Triacetylresveratrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42206-94-0 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetylresveratrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triacetylresveratrol: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylresveratrol (TAR), a synthetic acetylated analog of the well-studied phytoalexin resveratrol, has emerged as a compound of significant interest in oncology research. Its enhanced bioavailability and lipophilicity compared to its parent compound suggest a greater potential for therapeutic efficacy. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its modulation of key signaling pathways, induction of apoptosis, and impact on cell cycle progression. The information presented herein is intended to support further research and drug development efforts targeting novel cancer therapies.
Core Mechanisms of Action
This compound's anti-neoplastic activity is multifactorial, involving the modulation of several critical signaling cascades that govern cell survival, proliferation, and death.
Inhibition of STAT3 and NF-κB Signaling Pathways
A primary mechanism of TAR's action is the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In many cancers, including pancreatic cancer, these pathways are constitutively active and play a crucial role in promoting cell proliferation, survival, and inflammation-mediated carcinogenesis.[1][2]
This compound, similarly to resveratrol, has been shown to:
-
Inhibit Phosphorylation: TAR suppresses the phosphorylation of both STAT3 (at Tyr705) and NF-κB (at Ser536), which is a critical step for their activation.[1][2]
-
Suppress Nuclear Translocation: By inhibiting their activation, TAR prevents the translocation of STAT3 and NF-κB from the cytoplasm into the nucleus, where they would otherwise act as transcription factors for pro-survival genes.[1][2]
-
Interrupt Protein Interaction: TAR has been observed to disrupt the physical interaction between STAT3 and NF-κB proteins in pancreatic cancer cells, a novel finding that points to a synergistic inhibition of these interconnected pathways.[1][2]
This comprehensive blockade of STAT3 and NF-κB signaling is a cornerstone of TAR's anti-cancer effects.
Induction of Apoptosis
The inhibition of pro-survival pathways by TAR directly leads to the induction of programmed cell death, or apoptosis. This is achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] Specifically, treatment with TAR results in:
-
Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein whose expression is partly driven by STAT3. TAR-mediated inhibition of STAT3 leads to a decrease in Mcl-1 levels.[1]
-
Upregulation of Bim and Puma: TAR treatment increases the expression of the pro-apoptotic proteins Bim and Puma, which are potent initiators of the intrinsic apoptotic cascade.[1][2]
This shift in the Bcl-2 protein balance commits the cancer cell to apoptosis. Studies show that TAR induces apoptosis in pancreatic cancer cells in a concentration- and time-dependent manner.[1][2]
Other Implicated Signaling Pathways
While the STAT3/NF-κB axis is a well-documented target, research suggests TAR's influence extends to other cancer-relevant pathways, often inferred from studies on resveratrol.
-
Wnt Signaling: At low concentrations (20µM), TAR has been shown to significantly inhibit Wnt signaling in RKO colon cancer cells, a pathway frequently dysregulated in colorectal cancers.[3]
-
Sirtuin (SIRT) Modulation: Resveratrol is a known activator of SIRT1, a histone deacetylase with complex, context-dependent roles in cancer.[4][5] One study suggests TAR is a potent agonist of SIRT2, which may be linked to a better prognosis in lung adenocarcinoma.[6] Sirtuins can influence cancer progression by deacetylating proteins involved in DNA repair, cell cycle, and apoptosis.[4][7]
-
Sonic Hedgehog (Shh) Pathway: An in silico study predicts that TAR interacts with the Gli-DNA zinc finger complex, a key downstream transcription factor in the Shh pathway, which is implicated in the progression of several cancers, including pancreatic and prostate cancer.[8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK) are central to regulating cell proliferation and differentiation and are often overactive in cancer.[9] While direct studies on TAR are limited, resveratrol is known to suppress MAPK signaling, suggesting a probable mechanism for TAR as well.[10][11]
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from in vitro studies.
Table 1: Effect of this compound (TAR) on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Time | Concentration (µM) | % Cell Viability (Approx.) | Citation |
| PANC-1 | Pancreatic | 48 h | 100 | 90.7 | [1] |
| BxPC-3 | Pancreatic | 48 h | 50 | ~70 | [1] |
| BxPC-3 | Pancreatic | 48 h | 100 | 56.9 | [1] |
| RKO | Colon | Not Specified | 20 | Inhibited (degree not specified) | [3] |
| RKO | Colon | Not Specified | 40 | Inhibited (degree not specified) | [3] |
Note: In comparative studies, resveratrol generally showed stronger inhibition of cell viability at the same concentrations and time points than TAR in pancreatic cancer cell lines. However, TAR's superior bioavailability may offset this in an in vivo context.[1]
Table 2: Modulation of Key Signaling and Apoptotic Proteins by this compound (TAR)
| Cell Line | Protein | Effect of TAR Treatment | Citation |
| PANC-1, BxPC-3 | p-STAT3 (Tyr705) | Decreased | [1] |
| PANC-1, BxPC-3 | p-NF-κB (Ser536) | Decreased | [1] |
| PANC-1, BxPC-3 | Mcl-1 | Downregulated | [1] |
| PANC-1, BxPC-3 | Bim | Upregulated | [1] |
| PANC-1, BxPC-3 | Puma | Upregulated | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability (MTS) Assay
-
Objective: To quantify the effect of TAR on the proliferation and viability of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., PANC-1, BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are exposed to a range of concentrations of TAR (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Final Incubation: Plates are incubated for 1-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert MTS into a soluble formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the percentage of cells undergoing apoptosis after TAR treatment.
-
Methodology:
-
Cell Treatment: Cells are cultured in larger plates (e.g., 6-well plates) and treated with the desired concentrations of TAR or vehicle for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The mixture is incubated for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]
-
Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins and their phosphorylation status.
-
Methodology:
-
Protein Extraction: Following treatment with TAR, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are extracted separately.[1]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Mcl-1, anti-β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software.
-
Conclusion
This compound demonstrates significant anti-cancer activity through a multi-pronged mechanism of action. Its ability to concurrently inhibit the constitutively active STAT3 and NF-κB signaling pathways is a key feature, leading to the suppression of pro-survival gene expression and the induction of apoptosis via modulation of the Bcl-2 protein family. Evidence also points to its potential influence on other critical oncogenic pathways, including Wnt, Shh, and MAPK signaling.
While some in vitro studies show its potency to be slightly less than resveratrol at equivalent concentrations, TAR's acetylated structure confers superior bioavailability, a critical advantage for potential in vivo applications.[1] The collective data strongly support this compound as a promising agent for cancer prevention and treatment, warranting further investigation through preclinical and clinical studies to fully establish its therapeutic utility.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boffinaccess.com [boffinaccess.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Inhibits Nasopharyngeal Carcinoma (NPC) by Targeting the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Triacetylresveratrol: A Prodrug Approach to Enhance Resveratrol's Therapeutic Potential
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Resveratrol, a naturally occurring polyphenol, has garnered significant scientific interest for its broad-spectrum therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical translation has been severely hampered by poor pharmacokinetic properties, namely low aqueous solubility, chemical instability, and rapid first-pass metabolism, which result in very low bioavailability.[1][2][3] To overcome these limitations, the development of prodrugs has emerged as a key strategy. This technical guide focuses on 3,5,4'-tri-O-acetylresveratrol (triacetylresveratrol, TRES), a synthetic prodrug of resveratrol designed to improve its delivery and efficacy.[4][5] This document details the synthesis, conversion, physicochemical properties, and pharmacokinetic profile of TRES, comparing it with its parent compound. Furthermore, it provides an overview of the key signaling pathways modulated by resveratrol following its release from TRES and outlines detailed experimental protocols for its study.
Introduction: The Resveratrol Conundrum
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a phytoalexin found in various plants, most notably in the skins of grapes, berries, and peanuts.[1][6] Its potential health benefits are vast, with preclinical studies demonstrating its ability to modulate pathways involved in carcinogenesis, inflammation, and aging.[7][8][9] Despite promising in vitro results, the therapeutic efficacy of resveratrol in vivo is limited by its poor oral bioavailability, which is estimated to be less than 1%.[2] This is primarily due to extensive and rapid metabolism in the intestines and liver, where it is converted into glucuronide and sulfate conjugates, and subsequently excreted.[1][10]
The prodrug approach aims to mask the hydroxyl groups responsible for this rapid metabolism, thereby protecting the molecule during absorption. This compound (TRES), in which the three hydroxyl groups of resveratrol are acetylated, is a prodrug designed for this purpose.[5] The acetyl groups increase the molecule's lipophilicity, potentially enhancing its absorption, and protect it from premature metabolism. Once absorbed and inside the cells, ubiquitous intracellular esterases are expected to hydrolyze the ester bonds, releasing the active resveratrol molecule.
Physicochemical Properties: Resveratrol vs. This compound
The acetylation of resveratrol's hydroxyl groups significantly alters its physicochemical properties, which is fundamental to its function as a prodrug. Increased lipophilicity and protection from pH- and light-induced degradation are key advantages.
| Property | Resveratrol (RES) | This compound (TRES) | Reference(s) |
| Chemical Formula | C₁₄H₁₂O₃ | C₂₀H₁₈O₆ | [11] |
| Molecular Weight | 228.24 g/mol | 354.35 g/mol | [11] |
| Appearance | Off-white to light yellow powder | White Crystalline Powder | [4] |
| Water Solubility | <0.05 mg/mL (Poor) | Insoluble (Implied) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO | Soluble in DMSO (≥13.85 mg/mL), warm 100% ethanol (8 mg/mL) | [4][12] |
| Stability | Unstable; sensitive to light, high pH, and temperature, which can cause isomerization from the active trans- form to the cis- form.[13][14] | More stable due to protection of hydroxyl groups. | [15] |
Synthesis and Intracellular Conversion
TRES is synthesized from resveratrol through a straightforward acetylation reaction. This process masks the phenolic hydroxyl groups, rendering the molecule more stable and lipophilic.
Prodrug Conversion Mechanism
Upon cellular uptake, the acetyl groups of TRES are cleaved by intracellular esterases, releasing active resveratrol and three molecules of acetic acid. This enzymatic conversion ensures that the parent drug is released at the site of action.
Caption: Intracellular conversion of this compound to active Resveratrol.
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of TRES involves the acetylation of resveratrol.
Materials:
-
trans-Resveratrol
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve trans-resveratrol in pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water or ice.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacokinetic Profile: A Comparative Analysis
The primary rationale for developing TRES is to improve the in vivo pharmacokinetic profile of resveratrol. Studies in animal models have demonstrated significant advantages of TRES over its parent compound.
Quantitative Data
A study comparing the pharmacokinetics of TRES and resveratrol (RES) after a single oral administration in rats showed that TRES administration leads to a prolonged half-life (t₁/₂) and an enhanced area under the curve (AUC) for the resulting resveratrol, indicating improved bioavailability.[5]
| Parameter | Resveratrol from TRES (155 mg/kg) | Direct Resveratrol (100 mg/kg) | Reference |
| Dose (equimolar) | 155 mg/kg TRES | 100 mg/kg RES | [5] |
| Cmax (ng/mL) | ~1800 | ~1250 | [5] |
| Tmax (h) | ~0.5 | ~0.25 | [5] |
| AUC₀₋t (ng·h/mL) | ~6000 | ~2500 | [5] |
| t₁/₂ (h) | ~4.5 | ~2.0 | [5] |
Note: Data are approximated from graphical representations in the cited literature and serve for comparative purposes.[5]
Experimental Workflow
The evaluation of a prodrug's pharmacokinetic properties follows a standardized workflow.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Mechanism of Action & Cellular Signaling
TRES itself is biologically inert; its activity is derived from the in vivo release of resveratrol. Resveratrol is known to interact with a multitude of intracellular targets, modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The enhanced bioavailability provided by TRES allows for more sustained and effective modulation of these pathways.
Comparative studies have shown that TRES can suppress the proliferation of cancer cells and induce apoptosis, often with greater potency than resveratrol at equivalent concentrations.[16][17] This is attributed to its ability to deliver higher intracellular concentrations of the active compound.
Key Signaling Pathways Modulated by Resveratrol
Resveratrol released from TRES has been shown to impact several critical cancer-related signaling pathways.
Caption: Key signaling pathways modulated by Resveratrol released from TRES.
-
STAT3 and NF-κB Pathways: In pancreatic cancer cells, both TRES and RES were found to suppress the nuclear translocation of STAT3 and NF-κB, two key transcription factors that promote cancer cell survival and proliferation.[16] TRES also induces apoptosis in leukemia cells via the STAT3-Bcl-2/Bax-caspase-3 pathway.[18]
-
Sonic Hedgehog (Shh) Pathway: TRES has been shown to inhibit the Shh pathway in pancreatic cancer cells.[6] This inhibition leads to a decrease in epithelial-mesenchymal transition (EMT), cell migration, and invasion, partly through the upregulation of the miR-200 family.[6]
-
p53 Pathway: In prostate cancer models, TRES activated the p53 tumor suppressor pathway, leading to an increase in p21 levels and subsequent cell cycle arrest.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of TRES.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol is adapted from methodologies described in the literature.[5]
Animals:
-
Male Sprague-Dawley rats (200-250 g). Animals should be fasted overnight before dosing, with free access to water.
Dosing and Sample Collection:
-
Prepare dosing solutions of TRES and resveratrol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer a single dose of TRES (e.g., 155 mg/kg) or an equimolar dose of resveratrol (e.g., 100 mg/kg) via oral gavage.
-
Collect blood samples (~200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., phloretin) to one volume of plasma.[5]
-
Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Quantify the concentration of resveratrol using a validated LC-MS/MS method.[19][20]
Data Analysis:
-
Plot the plasma concentration of resveratrol versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t₁/₂.[21]
Protocol: In Vitro Cell Viability (MTS Assay)
This protocol is based on methods used to compare the anticancer effects of TRES and RES.[17]
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
TRES and RES dissolved in DMSO to create stock solutions.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TRES and RES in culture medium from the DMSO stock solutions. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Include a vehicle control (medium with DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of TRES or RES (e.g., 0, 10, 25, 50, 100 µM).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
At the end of each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound stands out as a promising prodrug of resveratrol, effectively addressing the critical issue of poor bioavailability that has long hindered the clinical development of its parent compound. By masking the metabolically vulnerable hydroxyl groups, TRES enhances stability and improves pharmacokinetic parameters, leading to higher and more sustained plasma concentrations of active resveratrol in vivo.[5][15] This improved delivery mechanism allows for more effective modulation of key cellular signaling pathways involved in cancer and other diseases.
The evidence strongly suggests that TRES is a superior vehicle for delivering resveratrol. Future research should focus on:
-
Human Clinical Trials: Translating the promising preclinical pharmacokinetic and efficacy data into human studies is the next logical step.
-
Exploring Other Analogs: While TRES is effective, other ester-based or ether-based prodrugs could offer further improvements in stability, solubility, or tissue-specific targeting.
-
Combination Therapies: Investigating the synergistic effects of TRES with standard chemotherapeutic agents could lead to more potent and less toxic cancer treatment regimens.
References
- 1. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrf2activators.com [nrf2activators.com]
- 9. researchgate.net [researchgate.net]
- 10. Interplay between metabolism and transport of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The Use of 3,5,4′-Tri-O-acetylresveratrol as a Potential Prodrug for Resveratrol Protects Mice from γ-Irradiation-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zhqkyx.net [zhqkyx.net]
- 19. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic evaluation of two oral Resveratrol formulations in a randomized, open-label, crossover study in healthy fasting subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Purification of Triacetylresveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetylresveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, offers enhanced bioavailability, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound. It includes detailed experimental protocols, a comprehensive summary of quantitative data, and a visualization of a key signaling pathway influenced by this compound, intended to serve as a valuable resource for researchers in the field.
Introduction
Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-documented bioactive compound with a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by its low bioavailability due to rapid metabolism. Acetylation of the hydroxyl groups of resveratrol to form this compound (3,5,4'-tri-O-acetylresveratrol) is a common prodrug strategy to improve its pharmacokinetic profile. This modification protects the phenolic hydroxyl groups from rapid enzymatic degradation, leading to increased plasma concentrations and enhanced biological activity. This guide details the chemical synthesis and purification processes for obtaining high-purity this compound.
Chemical Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acetylation of resveratrol using an acetylating agent in the presence of a base.
General Reaction Scheme
The overall reaction involves the esterification of the three hydroxyl groups of resveratrol with acetyl groups.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
trans-Resveratrol
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suspend resveratrol (e.g., 707 mg, 3.1 mmol) in dichloromethane (10 ml) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
To this suspension, add acetic anhydride (e.g., 1.03 ml, 10.8 mmol) and triethylamine (e.g., 1.51 ml, 10.8 mmol) with continuous stirring.[1]
-
Allow the reaction to proceed at room temperature. The resveratrol will gradually dissolve.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion (approximately 4 hours).[1]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (20 ml) and saturated NaHCO₃ solution (20 ml).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
Purification of this compound
The crude product obtained from the synthesis can be purified by several methods to achieve high purity.
Purification Protocol
Aqueous Work-up: As described in the synthesis protocol, washing the reaction mixture with dilute acid and base is an effective initial purification step to remove excess reagents.
Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and dichloromethane (e.g., 7:93 v/v).[1]
Recrystallization: Recrystallization is another effective method for purification. The crude this compound can be dissolved in a minimal amount of a suitable solvent like ethyl acetate, followed by the careful addition of a less polar solvent such as hexanes to induce crystallization.[1]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Molar Ratio (Resveratrol:Acetic Anhydride:Triethylamine) | ~1 : 3.5 : 3.5 | [1] |
| Reaction Time | ~4 hours | [1] |
| Yield | 96% | [1] |
| Physicochemical Properties | ||
| Molecular Formula | C₂₀H₁₈O₆ | [2][3] |
| Molecular Weight | 354.35 g/mol | [2] |
| Appearance | White to tan powder | |
| Solubility (DMSO) | ≥18 mg/mL | [2] |
| Purity Analysis | ||
| Purity by HPLC | ≥98% | |
| Purity by ¹H NMR | >97% | [4] |
Biological Activity and Signaling Pathways
This compound exhibits superior bioavailability compared to resveratrol and has been shown to modulate several key signaling pathways involved in cell proliferation and apoptosis.[2][5] One of the notable activities is the inhibition of the STAT3 signaling pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
This compound has been shown to decrease the expression of STAT3-regulated proteins.[2] This is achieved by inhibiting the phosphorylation and nuclear translocation of STAT3, a key step in the activation of this pathway which is often dysregulated in cancer cells.[2][6]
Conclusion
The synthesis of this compound via acetylation of resveratrol is a high-yielding and straightforward process. Effective purification techniques, including aqueous work-up, column chromatography, and recrystallization, can yield a product with high purity suitable for research and preclinical studies. The enhanced bioavailability and potent biological activity, such as the inhibition of the STAT3 signaling pathway, underscore the potential of this compound as a promising therapeutic agent. This guide provides the essential technical information for researchers to synthesize, purify, and further investigate this valuable compound.
References
- 1. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Use of 3,5,4′-Tri-O-acetylresveratrol as a Potential Prodrug for Resveratrol Protects Mice from γ-Irradiation-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 6. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triacetylresveratrol-Mediated Activation of SIRT1 and SIRT2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacetylresveratrol (TAR), a synthetic prodrug of resveratrol, has garnered significant attention in the scientific community due to its enhanced pharmacokinetic profile. Standard resveratrol exhibits low oral bioavailability owing to rapid and extensive first-pass metabolism[1][2]. By acetylating the hydroxyl groups of resveratrol, TAR achieves improved stability, leading to a prolonged half-life and increased area under the curve (AUC) upon administration[3]. This superior bioavailability makes it a more effective vehicle for delivering resveratrol to target tissues. Once absorbed, TAR is rapidly deacetylated by esterases in the body to release resveratrol, which then modulates various cellular pathways. This guide focuses on the core mechanisms by which resveratrol, delivered via TAR, activates two critical sirtuins: SIRT1 and SIRT2. We will explore the signaling cascades, present comparative quantitative data, detail relevant experimental protocols, and provide visual diagrams of the key pathways.
Pharmacokinetics: The Advantage of this compound
The primary rationale for using this compound is to overcome the pharmacokinetic limitations of resveratrol. As a prodrug, TAR is metabolized into resveratrol, thereby improving the latter's systemic exposure.
Data Presentation
The following table summarizes the comparative pharmacokinetic parameters of resveratrol and its derivatives, illustrating the enhanced properties of this compound.
Table 1: Comparative Pharmacokinetic Parameters in Rats
| Compound | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Resveratrol | Oral | 100 mg/kg | ~25 | ~0.25 | ~50 | ~1.0 | ~20% | [3][4] |
| This compound | Oral (equimolar) | 155 mg/kg | ~120 | ~0.5 | ~450 | ~2.5 | Not directly stated, but AUC is ~9x higher than resveratrol | [3] |
| Pterostilbene | Oral (equimolar) | 56 mg/kg | ~1000 | ~0.5 | ~2500 | ~1.7 | ~80% |[4][5] |
Note: Data are compiled and approximated from multiple studies for comparative purposes. Exact values may vary based on experimental conditions.
SIRT1 Activation Pathway
SIRT1 (Sirtuin 1) is a NAD⁺-dependent deacetylase that plays a crucial role in metabolism, stress resistance, and cellular aging. Resveratrol primarily activates SIRT1 through an indirect mechanism that increases the intracellular availability of its essential cofactor, NAD⁺.
Indirect Activation Cascade
The predominant and most widely accepted mechanism of SIRT1 activation by resveratrol is indirect. The process involves several key steps:
-
Phosphodiesterase (PDE) Inhibition : Resveratrol inhibits the activity of cyclic nucleotide phosphodiesterases (PDEs)[6].
-
cAMP Accumulation : PDE inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP)[6].
-
AMPK Activation : The rise in cAMP activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor, via upstream kinases such as LKB1 or CaMKKβ[6][7].
-
Increased NAD⁺ Levels : Activated AMPK enhances the cellular NAD⁺/NADH ratio.
-
SIRT1 Activation : As a NAD⁺-dependent enzyme, the increased availability of NAD⁺ directly stimulates SIRT1's deacetylase activity[8].
The "Direct Activation" Controversy
Initial reports suggested that resveratrol could directly activate SIRT1 allosterically. However, subsequent studies revealed this to be an artifact of in vitro assays using synthetic peptide substrates with a covalently attached fluorophore[9][10][11]. Resveratrol's activating effect was shown to be dependent on this non-physiological modification and was not observed with native, unlabeled peptide substrates[11][12]. Furthermore, resveratrol's effect is highly substrate-specific, capable of stimulating the deacetylation of some proteins while inhibiting that of others[13][14].
Downstream Effects of SIRT1 Activation
Activated SIRT1 deacetylates numerous target proteins, thereby regulating critical cellular functions:
-
PGC-1α : Deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promotes mitochondrial biogenesis and function[7][15].
-
FOXO Proteins : Activation of Forkhead box (FOXO) transcription factors enhances resistance to oxidative stress[7][16].
-
p53 : Deacetylation of p53 inhibits apoptosis and promotes cell survival[8].
-
NF-κB : SIRT1 suppresses inflammation by deacetylating the p65 subunit of Nuclear Factor-kappa B (NF-κB)[17].
Mandatory Visualization
Caption: Indirect SIRT1 activation pathway by this compound via Resveratrol.
SIRT2 Activation Pathway
SIRT2 (Sirtuin 2) is another NAD⁺-dependent deacetylase found in both the cytoplasm and nucleus. While less studied in the context of resveratrol than SIRT1, evidence points to its role in mediating some of resveratrol's antioxidant effects.
Mechanism of Activation
Research indicates that resveratrol can directly activate SIRT2, leading to the deacetylation of specific substrates. Unlike the controversy surrounding SIRT1, this activation does not appear to be an assay artifact in all cases, though it is likely also substrate-dependent.
-
Prx1 Deacetylation : A key study demonstrated that resveratrol activates SIRT2 to deacetylate Peroxiredoxin 1 (Prx1) at lysine 27[18]. Prx1 is an important antioxidant enzyme.
-
Enhanced Antioxidant Activity : The deacetylation of Prx1 by SIRT2 significantly increases its enzymatic activity, leading to more efficient reduction of hydrogen peroxide (H₂O₂) and a decrease in cellular reactive oxygen species (ROS)[18].
Downstream Effects of SIRT2 Activation
SIRT2's functions are diverse and context-dependent. Its deacetylation targets include:
-
p300/CBP : Regulates the activity of the p300 histone acetyltransferase[19][20].
-
p65 (NF-κB) : Similar to SIRT1, SIRT2 can deacetylate p65 in the cytoplasm, thereby modulating the inflammatory response[21].
-
FOXO1 & PGC-1α : SIRT2 is involved in metabolic regulation through the deacetylation of FOXO1 and PGC-1α[19].
Mandatory Visualization
Caption: SIRT2-mediated antioxidant pathway activated by Resveratrol.
Summary of Sirtuin Activation
Table 2: this compound (via Resveratrol) Effects on SIRT1 and SIRT2
| Sirtuin | Primary Activation Mechanism | Key Substrates Deacetylated | Major Downstream Cellular Outcomes |
|---|---|---|---|
| SIRT1 | Indirect : Inhibition of PDE → ↑cAMP → ↑AMPK → ↑NAD⁺/NADH ratio | PGC-1α, FOXO proteins, p53, NF-κB (p65) | Increased mitochondrial biogenesis, enhanced stress resistance, anti-inflammatory effects, regulation of cell survival.[7][15] |
| SIRT2 | Direct (Substrate-dependent) | Peroxiredoxin 1 (Prx1), p300, NF-κB (p65), FOXO1 | Potent antioxidant effects (reduced H₂O₂), regulation of transcription and inflammation, metabolic control.[18][19][21] |
Key Experimental Protocols
Protocol 1: In Vitro SIRT1/SIRT2 Deacetylase Activity Assay (Fluorometric)
This protocol is based on the widely used "Fluor de Lys" type assays, which measure sirtuin activity via a fluorogenic substrate.
A. Materials and Reagents:
-
Recombinant human SIRT1 or SIRT2 enzyme.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), 100 mM stock.
-
Substrate: Acetylated peptide with a covalently linked fluorophore (e.g., p53-AMC or Fluor de Lys-SIRT1 substrate).
-
Test Compound: this compound (or Resveratrol) dissolved in DMSO.
-
Developer Solution: Contains a protease (e.g., Trypsin) and a sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction and cleave the deacetylated substrate.
-
96-well black opaque microplates.
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).
B. Procedure:
-
Prepare reaction mixtures in the 96-well plate by adding Assay Buffer, SIRT1/SIRT2 enzyme, and the test compound (this compound/Resveratrol) at various concentrations. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the NAD⁺ cofactor and the fluorogenic peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the Developer Solution. This solution also contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.
-
Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore release.
-
Measure the fluorescence intensity using a plate reader. The signal is directly proportional to the amount of deacetylated substrate, and thus to the sirtuin activity.
-
Calculate the percentage of activation relative to the vehicle control.
Protocol 2: In Vivo Pharmacokinetic Analysis in Rodents
This protocol outlines a standard procedure to determine the pharmacokinetic profile of this compound.
A. Materials and Reagents:
-
Sprague-Dawley or Wistar rats.
-
This compound formulation for oral gavage (e.g., suspension in 0.5% carboxymethylcellulose).
-
Intravenous formulation for bioavailability studies (e.g., dissolved in a solution with cyclodextrin)[22].
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA).
-
Centrifuge, analytical balance, vortex mixer.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
B. Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single dose of this compound to a cohort of rats via oral gavage (e.g., 155 mg/kg)[3]. For absolute bioavailability, a separate cohort receives an intravenous dose.
-
Collect blood samples (~200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
For analysis, perform a protein precipitation step on plasma samples (e.g., with acetonitrile) to extract the analyte (resveratrol, as TAR is converted in vivo).
-
Inject the supernatant into the HPLC or LC-MS/MS system to quantify the concentration of resveratrol at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and calculate key parameters such as Cmax, Tmax, AUC, and t½.
Mandatory Visualization
Caption: High-level workflows for key in vitro and in vivo experiments.
Conclusion
This compound serves as a pharmacokinetically superior prodrug of resveratrol, enabling more effective systemic delivery and subsequent activation of key cellular regulators. Its primary mechanism of action is through the conversion to resveratrol, which indirectly activates SIRT1 by increasing NAD⁺ levels via the AMPK pathway. This leads to broad effects on metabolism and stress resistance. Additionally, resveratrol activates SIRT2, which contributes significantly to its antioxidant properties by enhancing the activity of Peroxiredoxin 1. Understanding these distinct but interconnected pathways is crucial for the rational design and development of novel therapeutics targeting the sirtuin system for age-related and metabolic diseases.
References
- 1. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate-specific activation of sirtuins by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol is not a direct activator of SIRT1 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirt1 activation by resveratrol is substrate sequence-selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol Exerts Antioxidant Effects by Activating SIRT2 To Deacetylate Prx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 20. The SIRT2 Deacetylase Regulates Autoacetylation of p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Prodrug: An In-depth Technical Guide on the Early Discovery and Development of Triacetylresveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol, has long intrigued the scientific community with its potential therapeutic benefits. However, its clinical translation has been hampered by poor bioavailability and rapid metabolism. This challenge paved the way for the development of resveratrol prodrugs, with triacetylresveratrol (3,5,4'-tri-O-acetylresveratrol) emerging as a promising candidate. This technical guide delves into the core aspects of the early discovery and development of this compound, providing a comprehensive overview of its synthesis, characterization, and initial biological evaluations.
Genesis of this compound: The First Synthesis and Characterization
The concept of this compound arose from the need to enhance the pharmacokinetic profile of its parent compound, resveratrol. By acetylating the three hydroxyl groups of resveratrol, researchers aimed to create a more lipophilic molecule that could exhibit improved absorption and metabolic stability.
Synthesis of 3,5,4'-Tri-O-acetylresveratrol
The initial synthesis of this compound is a straightforward acetylation reaction. A detailed protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of this compound [1][2]
-
Materials:
-
trans-Resveratrol
-
Acetic anhydride
-
Triethylamine (or Pyridine)
-
Dichloromethane (or another suitable solvent)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexane) for chromatography elution
-
-
Procedure:
-
Suspend trans-resveratrol in dichloromethane.
-
To this suspension, add acetic anhydride and triethylamine with stirring. The resveratrol will gradually dissolve.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours at room temperature.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate it under reduced pressure.
-
The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (or hexane) as the eluent.
-
The purified product is obtained as a white solid.
-
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound is confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| Appearance | White to almost white powder to crystal |
| CAS Number | 42206-94-0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: [3][4][5]
-
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the acetyl protons as singlets around δ 2.3 ppm. The olefinic and aromatic protons appear in the region of δ 6.8-7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum displays signals for the carbonyl carbons of the acetyl groups around δ 169 ppm. The aromatic and olefinic carbons resonate in the range of δ 115-152 ppm.
Early Biological Evaluation: In Vitro Efficacy
Initial in vitro studies focused on comparing the biological activities of this compound with its parent compound, resveratrol, particularly in the context of cancer.
Anti-proliferative Activity in Cancer Cell Lines
Several studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | This compound | ~50 | 72 |
| Resveratrol | ~50 | 72 | ||
| BxPC-3 | Pancreatic Cancer | This compound | <50 | 72 |
| Resveratrol | <50 | 72 | ||
| HL-60 | Leukemia | 4'-acetyl resveratrol | 17 | Not Specified |
| Resveratrol | 24 | Not Specified | ||
| HeLa | Cervical Cancer | Resveratrol | 200-250 | 48 |
| MDA-MB-231 | Breast Cancer | Resveratrol | 200-250 | 48 |
| MCF-7 | Breast Cancer | Resveratrol | 400-500 | 48 |
| SiHa | Cervical Cancer | Resveratrol | 400-500 | 48 |
| A549 | Lung Cancer | Resveratrol | 400-500 | 48 |
Note: Data for resveratrol is included for comparison.
Experimental Protocol: MTS Assay for Cell Viability [6][7][8]
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or resveratrol (e.g., 0-200 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS solution (final concentration ~0.33 mg/ml) to each well.
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Pharmacokinetic Profile: In Vivo Studies in Animal Models
A key rationale for the development of this compound was to improve upon the pharmacokinetics of resveratrol. Early in vivo studies in rats provided crucial insights into its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters in Rats
Following oral administration, this compound is absorbed and then deacetylated to resveratrol. The pharmacokinetic parameters of resveratrol after administration of this compound are presented below.
| Dose of this compound (mg/kg) | Cmax of Resveratrol (ng/mL) | Tmax of Resveratrol (h) | AUC₀-t of Resveratrol (ng·h/mL) | t₁/₂ of Resveratrol (h) |
| 77.5 | 105.6 ± 23.4 | 0.5 ± 0.2 | 356.7 ± 56.8 | 3.4 ± 0.8 |
| 155 | 210.3 ± 45.1 | 0.6 ± 0.3 | 712.9 ± 102.3 | 3.6 ± 0.7 |
| 310 | 415.8 ± 89.7 | 0.7 ± 0.2 | 1435.6 ± 254.1 | 3.8 ± 0.9 |
Data represents the mean ± S.D. (n=6). These studies show that after administration of this compound, the half-life (t₁/₂) of resveratrol is prolonged and the area under the curve (AUC) is enhanced compared to the administration of an equimolar dose of resveratrol.[9][10]
Experimental Protocol: In Vivo Animal Study (Oral Gavage in Rats) [11][12]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at various doses.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points after administration.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of resveratrol and its metabolites in plasma is determined using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated using non-compartmental analysis.
Mechanism of Action: Elucidating the Signaling Pathways
Early research into the mechanism of action of this compound revealed its ability to modulate key signaling pathways implicated in cancer progression, similar to its parent compound.
Inhibition of STAT3 and NF-κB Signaling Pathways
In pancreatic cancer cells, both this compound and resveratrol have been shown to inhibit the phosphorylation of STAT3 and NF-κB, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as Bim and Puma.[6][13][14] Furthermore, they were found to suppress the nuclear translocation of STAT3 and NF-κB and disrupt their interaction.[6][13]
Caption: Inhibition of STAT3 and NF-κB signaling by this compound.
Experimental Protocol: Western Blot for STAT3 and NF-κB [6][13][15][16]
-
Cell Lysis: Treat pancreatic cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total NF-κB p65, and phospho-NF-κB p65 (Ser536) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Modulation of the Wnt Signaling Pathway
In colon cancer cells, resveratrol has been shown to inhibit the Wnt signaling pathway.[17][18][19][20] While direct early studies on this compound and the Wnt pathway are less detailed, its conversion to resveratrol in vivo suggests a similar mechanism of action. The Wnt pathway is crucial in colon carcinogenesis, and its inhibition represents a key therapeutic strategy.
Caption: Putative inhibition of the Wnt signaling pathway by this compound.
Experimental Protocol: Wnt Signaling Luciferase Reporter Assay [4][19][21]
-
Cell Transfection: Co-transfect colon cancer cells (e.g., HCT-116, RKO) with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with this compound at various concentrations. Wnt3a-conditioned medium can be used to stimulate the pathway.
-
Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the Wnt signaling pathway.
Conclusion
The early discovery and development of this compound marked a significant step forward in overcoming the limitations of resveratrol. Its synthesis as a prodrug demonstrated a clear improvement in pharmacokinetic properties, leading to enhanced bioavailability of the active compound, resveratrol. Initial in vitro and in vivo studies have highlighted its potential as an anti-cancer agent, acting through the modulation of key signaling pathways such as STAT3, NF-κB, and potentially the Wnt pathway. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this compound and other resveratrol analogs as potential therapeutic agents. Further research is warranted to fully elucidate its clinical potential.
References
- 1. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. practical-preparation-of-resveratrol-3-o-d-glucuronide - Ask this paper | Bohrium [bohrium.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. dovepress.com [dovepress.com]
- 5. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 6. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol, a multitargeted agent, can enhance antitumor activity of gemcitabine in vitro and in orthotopic mouse model of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]
- 15. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Inhibits the Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells Via Suppression of the PI-3K/Akt/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Low concentrations of resveratrol inhibit Wnt signal throughput in colon-derived cells: Implications for colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Low concentrations of resveratrol inhibit Wnt signal throughput in colon-derived cells: implications for colon cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
triacetylresveratrol's role in modulating STAT3 signaling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of triacetylresveratrol (TAR), an acetylated analog of resveratrol, in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a critical driver in the development and progression of numerous cancers, making it a prime therapeutic target.[1][2] TAR, with its potentially higher bioavailability compared to resveratrol, presents a promising avenue for intervention.[1][3]
Core Mechanism of Action
This compound has been demonstrated to exert its effects on the STAT3 signaling pathway through a multi-faceted approach, primarily investigated in pancreatic cancer cell lines.[1][3] The core mechanisms include the inhibition of STAT3 phosphorylation, prevention of its nuclear translocation, and disruption of its interaction with other key signaling molecules.
Inhibition of STAT3 Phosphorylation
TAR has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue in a concentration and time-dependent manner.[1] This inhibition is crucial as the phosphorylation of this residue is a prerequisite for STAT3 dimerization and subsequent nuclear translocation and DNA binding. While the direct upstream target of TAR in this process is yet to be fully elucidated, studies on the parent compound, resveratrol, suggest that this effect may be mediated through the inhibition of upstream kinases such as Janus kinases (JAKs).
Suppression of Nuclear Translocation
A key consequence of the reduced phosphorylation is the suppression of STAT3's translocation from the cytoplasm to the nucleus.[1][3] By preventing this critical step, TAR effectively blocks the ability of STAT3 to act as a transcription factor for its target genes, which are involved in cell proliferation, survival, and angiogenesis.
Interruption of STAT3-NFκB Interaction
Notably, TAR has been observed to interrupt the interaction between STAT3 and Nuclear Factor kappa B (NFκB) in pancreatic cancer cells.[1][3] Both STAT3 and NFκB are key transcriptional factors that link inflammation and tumorigenesis. Their interaction can synergistically promote the expression of genes that drive cancer progression. By disrupting this interaction, TAR may offer a broader inhibitory effect on oncogenic signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key events in the STAT3 signaling pathway, as observed in pancreatic cancer cell lines.
Table 1: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on p-STAT3 (Tyr705) | Reference |
| PANC-1 | 5 | 24, 48, 72 | Time-dependent inhibition | [1] |
| PANC-1 | 50 | 24, 48, 72 | Strong, time-dependent inhibition | [1] |
| BxPC-3 | 5 | 24, 48, 72 | Time-dependent inhibition | [1] |
| BxPC-3 | 50 | 24, 48, 72 | Strong, time-dependent inhibition | [1] |
Table 2: Effect of this compound on STAT3 Nuclear Translocation and Protein Interactions
| Cell Line | Concentration (µM) | Incubation Time (h) | Observation | Reference |
| PANC-1 | 5 | 72 | Suppression of STAT3 nuclear translocation | [1] |
| PANC-1 | 50 | 72 | Strong suppression of STAT3 nuclear translocation | [1] |
| PANC-1 | 50 | 72 | Decreased binding of NFκB to STAT3 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and a general experimental workflow for its investigation.
Caption: STAT3 signaling pathway and points of modulation by this compound.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Triacetylresveratrol: A Technical Guide to its Foundational Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetylresveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the foundational research concerning the anti-inflammatory properties of this compound. By acetylating the hydroxyl groups of resveratrol, its lipophilicity is increased, which is hypothesized to enhance bioavailability and cellular uptake, potentially leading to more potent biological activity. This document consolidates current understanding of its mechanisms of action, drawing parallels from the extensive research on its parent compound, resveratrol, and presents key experimental protocols and quantitative data to facilitate further investigation and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Resveratrol, a stilbenoid found in various plants, has been extensively studied for its diverse pharmacological activities, including its potent anti-inflammatory effects.[1][2] However, the clinical utility of resveratrol is often limited by its low bioavailability due to rapid metabolism.[3] this compound (TRES), a prodrug of resveratrol, is designed to overcome this limitation. The acetylation of resveratrol's hydroxyl groups is expected to protect the molecule from rapid metabolic degradation, thereby increasing its systemic exposure and therapeutic potential. This guide focuses on the core anti-inflammatory properties of this compound, detailing its molecular targets and the experimental frameworks used to elucidate these activities.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. Much of the mechanistic understanding is extrapolated from studies on resveratrol, with emerging research beginning to delineate the specific actions of its acetylated form.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Studies on resveratrol have demonstrated its ability to inhibit NF-κB activation in a dose-dependent manner.[5] This is achieved by preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[4] Comparative studies have shown that both resveratrol and this compound can inhibit the phosphorylation of NF-κB in pancreatic cancer cells, suggesting a shared mechanism of action.[3]
Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation.[6] The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Resveratrol has been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] This inhibitory effect on MAPK activation contributes to the downregulation of pro-inflammatory mediator production. While direct studies on this compound's effect on MAPK are emerging, its structural similarity to resveratrol suggests a comparable modulatory role.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[8] Resveratrol has been reported to directly bind to and inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory PGs.[9] Furthermore, resveratrol can suppress the expression of the COX-2 gene, an effect linked to its inhibition of the NF-κB pathway.[10] Given that this compound is a prodrug of resveratrol, it is anticipated to exert its anti-inflammatory effects in part through the inhibition of COX-2 following its deacetylation to resveratrol in vivo.
Attenuation of NLRP3 Inflammasome Activation
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Aberrant NLRP3 inflammasome activation is associated with a variety of inflammatory diseases. Research has shown that resveratrol can inhibit NLRP3 inflammasome activation by preserving mitochondrial integrity and augmenting autophagy.[11][12] This mechanism is crucial for its protective effects in several inflammatory conditions. The potential of this compound to modulate this pathway presents an exciting area for future research.
Quantitative Data Summary
The following tables summarize quantitative data from studies on resveratrol and its analogues, providing insights into their anti-inflammatory potency. It is important to note that direct quantitative data for this compound is still emerging, and much of the available information is from studies on resveratrol.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Resveratrol | LPS-induced NO production | RAW 264.7 macrophages | 1, 5, 10 µM | Significant attenuation | [7] |
| Resveratrol | LPS-induced PGE2 production | RAW 264.7 macrophages | 1, 5, 10 µM | Significant attenuation | [7] |
| Resveratrol | LPS-induced TNF-α release | RAW 264.7 macrophages | 0.5 µM | Significant inhibition | [13] |
| Resveratrol | LPS-induced IL-6 release | RAW 264.7 macrophages | 25, 50, 100 µM | Dose-dependent reduction | [14] |
| Resveratrol | COX-2 Inhibition (in vitro) | Ovine COX-2 | IC50: ~25 µM | Inhibition of PGE2 synthesis | [8] |
| Oxyresveratrol Tetraacetate | LPS-induced NO production | RAW 264.7 macrophages | 10, 20 µg/mL | Significant reduction | [15] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Species | Dose | Effect | Reference |
| Resveratrol | Carrageenan-induced paw edema | Rat | 2 mg/kg | Reversal of hyperalgesia | [16] |
| Resveratrol | Carrageenan-induced paw edema | Rat | 10, 20, 40 mg/kg | Dose-dependent reduction in paw volume | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols used to assess the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Activation
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for the measurement of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured indirectly by quantifying nitrite in the supernatant using the Griess reagent.[17]
-
Prostaglandin E2 (PGE2): Quantified using a commercial ELISA kit.
-
Cytokines (TNF-α, IL-6, IL-1β): Measured using specific ELISA kits.[14]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of test compounds.
Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.[18]
Experimental Procedure:
-
Administer this compound or the vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[19]
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Conclusion and Future Directions
The foundational research on this compound and its parent compound, resveratrol, strongly supports its potential as a potent anti-inflammatory agent. The primary mechanisms of action involve the inhibition of key inflammatory signaling pathways, including NF-κB and MAPKs, and the suppression of pro-inflammatory enzymes like COX-2. The enhanced bioavailability of this compound is a significant advantage that warrants further investigation to fully characterize its therapeutic potential.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies comparing the in vitro and in vivo anti-inflammatory efficacy of this compound and resveratrol.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its correlation with its anti-inflammatory effects.
-
Chronic Inflammation Models: Evaluation of this compound's efficacy in animal models of chronic inflammatory diseases.
-
Clinical Trials: Well-designed clinical trials to assess the safety and efficacy of this compound in human inflammatory conditions.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a next-generation anti-inflammatory therapeutic. The compiled data and detailed protocols are intended to streamline experimental design and accelerate the translation of this promising compound from the laboratory to clinical applications.
References
- 1. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol directly targets COX-2 to inhibit carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitory effect of resveratrol on COX-2 expression in human colorectal cancer: a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits NLRP3 inflammasome activation by preserving mitochondrial integrity and augmenting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.ibg.edu.tr [static.ibg.edu.tr]
- 13. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol suppresses lipopolysaccharide-mediated activation of osteoclast precursor RAW 264.7 cells by increasing miR-181a-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resveratrol decreases hyperalgesia induced by carrageenan in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Triacetylresveratrol's Interaction with the NF-κB Pathway: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro interaction between triacetylresveratrol (TRES), an acetylated analog of resveratrol (RES), and the Nuclear Factor-kappa B (NF-κB) signaling pathway. Drawing from available scientific literature, this document outlines the molecular mechanisms, presents available data, details experimental protocols, and provides visual representations of the key pathways and workflows.
Executive Summary
This compound, a synthetic derivative of resveratrol, has demonstrated potential as an anticancer agent, in part through its modulation of the NF-κB signaling pathway.[1] In-vitro studies indicate that TRES, similarly to its parent compound resveratrol, can inhibit the activation and nuclear translocation of NF-κB in cancer cell lines.[1][2] This inhibitory action disrupts the transcription of NF-κB target genes involved in cell proliferation, survival, and inflammation. The enhanced bioavailability of TRES compared to resveratrol suggests its potential as a promising candidate for further investigation in cancer therapy.[1]
The NF-κB Signaling Pathway and the Role of this compound
The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[3] In its inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[3][4]
This compound has been shown to intervene in this pathway. In-vitro studies in pancreatic cancer cells have demonstrated that TRES inhibits the phosphorylation of NF-κB.[1] This action prevents the downstream signaling cascade that leads to NF-κB activation. Furthermore, TRES has been observed to suppress the nuclear translocation of NF-κB, effectively preventing it from reaching its genomic targets.[1][2] While the precise upstream molecular targets of TRES within the NF-κB pathway are not yet fully elucidated, the available evidence points to a significant inhibitory role.
Figure 1: Proposed mechanism of this compound on the NF-κB pathway.
Quantitative Data
While direct quantitative data such as IC50 values for this compound's inhibition of the NF-κB pathway are not extensively detailed in the reviewed literature, the effects have been described as concentration-dependent. The following table summarizes the observed effects at tested concentrations in pancreatic cancer cell lines.[1][2]
| Cell Line | Compound | Concentration (µM) | Duration (h) | Observed Effect on NF-κB Pathway | Reference |
| PANC-1 | This compound | 5, 50 | 72 | Inhibition of NF-κB phosphorylation; Suppression of NF-κB nuclear translocation. | [1][2] |
| PANC-1 | Resveratrol | 5, 50 | 72 | Inhibition of NF-κB phosphorylation; Suppression of NF-κB nuclear translocation. | [1][2] |
| BxPC-3 | This compound | Not specified | Not specified | Inhibition of NF-κB phosphorylation. | [1] |
| BxPC-3 | Resveratrol | Not specified | Not specified | Inhibition of NF-κB phosphorylation. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the in-vitro analysis of this compound's effect on the NF-κB pathway.[1][2]
Cell Culture and Treatment
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and BxPC-3.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with varying concentrations of this compound or resveratrol (e.g., 5 µM and 50 µM) for specified durations (e.g., 72 hours).
Western Blotting for NF-κB Phosphorylation and Nuclear Translocation
This protocol is used to determine the levels of total and phosphorylated NF-κB, as well as its presence in cytoplasmic and nuclear fractions.
-
Cell Lysis:
-
After treatment, cells are collected and lysed in a cell lysis buffer containing a protease inhibitor cocktail on ice.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Treated cells are harvested and washed with ice-cold PBS.
-
Cells are resuspended in a hypotonic buffer and incubated on ice.
-
The cell suspension is homogenized and centrifuged to pellet the nuclei.
-
The supernatant (cytoplasmic fraction) is collected.
-
The nuclear pellet is resuspended in a complete lysis buffer, incubated on ice, and centrifuged.
-
The resulting supernatant is the nuclear fraction.
-
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against total NF-κB, phosphorylated NF-κB, and loading controls (e.g., β-actin for total and cytoplasmic fractions, Lamin B1 for nuclear fraction) overnight at 4°C.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Experimental workflow for Western blotting analysis.
Co-Immunoprecipitation for STAT3 and NF-κB Interaction
This technique is employed to investigate the interaction between NF-κB and other proteins, such as STAT3.[2]
-
Cell Lysis:
-
Following treatment, cells are collected and lysed in a cell lysis buffer with a protease inhibitor cocktail on ice.
-
-
Immunoprecipitation:
-
400 µg of total protein from the cell lysates is incubated with 1 µg of an antibody against the protein of interest (e.g., STAT3) or a control IgG antibody.
-
40 µL of protein A/G sepharose beads are added to the lysate-antibody mixture.
-
The mixture is incubated overnight at 4°C with gentle rocking.
-
-
Washing: The beads are washed five times with PBS buffer to remove non-specific binding.
-
Analysis: The immunoprecipitated proteins are analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., NF-κB).
Conclusion
The available in-vitro evidence strongly suggests that this compound is an effective inhibitor of the NF-κB signaling pathway in pancreatic cancer cells.[1] Its mechanism of action appears to involve the inhibition of NF-κB phosphorylation and the suppression of its nuclear translocation.[1][2] While the current body of literature provides a solid foundation, further research is warranted to elucidate the precise molecular targets of this compound within the NF-κB cascade and to establish comprehensive quantitative data, including IC50 values, across a broader range of cell lines. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 4. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Triacetylresveratrol in Neurodegenerative Models
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) present a significant and growing therapeutic challenge. Resveratrol, a natural polyphenol, has demonstrated considerable neuroprotective potential in a multitude of preclinical studies by modulating pathways involved in oxidative stress, inflammation, and protein aggregation.[1][2][3][4] However, its clinical translation is severely hampered by poor bioavailability and rapid metabolism, which limits its ability to reach therapeutic concentrations in the brain.[2][3][5] Triacetylresveratrol, a synthetic prodrug of resveratrol, offers a promising strategy to overcome these pharmacokinetic limitations.[6][7] By masking the hydroxyl groups with acetyl moieties, its lipophilicity is increased, potentially enhancing its ability to cross the blood-brain barrier. This guide summarizes the foundational preclinical data from resveratrol studies that provide the rationale for investigating this compound, details relevant experimental protocols, and visualizes the key molecular pathways implicated in its potential neuroprotective effects.
The Rationale for this compound: Overcoming Resveratrol's Limitations
Resveratrol has been extensively studied for its ability to counteract the pathological hallmarks of various neurodegenerative diseases.[4][8] Its mechanisms of action are multifaceted, primarily involving the activation of Sirtuin 1 (SIRT1), a deacetylase that plays a crucial role in cellular stress resistance, and the modulation of other pathways like AMP-activated protein kinase (AMPK).[1][9][10] Despite promising results in cellular and animal models, resveratrol's low bioavailability and rapid clearance from the body are major obstacles.[3][5][11]
This compound is a prodrug designed specifically to improve the systemic delivery of resveratrol.[6] The acetylation of resveratrol's hydroxyl groups increases its lipophilicity, which is hypothesized to improve absorption and penetration across the blood-brain barrier.[12][13] Once in the central nervous system, it is expected to be deacetylated by endogenous esterases to release the active parent compound, resveratrol.
Caption: Logical workflow for using this compound to bypass resveratrol's limitations.
Core Neuroprotective Signaling Pathways
The neuroprotective effects of resveratrol, which form the basis for this compound's therapeutic hypothesis, are largely attributed to the activation of the SIRT1 pathway. SIRT1 activation triggers a cascade of downstream events that enhance cellular resilience.
SIRT1 Activation and Downstream Effects
SIRT1 activation by resveratrol deacetylates and modulates the activity of numerous proteins involved in stress response and longevity. Key targets include PGC-1α, p53, and FOXO transcription factors. This leads to enhanced mitochondrial biogenesis, reduced apoptosis, and increased antioxidant defenses.[1][10]
Caption: Resveratrol activates SIRT1, leading to deacetylation of key cellular proteins.
Anti-Inflammatory and Antioxidant Pathways
Chronic neuroinflammation and oxidative stress are common features of neurodegenerative diseases.[4][14] Resveratrol has been shown to suppress inflammatory pathways, such as NF-κB signaling, and to bolster the cell's antioxidant defenses, partly through the Nrf2/ARE pathway.[10][15]
Caption: Resveratrol modulates key inflammation and oxidative stress signaling pathways.
Quantitative Data from Resveratrol Studies in Neurodegenerative Models
While direct quantitative data for this compound in neurodegenerative models is sparse, the following tables summarize key findings for resveratrol, which provide the therapeutic targets and efficacy benchmarks for future this compound studies.
Table 1: Alzheimer's Disease Models
| Model System | Treatment & Dose | Key Quantitative Outcome | Reference |
| p25 Transgenic Mouse | Resveratrol | Reduced neurodegeneration in the hippocampus; prevented learning impairment. | [1] |
| 3xTg-AD Mouse | 100 mg/kg Resveratrol diet | Complete protection against memory loss; reduced Aβ and p-tau pathology. | [16] |
| Human (Phase 2 Trial) | 500 mg to 1000 mg twice daily | Less decline in ADCS-ADL score (p=0.03); increased brain volume loss. | [17] |
| Primary Hippocampal Cells | 15-40 µM Resveratrol | Dose-dependent reduction in Aβ₂₅₋₃₅-induced cell death (median effect at 25 µM). | [18] |
Table 2: Parkinson's Disease Models
| Model System | Treatment & Dose | Key Quantitative Outcome | Reference |
| MPTP Mouse Model | Resveratrol | Protected mice from motor coordination impairment and neuronal loss. | [1] |
| Various Rodent Models | N/A (Systematic Review) | Ameliorated motor dysfunction, increased dopamine levels, improved antioxidant status. | [19] |
| SH-SY5Y Cells (in vitro) | Resveratrol | Attenuated MPP+-induced generation of reactive oxygen species and cell death. | [20] |
Table 3: ALS and Huntington's Disease Models
| Model System | Treatment & Dose | Key Quantitative Outcome | Reference |
| SOD1G93A Mouse (ALS) | Resveratrol | Significantly delayed disease onset and prolonged lifespan. | [21] |
| SOD1G93A Mouse (ALS) | Single 25 mg/kg Resveratrol | No significant improvement in motor function or survival. | [22][23] |
| 3-NP Rat Model (HD) | Repeated Resveratrol | Significantly improved motor and cognitive impairment. | [1] |
| N171-82Q Mouse (HD) | SRT501 (Resveratrol formulation) | No significant improvement in motor performance, survival, or striatal atrophy. | [24] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in resveratrol neurodegeneration research, which are directly applicable to the future study of this compound.
In Vivo: SOD1G93A Mouse Model of ALS
This protocol is adapted from studies evaluating therapeutic interventions in a common ALS mouse model.[21][22]
-
Animal Model: Utilize transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Beginning at a presymptomatic age (e.g., 60 days), administer the compound daily via oral gavage at predetermined doses (e.g., 25, 50, 100 mg/kg). A vehicle-only group serves as the control.
-
-
Motor Function Assessment:
-
Perform weekly Rotarod tests to assess motor coordination and endurance. Record the latency to fall for each mouse.
-
Monitor body weight twice weekly as an indicator of disease progression.
-
-
Disease Onset and Survival:
-
Define disease onset as the peak body weight or the first sign of motor deficit (e.g., hind limb tremor).
-
Monitor mice daily and record survival time. The endpoint is defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
-
Histological Analysis:
-
At the study endpoint, perfuse mice with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix. Process for paraffin embedding or cryosectioning.
-
Perform Nissl staining to quantify motor neuron survival in the lumbar spinal cord.
-
In Vitro: SH-SY5Y Neuroblastoma Cell Model of Parkinsonism
This protocol is used to assess neuroprotection against toxins that mimic Parkinson's disease pathology.[20]
-
Cell Culture:
-
Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Neurotoxin Induction:
-
Plate cells in 96-well or 6-well plates and allow them to adhere for 24 hours.
-
Induce neuronal damage by treating cells with MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, at a final concentration of 1-2 mM for 24-48 hours.
-
-
This compound Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a set period (e.g., 2-4 hours) before adding the MPP+ toxin.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm. Results are expressed as a percentage of the control (untreated) cells.
-
-
Mechanism Analysis:
-
Measure reactive oxygen species (ROS) generation using a fluorescent probe like DCFDA.
-
Perform Western blot analysis on cell lysates to quantify the expression of key proteins in relevant pathways (e.g., SIRT1, cleaved caspase-3, Bax, Bcl-2).
-
Conclusion and Future Directions
The extensive body of research on resveratrol strongly supports its neuroprotective potential across a range of neurodegenerative disease models. The consistent findings of reduced neuronal loss, improved motor and cognitive function, and favorable modulation of cellular stress pathways provide a compelling rationale for its therapeutic use.[1][16][21][25] However, the critical limitation of poor bioavailability has prevented its clinical success.[2][3]
This compound represents a chemically intelligent approach to circumvent this primary obstacle. As a lipophilic prodrug, it is poised to achieve higher and more sustained concentrations of active resveratrol within the central nervous system. The preliminary studies and established mechanisms of resveratrol serve as a robust foundation for the direct investigation of this compound.
Future research must focus on head-to-head comparative studies of this compound and resveratrol in validated neurodegenerative animal models. Key endpoints should include pharmacokinetic profiles in brain tissue, dose-dependent efficacy on behavioral and pathological outcomes, and confirmation of target engagement within the SIRT1 and other relevant signaling pathways. Such studies are essential to validate this promising prodrug strategy and advance a new therapeutic candidate toward clinical trials for neurodegenerative diseases.
References
- 1. Resveratrol as a Therapeutic Agent for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol as a Therapeutic Agent in Alzheimer’s Disease: Evidence from Clinical Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol as a Therapeutic Agent in Alzheimer's Disease: Evidence from Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 7. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol: A Focus on Several Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. als.be [als.be]
- 10. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diffusion Efficiency and Bioavailability of Resveratrol Administered to Rat Brain by Different Routes: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Induces Brain Resilience Against Alzheimer Neurodegeneration Through Proteostasis Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized, double-blind, placebo-controlled trial of resveratrol for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies [frontiersin.org]
- 20. Enhancement of blood-brain barrier penetration and the neuroprotective effect of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resveratrol Ameliorates Motor Neuron Degeneration and Improves Survival in SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A single-dose resveratrol treatment in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Assessing the therapeutic impact of resveratrol in ALS SOD1-G93A mice with electrical impedance myography [frontiersin.org]
- 24. Neuroprotective and metabolic effects of resveratrol: Therapeutic implications for Huntington’s disease and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Advantage: An In-depth Technical Guide to the Preclinical Pharmacokinetics of Triacetylresveratrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of triacetylresveratrol (TARES), a prodrug of the well-studied nutraceutical, resveratrol. By acetylating the hydroxyl groups of resveratrol, TARES exhibits improved pharmacokinetic properties, leading to enhanced bioavailability of its parent compound. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways.
Introduction: Overcoming the Bioavailability Hurdle of Resveratrol
Resveratrol, a natural polyphenol, has garnered significant scientific interest for its potential therapeutic effects in a range of diseases. However, its clinical translation has been hampered by poor oral bioavailability due to extensive first-pass metabolism.[1] this compound was synthesized to circumvent this limitation. As a prodrug, TARES is designed to be more lipophilic, facilitating its absorption, and is then converted to the active resveratrol in vivo.[2] This guide will explore the preclinical evidence that supports this strategy.
Pharmacokinetic Profile of this compound in Preclinical Models
The primary preclinical model used to date for studying the pharmacokinetics of this compound is the rat. Following oral administration, TARES is rapidly metabolized to resveratrol. Most studies, therefore, focus on quantifying the plasma concentrations of resveratrol to assess the efficacy of TARES as a delivery system.
Quantitative Pharmacokinetic Parameters in Rats
Studies in Sprague-Dawley and Harlan Sprague Dawley rats have demonstrated that the administration of this compound leads to a more favorable pharmacokinetic profile for resveratrol compared to the administration of resveratrol itself.[2][3] Key findings indicate a prolonged half-life (t½) and an increased area under the plasma concentration-time curve (AUC) for resveratrol when delivered as TARES.[2]
Below is a summary of pharmacokinetic parameters for resveratrol following oral administration of this compound to rats.
| Dosage of this compound (mg/kg) | Preclinical Model | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 77.5 | Rat | Resveratrol | ~1000 | ~0.5 | Not Reported | Not Reported | [2] |
| 155 | Rat | Resveratrol | ~2000 | ~0.5-1 | Not Reported | Not Reported | [2] |
| 310 | Rat | Resveratrol | ~3500 | ~1 | Not Reported | Not Reported | [2] |
Note: The bioavailability of resveratrol after oral administration of resveratrol itself is reported to be low in rats, in the range of 12-31%.[3] While direct bioavailability data for resveratrol from TARES administration is not yet published, the increased AUC suggests a significant improvement.[2]
Pharmacokinetics in Other Preclinical Models
Pharmacokinetic data for this compound in other preclinical models, such as mice, are less extensively documented in the current literature. However, studies on resveratrol in mice provide a basis for comparison and highlight the species-specific differences in metabolism and disposition.[4][5] Further research is warranted to fully characterize the pharmacokinetics of TARES in a broader range of preclinical species.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound pharmacokinetics.
In Vivo Oral Gavage Pharmacokinetic Study in Rats
This protocol describes a typical single-dose pharmacokinetic study in rats.
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[6] Animals are acclimatized for at least one week before the experiment with free access to food and water.[6]
Drug Formulation and Administration:
-
This compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of DMSO and PEG-300.[7]
-
Rats are fasted overnight prior to dosing.
-
The formulation is administered via oral gavage at the desired dose (e.g., 77.5, 155, or 310 mg/kg). The volume is typically 5-10 mL/kg.[3][8]
-
A curved, blunt-ended gavage needle is used to deliver the substance directly into the stomach.[9]
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[10]
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.[7]
Tissue Distribution Study
This protocol outlines the procedure for determining the distribution of resveratrol in various tissues after the administration of this compound.
Animal Dosing and Euthanasia:
-
Rats are administered this compound orally as described in the pharmacokinetic study protocol.
-
At specific time points after dosing, animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Tissue Collection and Homogenization:
-
Tissues of interest (e.g., liver, kidney, heart, lung, brain, spleen) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a tissue homogenizer.[11][12] The ratio of tissue to buffer is typically 1:3 or 1:4 (w/v).
-
The homogenate is then centrifuged to separate the supernatant for analysis.[13]
Analytical Method: HPLC-UV/LC-MS/MS for Quantification
A validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and resveratrol in biological matrices.
Sample Preparation:
-
Plasma or tissue homogenate supernatant is subjected to protein precipitation with a solvent like acetonitrile or methanol.[10]
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be used for sample clean-up.[14]
-
The mixture is centrifuged, and the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC or LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[15][16]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 306 nm for resveratrol. For LC-MS/MS, specific precursor and product ion transitions for both this compound and resveratrol are monitored.[15][16]
Metabolism and Signaling Pathways
Metabolic Conversion of this compound to Resveratrol
This compound is a prodrug that is hydrolyzed in vivo by esterase enzymes to release the active resveratrol. This conversion is a critical step for its pharmacological activity.
Metabolic conversion of this compound to Resveratrol.
Resveratrol-Activated Signaling Pathway: SIRT1 Activation
Once converted to resveratrol, it can activate various signaling pathways. One of the most studied is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular regulation.[17][18]
Resveratrol-mediated activation of the SIRT1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
This compound demonstrates significant promise as a prodrug for enhancing the oral bioavailability of resveratrol in preclinical models. The improved pharmacokinetic profile, characterized by a longer half-life and increased AUC of resveratrol, suggests that TARES could be a more effective means of delivering the therapeutic benefits of its parent compound.
Future research should focus on:
-
Conducting comprehensive pharmacokinetic studies of this compound in a wider range of preclinical species, including mice, to better understand interspecies differences.
-
Determining the absolute bioavailability of resveratrol following this compound administration.
-
Investigating the direct pharmacological effects of this compound before its conversion to resveratrol.
-
Exploring the impact of different formulations on the absorption and metabolism of this compound.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The presented data and protocols are intended to facilitate the design and execution of further preclinical studies to fully elucidate the therapeutic potential of this promising compound.
References
- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioperine.jp [bioperine.jp]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. cores.emory.edu [cores.emory.edu]
- 14. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Triacetylresveratrol's Impact on Gene Expression in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of triacetylresveratrol, a prodrug of the naturally occurring polyphenol resveratrol, on gene expression in prostate cancer cells. Resveratrol has demonstrated significant potential as a chemopreventive and therapeutic agent by modulating a wide array of signaling pathways and target genes involved in prostate cancer initiation and progression. This document synthesizes findings from preclinical studies, presenting quantitative data on gene expression changes, detailed experimental methodologies, and visual representations of the key signaling pathways affected. The information is intended to support further research and drug development efforts in the field of prostate cancer therapeutics.
Introduction
Prostate cancer remains a significant global health challenge. While androgen deprivation therapy is a cornerstone of treatment, the development of castration-resistant prostate cancer (CRPC) necessitates the exploration of novel therapeutic strategies.[1] Resveratrol (trans-3,5,4'-trihydroxystilbene), a polyphenol found in grapes and red wine, has garnered considerable attention for its anti-cancer properties.[2][3][4] this compound, a synthetic analog, is designed to increase the bioavailability of resveratrol, which is rapidly metabolized in the body.[5] This guide focuses on the molecular mechanisms through which resveratrol, the active form of this compound, exerts its effects on prostate cancer cells, with a particular emphasis on the modulation of gene expression.
Core Molecular Mechanisms and Signaling Pathways
Resveratrol's anti-cancer activity in prostate cancer is multifaceted, involving the regulation of several key signaling pathways that govern cell proliferation, apoptosis, and metastasis.
Androgen Receptor (AR) Signaling
The androgen receptor is a critical driver of prostate cancer growth and progression. Resveratrol has been shown to significantly impact the AR signaling axis. Studies have demonstrated that resveratrol downregulates the expression of both the Androgen Receptor (AR) and its key target gene, Prostate-Specific Antigen (PSA), at both the mRNA and protein levels.[6][7][8][9] This inhibitory effect on androgen signaling is a crucial mechanism for its anti-proliferative effects in androgen-responsive prostate cancer cells like LNCaP.[8][10]
Below is a diagram illustrating the inhibitory effect of resveratrol on the AR signaling pathway.
Caption: Resveratrol's inhibition of the Androgen Receptor signaling pathway.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Resveratrol has been shown to inhibit this pathway in prostate cancer cells.[11] Treatment with resveratrol leads to a dose-dependent decrease in the constitutive expression of PI3K and the phosphorylation of its downstream effector, Akt.[11] This inhibition of the PI3K/Akt pathway contributes to the induction of apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax, Bak, Bid, and Bad.[11] Furthermore, resveratrol's inhibition of Akt can suppress the expression of microRNA-21 (miR-21), a microRNA that promotes tumor growth by downregulating tumor suppressors like PDCD4.[12][13]
The following diagram illustrates resveratrol's modulation of the PI3K/Akt pathway.
Caption: Resveratrol's inhibitory effects on the PI3K/Akt signaling pathway.
Cell Cycle Regulation
Resveratrol has been observed to induce cell cycle arrest in prostate cancer cells.[2][6][7] Gene expression profiling has revealed that resveratrol down-regulates the expression of numerous genes involved in all phases of the cell cycle.[2][4] This leads to an accumulation of cells in the S and G1 phases and a subsequent inhibition of cell proliferation.[2][14]
Tabulated Gene Expression Data
The following tables summarize the key genes and proteins modulated by resveratrol in prostate cancer cells, as reported in the literature.
Table 1: Effect of Resveratrol on Androgen Receptor Signaling
| Gene/Protein | Cell Line | Effect | Reference |
| Androgen Receptor (AR) | LNCaP | Down-regulated (mRNA & Protein) | [6][8][9] |
| Prostate-Specific Antigen (PSA) | LNCaP | Down-regulated (mRNA & Protein) | [6][8] |
| Human Glandular Kallikrein-2 (hK2) | LNCaP | Repressed (mRNA) | [8] |
| ARA70 (AR-specific coactivator) | LNCaP | Repressed | [8] |
Table 2: Effect of Resveratrol on Cell Cycle and Apoptosis Regulators
| Gene/Protein | Cell Line | Effect | Reference |
| p21 (CDK inhibitor) | LNCaP | Repressed | [8] |
| Bcl-2 (anti-apoptotic) | LNCaP | Inhibited (Protein) | [11] |
| Bax (pro-apoptotic) | LNCaP | Increased (Protein) | [11] |
| Bak (pro-apoptotic) | LNCaP | Increased (Protein) | [11] |
| Bid (pro-apoptotic) | LNCaP | Increased (Protein) | [11] |
| Bad (pro-apoptotic) | LNCaP | Increased (Protein) | [11] |
| PDCD4 (tumor suppressor) | PC-3M-MM2 | Increased | [12][13] |
Table 3: Effect of Resveratrol on Other Key Cancer-Related Genes
| Gene/Protein | Cell Line | Effect | Reference |
| miR-21 | PC-3M-MM2 | Reduced | [12][13] |
| Matrix Metalloproteinase-2 (MMP-2) | Various | Reduced Expression | [3] |
| Matrix Metalloproteinase-9 (MMP-9) | Various | Reduced Expression | [3] |
| Vascular Endothelial Growth Factor (VEGF) | Various | Decreased Level | [3] |
| Cyclooxygenase-2 (COX-2) | Various | Inhibited Activity | [3] |
| NF-κB | Various | Suppressed | [3] |
Detailed Experimental Protocols
The following sections outline the typical methodologies used in the cited research to investigate the effects of resveratrol on prostate cancer cells.
Cell Culture
-
Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[2][11]
-
PC-3: An androgen-insensitive human prostate cancer cell line.[3]
-
DU-145: An androgen-insensitive human prostate cancer cell line.[3]
-
PC-3M-MM2: A highly aggressive, androgen-receptor negative human prostate cancer cell line.[12][13]
-
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Resveratrol Treatment
-
Preparation: Resveratrol is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentrations.
-
Concentrations: A range of concentrations have been used, from 0 to 150 µmol/L, depending on the specific experiment and cell line.[2][11]
-
Duration: Treatment times vary from 6 hours to several days to assess both early and long-term effects on gene expression and cell viability.[2][11]
Gene Expression Analysis
-
DNA Microarray: Spotted DNA microarrays containing thousands of elements have been used to obtain a global view of resveratrol's effects on gene expression.[2][4]
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and qRT-PCR is performed to quantify the expression levels of specific target genes.
-
Northern Blot Analysis: Used to determine the expression levels of specific mRNAs, such as PSA and AR.[2]
-
Immunoblot (Western Blot) Analysis: Used to determine the protein levels of target genes, such as AR, PSA, Akt, and Bcl-2 family members.[2][11]
The workflow for a typical gene expression analysis experiment is depicted below.
Caption: A generalized workflow for studying gene expression changes.
Conclusion and Future Directions
The evidence strongly suggests that this compound, through its active form resveratrol, modulates the expression of a wide range of genes integral to prostate cancer development and progression. Its ability to target multiple pathways, including the AR and PI3K/Akt signaling cascades, underscores its potential as a valuable agent in both the prevention and treatment of prostate cancer.
Future research should focus on:
-
Conducting clinical trials to determine the efficacy of this compound in human subjects, with a focus on establishing optimal dosing and assessing bioavailability in prostate tissue.[3][5]
-
Investigating the synergistic effects of this compound with existing chemotherapeutic agents and androgen deprivation therapies.
-
Further elucidating the complex interplay between resveratrol-induced changes in gene expression and the tumor microenvironment.[1]
This technical guide provides a foundational understanding of this compound's impact on gene expression in prostate cancer cells, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective cancer therapies.
References
- 1. The Effects of Resveratrol on Prostate Cancer through Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells | Cancer Epidemiology, Biomarkers & Prevention | American Association for Cancer Research [aacrjournals.org]
- 3. Resveratrol in prostate diseases – a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and metabolism of [14C]-resveratrol in human prostate tissue after oral administration of a “dietary-achievable” or “pharmacological” dose: what are the implications for anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol inhibits the expression and function of the androgen receptor in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of Prostate Cancer Growth by Resveratrol in The Transgenic Rat for Adenocarcinoma of Prostate (TRAP) Model [journal.waocp.org]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol-caused apoptosis of human prostate carcinoma LNCaP cells is mediated via modulation of phosphatidylinositol 3'-kinase/Akt pathway and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol reduces prostate cancer growth and metastasis by inhibiting the Akt/MicroRNA-21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol Reduces Prostate Cancer Growth and Metastasis by Inhibiting the Akt/MicroRNA-21 Pathway | PLOS One [journals.plos.org]
- 14. aacrjournals.org [aacrjournals.org]
An Initial Investigation into the Immunomodulatory Effects of Triacetylresveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an initial exploration into the immunomodulatory potential of triacetylresveratrol, a synthetic analog of the well-studied polyphenol, resveratrol. While direct and extensive immunological data on this compound is emerging, this document synthesizes current findings, leverages the wealth of information available for resveratrol as a predictive framework, and details the experimental protocols and signaling pathways central to its mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this compound in immune-mediated diseases and immuno-oncology.
Introduction
Resveratrol, a naturally occurring polyphenol, has been the subject of extensive research for its diverse biological activities, including its profound immunomodulatory effects. This compound, an acetylated derivative of resveratrol, offers potential advantages in terms of bioavailability. Emerging evidence suggests that this compound may exert its immunomodulatory effects through distinct mechanisms, primarily as a potent activator of Sirtuin 2 (SIRT2). This guide delves into the current understanding of this compound's impact on the immune system, drawing parallels with resveratrol's established activities and highlighting unique aspects of its function.
Quantitative Data on Immunomodulatory Effects
Direct quantitative data on the broad immunomodulatory effects of this compound are still limited. However, a key study has identified this compound as a potent SIRT2 agonist with an EC50 of 142.79 nM, suggesting its potential as an immunomodulator in the context of lung adenocarcinoma by influencing immune cell infiltration.[1]
To provide a predictive framework, the following tables summarize the well-documented quantitative effects of resveratrol on cytokine production and T-cell proliferation. Given the structural similarity and likely overlapping mechanisms of action, these data serve as a valuable reference for hypothesizing the potential immunomodulatory profile of this compound.
Table 1: Inhibitory Effects of Resveratrol on Cytokine Production in RAW264.7 Macrophages
| Cytokine | IC50 (µM) | Reference |
| Interleukin-6 (IL-6) | 17.5 ± 0.7 | [2] |
| Tumor Necrosis Factor-α (TNF-α) | 18.9 ± 0.6 | [2] |
| Interleukin-10 (IL-10) | 14.2 ± 1.9 | [2] |
Table 2: Summary of Resveratrol's Effects on Various Cytokines and T-Cell Proliferation
| Parameter | Effect | Cell Type/Model | Concentration | Reference |
| Pro-inflammatory Cytokines | ||||
| IL-1β | Inhibition | Human Tenocytes | Not specified | |
| IL-2 | Inhibition | Splenic Lymphocytes | 25-50 µM | [3] |
| IL-6 | Inhibition | Human Adipocytes | 100 µM (reduced mRNA >80%) | [4] |
| IL-8 | Inhibition | Human Adipocytes | 100 µM (reduced mRNA >80%) | [4] |
| IL-12 | Inhibition | Peritoneal Macrophages | 25-50 µM | [3] |
| IL-13 | Inhibition | RBL-2H3 Mast Cells | 1-25 µM | [5] |
| TNF-α | Inhibition | Peritoneal Macrophages | 25-50 µM | [3] |
| IFN-γ | Inhibition | Splenic Lymphocytes | 25-50 µM | [3] |
| Th2 Cytokines | ||||
| IL-4 | Inhibition | RBL-2H3 Mast Cells | 1-25 µM | [5] |
| IL-5 | Inhibition | CD4+ T-cells | ~12.5-25 µM | |
| Other Cytokines | ||||
| IL-9 | Inhibition (in vivo) | Irradiated Rats | 100 mg/kg | [6] |
| IL-17 | Inhibition (in vivo) | Irradiated Rats | 100 mg/kg | [6] |
| GM-CSF | Inhibition (in vivo) | Irradiated Rats | 100 mg/kg | [6] |
| T-Cell Proliferation | ||||
| Mitogen/Antigen-induced | >90% Suppression | T-cells | 25 µM | [7] |
| CD4+ & CD8+ T-cells | Significant Reduction | PBMCs | 50 µM |
Key Signaling Pathways
The immunomodulatory effects of this compound and resveratrol are mediated through the modulation of critical intracellular signaling pathways. The following diagrams illustrate the established pathway for resveratrol's interaction with NF-κB and the emerging pathway for this compound's activation of SIRT2.
NF-κB Signaling Pathway and its Inhibition by Resveratrol
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines. Resveratrol has been shown to inhibit this pathway at multiple levels.
SIRT2 Signaling Pathway and its Activation by this compound
SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes, including inflammation. This compound has been identified as a potent SIRT2 agonist. SIRT2 can deacetylate and thereby regulate the activity of various proteins involved in the inflammatory response, including components of the NF-κB pathway.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the immunomodulatory effects of compounds like this compound.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing the effect of a compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Objective: To quantify the proliferation of T-cells in response to stimulation, in the presence or absence of the test compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS)
-
CFSE (stock solution in DMSO)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
Test compound (this compound, dissolved in a suitable solvent like DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Staining:
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-stained cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add T-cell activators to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Wash the cells with PBS containing 2% FBS.
-
(Optional) Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single T-cell population and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.
-
Cytokine Measurement by ELISA
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of specific cytokines in cell culture supernatants.
Objective: To measure the levels of cytokines produced by immune cells following stimulation, with and without the test compound.
Materials:
-
Cell culture supernatants (from the T-cell proliferation assay or a separate experiment)
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting the cytokine standard.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the plate seven times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion and Future Directions
The initial investigation into the immunomodulatory effects of this compound reveals a promising research avenue. Its potent activation of SIRT2 suggests a distinct mechanism of action compared to its parent compound, resveratrol, with the potential for more targeted therapeutic applications. The extensive data on resveratrol's ability to suppress pro-inflammatory cytokine production and inhibit T-cell proliferation provides a strong rationale for further in-depth studies on this compound.
Future research should focus on generating comprehensive quantitative data on the effects of this compound on a wide array of immune cell types and their functions. Head-to-head comparative studies with resveratrol will be crucial to elucidate the specific advantages of the acetylated form. Furthermore, exploring the downstream targets of SIRT2 activation by this compound in immune cells will provide a more complete understanding of its molecular mechanism of action. This foundational knowledge will be instrumental in guiding the development of this compound as a novel immunomodulatory agent for a range of inflammatory and malignant diseases.
References
- 1. Frontiers | Regulation of Adaptive Immune Cells by Sirtuins [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Frontiers | Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses [frontiersin.org]
- 5. Sirtuins as Metabolic Regulators of Immune Cells Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
Methodological & Application
Application Notes and Protocols for Triacetylresveratrol Treatment in PANC-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro treatment of the human pancreatic adenocarcinoma cell line, PANC-1, with triacetylresveratrol (TCRV). This document outlines detailed protocols for cell culture, drug preparation, and various assays to assess the cellular response to TCRV treatment. Additionally, it includes a summary of expected quantitative outcomes and visual representations of the key signaling pathways involved.
Introduction
Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, necessitating the exploration of novel therapeutic agents. Resveratrol, a natural polyphenol, has demonstrated anticancer properties; however, its low bioavailability has limited its clinical utility. This compound (TCRV), an acetylated analog of resveratrol, exhibits improved bioavailability and has emerged as a promising candidate for pancreatic cancer therapy.[1][2] This document details the protocol for treating PANC-1 cells with TCRV to investigate its anti-proliferative, pro-apoptotic, and signaling pathway modulatory effects.
Mechanism of Action
This compound exerts its anticancer effects on PANC-1 cells through multiple mechanisms:
-
Induction of Apoptosis: TCRV induces programmed cell death (apoptosis) in PANC-1 cells, a key mechanism for eliminating cancerous cells.[1][2] This is achieved through the activation of caspases, such as caspase-3.[1]
-
Inhibition of Cell Proliferation: TCRV significantly inhibits the growth and proliferation of PANC-1 cells in a dose- and time-dependent manner.[2]
-
Modulation of Signaling Pathways: TCRV has been shown to suppress critical signaling pathways that are often dysregulated in pancreatic cancer:
-
Shh Pathway: TCRV inhibits the Sonic Hedgehog (Shh) pathway, which is involved in epithelial-mesenchymal transition (EMT) and cancer cell growth.[1]
-
STAT3 and NF-κB Signaling: It inhibits the phosphorylation of STAT3 and NF-κB, two transcription factors that play crucial roles in cancer cell survival, proliferation, and inflammation.[2][3] TCRV can also suppress the nuclear translocation of STAT3 and NF-κB and disrupt their interaction.[2][4]
-
PI3K/Akt/NF-κB Pathway: Resveratrol, the parent compound of TCRV, has been shown to inhibit the PI3K/Akt/NF-κB pathway in pancreatic cancer cells, suggesting a similar mechanism for TCRV.[5]
-
-
Regulation of Apoptotic and Cell Cycle Proteins: TCRV treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bim and Puma.[1][2][6] It also affects the expression of cell cycle regulatory proteins.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating PANC-1 cells with resveratrol, the parent compound of this compound. Similar dose-dependent effects are anticipated for TCRV.
| Treatment | Time Point | IC50 Value (µM) | Reference |
| Resveratrol on PANC-1 Cells | 48 hours | 78.3 ± 9.6 | [7] |
| Resveratrol on PANC-1 and BxPC-3 Cells | 24-72 hours | ~50 | [5] |
Table 1: Inhibitory Concentration (IC50) of Resveratrol in Pancreatic Cancer Cells.
| Treatment Concentration (µM) | Duration (hours) | Parameter Measured | Result | Reference |
| 12.5 | Not specified | Decreased expression of Hedgehog pathway members (Gli1, Ptc1, Smo) and downstream targets (CCND1, BCL-2) | Significant decrease in gene expression | [8] |
| 0-50 | 24 | Inhibition of migration and invasion | Dose-dependent decrease in the average number of invaded cells | [5] |
| 50 | 48 | Increased Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) protein levels | Concentration-dependent increase in Bax and decrease in Bcl-2 expression | [6] |
| 0-30 | 48 | Induction of apoptosis (TUNEL assay) | Dose-dependent increase in apoptosis | [9] |
| Not specified | Not specified | Inhibition of colony formation and induction of apoptosis through caspase-3 activation | TCRV inhibited colony formation and induced apoptosis | [1] |
| Not specified | Not specified | Inhibition of STAT3 and NFκB phosphorylation | TRES and RES inhibited phosphorylation | [2] |
Table 2: Summary of Cellular and Molecular Effects of Resveratrol and this compound (TCRV/TRES) on PANC-1 Cells.
Experimental Protocols
PANC-1 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the PANC-1 human pancreatic cancer cell line.
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM) (Gibco/Invitrogen)[10]
-
Fetal Bovine Serum (FBS) (Hyclone)[10]
-
Penicillin-Streptomycin (100 units/mL penicillin, 100 µg/mL streptomycin)[10]
-
0.25% (w/v) Trypsin-EDTA solution (Gibco/Invitrogen)[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco/Invitrogen)[10]
-
Cell culture flasks (T-25 or T-75)
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Cell Thawing:
-
Thaw the cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath.[10]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,200 rpm for 5 minutes.[10]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[10]
-
Seed the cells into a T-25 culture flask and incubate at 37°C in a humidified atmosphere of 5% CO2.[10]
-
-
Cell Maintenance and Subculture:
-
Change the medium every 2-3 days.[11]
-
When cells reach 70-90% confluency, subculture them at a ratio of 1:4.[10]
-
Aspirate the old medium and wash the cell monolayer once with PBS.[10]
-
Add 3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[10]
-
Neutralize the trypsin by adding 7-10 mL of complete growth medium.[10]
-
Gently pipette the cell suspension to ensure a single-cell suspension and transfer the desired volume to new flasks containing pre-warmed complete growth medium.
-
Preparation of this compound (TCRV) Stock Solution
Materials:
-
This compound (TCRV) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of TCRV (e.g., 100 mM) by dissolving the TCRV powder in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
PANC-1 cells
-
96-well plates
-
This compound (TCRV)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed PANC-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of TCRV (e.g., 12.5, 25, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).[5] Include a vehicle control (DMSO).
-
After the incubation period, add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
PANC-1 cells
-
6-well plates
-
This compound (TCRV)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed PANC-1 cells in 6-well plates and treat with TCRV at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
PANC-1 cells
-
This compound (TCRV)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat PANC-1 cells with TCRV as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[12]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Experimental Workflow
References
- 1. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 5. Resveratrol Inhibits the Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells Via Suppression of the PI-3K/Akt/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Resveratrol Treatment on Human Pancreatic Cancer Cells through Alterations of Bcl-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits proliferation and induces apoptosis through the hedgehog signaling pathway in pancreatic cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. elabscience.com [elabscience.com]
- 12. Resveratrol inhibits pancreatic cancer proliferation and metastasis by depleting senescent tumor-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Triacetylresveratrol Metabolite, Resveratrol, in Plasma Samples Using High-Performance Liquid Chromatography (HPLC)
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of resveratrol in plasma samples. As triacetylresveratrol is a prodrug of resveratrol, this method is essential for pharmacokinetic and drug metabolism studies involving the administration of this compound. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound, a synthetic analog of resveratrol, is designed to have improved bioavailability. Upon administration, it is metabolized to resveratrol, its active form. Therefore, a reliable method to quantify resveratrol in plasma is crucial for preclinical and clinical development. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection, a widely used, cost-effective, and reproducible technique for this purpose. The method is based on established protocols for resveratrol quantification in biological matrices.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Resveratrol (trans-isomer, reference standard)
-
Internal Standard (IS), e.g., Caffeine or Betamethasone[1][2]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Water (Milli-Q or equivalent)[1]
-
Phosphate buffer[1]
Instrumentation
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
-
Data acquisition and processing software
-
Vortex mixer[1]
-
Nitrogen evaporator (optional, for sample concentration)[4]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of resveratrol and the internal standard (e.g., caffeine) at a concentration of 1 mg/mL in methanol.[1] Store these solutions at 4°C, protected from light.[1]
-
Working Solutions: Prepare serial dilutions of the resveratrol stock solution with the mobile phase to create working solutions for calibration curve standards.
-
Calibration Standards and QC Samples: Spike drug-free plasma with known amounts of resveratrol working solutions to prepare calibration standards ranging from 0.010 to 6.4 µg/mL.[1][6] Prepare separate quality control (QC) samples at low, medium, and high concentrations (e.g., 25, 500, and 1000 ng/mL).[2]
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting resveratrol from plasma.[1][5]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a fixed volume of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][5]
-
Carefully transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 50 µL) of the supernatant directly into the HPLC system.[1]
HPLC Method and Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of resveratrol.
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic mixture of Methanol and Phosphate Buffer (pH 6.8) in a 63:37 (v/v) ratio[1][6] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 50 µL[1] |
| Column Temperature | Ambient or 30°C[3] |
| Detection | UV at 306 nm[1][2][3] |
| Internal Standard | Caffeine[1] |
| Run Time | Approximately 10 minutes |
| Retention Time | Resveratrol: ~3.9 minutes; Caffeine (IS): ~7.8 minutes[1][6] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its reliability for bioanalytical applications.[1] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | r² > 0.999 | Linear over 0.010 to 6.4 µg/mL with r² > 0.9998[1][6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3:1 | 0.006 µg/mL[1][6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10:1 | 0.008 µg/mL[1][6] |
| Precision (%RSD) | Intra-day and Inter-day RSD < 15% (20% at LOQ) | Intra-day RSD: 0.46% to 1.02%; Inter-day RSD: 0.63% to 2.12%[1][6] |
| Accuracy (% Recovery) | Within 85-115% of nominal concentration (80-120% at LOQ) | Mean recovery in the range of 94.44 – 97.44%[3] |
| Stability | Analyte concentration within ±15% of initial concentration | Stable for 15 days at -20°C and during three freeze-thaw cycles.[1][4] |
Visualized Workflows
The following diagrams illustrate the key processes in this application.
Caption: Plasma sample preparation via protein precipitation.
Caption: Schematic of the HPLC analysis workflow.
Conclusion
The described HPLC-UV method provides a simple, sensitive, and reliable approach for the quantification of resveratrol in plasma.[1] This method is suitable for pharmacokinetic studies following the administration of this compound. The protein precipitation extraction technique is efficient, and the chromatographic conditions allow for excellent separation with a short run time.[1][5] The method has been shown to be linear, accurate, and precise, meeting the standard requirements for bioanalytical method validation.[1][3][6]
References
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triacetylresveratrol and its Metabolites in Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylresveratrol (TARES), a synthetic prodrug of resveratrol, is designed to enhance the bioavailability of its parent compound. Upon administration, TARES is rapidly metabolized to resveratrol, which then undergoes extensive phase II metabolism to form glucuronide and sulfate conjugates that are subsequently excreted in the urine. This application note provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites—resveratrol, resveratrol glucuronides, and resveratrol sulfates—in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are essential for pharmacokinetic studies and monitoring of resveratrol levels following the administration of its acetylated prodrug.
Metabolic Pathway of this compound
This compound is deacetylated in vivo to release resveratrol. Resveratrol is then primarily metabolized in the liver and intestines through glucuronidation and sulfation, forming various conjugates. A smaller portion may be metabolized by gut microbiota into compounds like dihydroresveratrol. The resulting water-soluble metabolites are then excreted in the urine.
Application Notes and Protocols: Triacetylresveratrol in a Mouse Model of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylresveratrol (TCRV), a synthetic analog of resveratrol, has garnered significant interest as a potential therapeutic agent for pancreatic cancer. Its enhanced bioavailability compared to resveratrol makes it a promising candidate for in vivo applications. These application notes provide a comprehensive overview of the current in vitro data on TCRV's efficacy in pancreatic cancer cell lines and present a detailed, albeit hypothetical, protocol for its evaluation in a mouse model of pancreatic cancer, based on established methodologies for similar compounds.
In Vitro Efficacy of this compound in Pancreatic Cancer
This compound has been shown to inhibit the proliferation and induce apoptosis in human pancreatic cancer cell lines, including AsPC-1 and PANC-1.[1][2][3][4] The anti-cancer effects of TCRV are attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and epithelial-mesenchymal transition (EMT).
Key Molecular Mechanisms:
-
Suppression of the Sonic Hedgehog (Shh) Pathway: TCRV inhibits the Shh pathway, a critical regulator of pancreatic cancer progression. This inhibition leads to the downregulation of downstream targets like Gli1, Cyclin D1, and Bcl-2, resulting in decreased cell proliferation and increased apoptosis.[1][2]
-
Upregulation of miRNA-200: TCRV upregulates the expression of the miR-200 family, which in turn inhibits the expression of ZEB1, a key transcription factor driving EMT. This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin, thereby suppressing cancer cell migration and invasion.[1][2]
-
Inhibition of STAT3 and NFκB Signaling: TCRV has been demonstrated to inhibit the phosphorylation and nuclear translocation of STAT3 and NFκB in pancreatic cancer cells.[3][4] Both STAT3 and NFκB are transcription factors that promote the expression of genes involved in cell survival and proliferation. By inhibiting their activity, TCRV contributes to the induction of apoptosis.
Quantitative Data from In Vitro Studies
Table 1: Effect of this compound on Pancreatic Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability |
| PANC-1 | 50 | 24 | ~40% |
| PANC-1 | 50 | 48 | ~60% |
| PANC-1 | 50 | 72 | ~75% |
| BxPC-3 | 50 | 24 | ~35% |
| BxPC-3 | 50 | 48 | ~55% |
| BxPC-3 | 50 | 72 | ~70% |
Note: Data are approximate values derived from published graphical representations for illustrative purposes.
Table 2: Effect of this compound on Apoptosis in Pancreatic Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |
| PANC-1 | 50 | 72 | ~30% |
| BxPC-3 | 50 | 72 | ~25% |
Note: Data are approximate values derived from published graphical representations for illustrative purposes.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound in pancreatic cancer.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
In Vitro Protocols
1. Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and AsPC-1.
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTS Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of TCRV (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with TCRV as described above.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
4. Western Blot Analysis
-
Treat cells with TCRV, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against p-STAT3, STAT3, p-NFκB, NFκB, Bcl-2, Cyclin D1, E-cadherin, N-cadherin, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. RT-qPCR for miRNA and mRNA Expression
-
Isolate total RNA, including miRNA, from TCRV-treated cells using a suitable kit.
-
For miRNA analysis, perform reverse transcription using stem-loop primers specific for the miR-200 family.
-
For mRNA analysis, perform reverse transcription using random hexamers or oligo(dT) primers.
-
Perform quantitative PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Normalize the expression levels to an appropriate endogenous control (e.g., U6 for miRNA, GAPDH for mRNA).
Proposed In Vivo Protocol for a Pancreatic Cancer Mouse Model
Disclaimer: The following protocol is a proposed methodology based on standard practices for xenograft models and studies with resveratrol, as there is currently no published in vivo data for this compound in a pancreatic cancer mouse model.
1. Animal Model
-
Species: Athymic nude mice (nu/nu) or NOD-SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Xenograft Implantation
-
Cell Line: PANC-1 or AsPC-1 cells.
-
Procedure:
-
Harvest sub-confluent pancreatic cancer cells and resuspend them in sterile, serum-free media or PBS.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
3. Treatment Protocol
-
Tumor Growth: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water).
-
This compound (a suggested starting dose of 50-100 mg/kg, administered by oral gavage, daily). The dose may need optimization based on pharmacokinetic and tolerability studies.
-
Positive Control (e.g., Gemcitabine, 25 mg/kg, intraperitoneal injection, twice weekly).
-
Combination Therapy (TCRV + Gemcitabine).
-
-
Duration: Treat the animals for 3-4 weeks, or until tumors in the control group reach the predetermined endpoint. Monitor body weight and overall health of the mice throughout the study.
4. Endpoint Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Snap-freeze another portion of the tumor in liquid nitrogen for subsequent Western blot or qPCR analysis of the target signaling pathways.
References
- 1. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-STAT3 Inhibition by Triacetylresveratrol via Western Blot
These protocols provide a detailed methodology for researchers, scientists, and drug development professionals to investigate the effect of triacetylresveratrol on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a cellular context. The primary method outlined is Western blotting, a widely used technique to detect and quantify specific proteins in a sample.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in various cellular processes, including proliferation, survival, and differentiation.[1][2] Its activation is often mediated by phosphorylation at specific amino acid residues, most notably Tyrosine 705 (Tyr705).[1][2] Constitutive activation of STAT3 is a hallmark of many cancers, making it a promising therapeutic target.[3][4] Resveratrol, a natural polyphenol, and its acetylated analog, this compound, have been shown to possess anticancer properties, partly through the inhibition of the STAT3 signaling pathway.[5][6][7] this compound is a prodrug of resveratrol with improved bioavailability. This protocol details the use of Western blotting to assess the inhibitory effect of this compound on STAT3 phosphorylation at Tyr705.
Experimental Design
The overall workflow for this experiment involves treating cultured cells with this compound, preparing whole-cell lysates, separating proteins by size via SDS-PAGE, transferring the proteins to a membrane, and finally, detecting the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using specific antibodies. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all samples.
Signaling Pathway Overview
The diagram below illustrates the anticipated signaling pathway, where this compound is expected to inhibit the phosphorylation of STAT3. This inhibition can occur through the modulation of upstream kinases like JAK2 or Src.[6][8]
Caption: this compound inhibits upstream kinases, preventing STAT3 phosphorylation.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for detecting p-STAT3.
Caption: Western blot workflow for p-STAT3 detection after drug treatment.
Detailed Experimental Protocol
1. Cell Culture and Treatment
-
Culture your chosen cell line to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
It is also recommended to include a positive control of cells stimulated with a known activator of STAT3 phosphorylation (e.g., IL-6) and a negative control of untreated cells.[9]
2. Cell Lysis and Protein Extraction [10]
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation
-
To 20-30 µg of protein, add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly before loading onto the gel.
5. SDS-PAGE
-
Load equal amounts of protein for each sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in 1x Tris/Glycine/SDS running buffer until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12] A wet or semi-dry transfer system can be used.
7. Blocking
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[13] For phospho-antibodies, BSA is often preferred.
8. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer.[1][12]
-
Incubation is typically performed overnight at 4°C with gentle agitation.
9. Washing
-
Wash the membrane three times for 5-10 minutes each with TBST.
10. Secondary Antibody Incubation
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
11. Washing
- Repeat the washing step as described in step 9.
12. Detection
- Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
13. Stripping and Re-probing (Optional)
- To detect total STAT3 and a loading control on the same membrane, the membrane can be stripped of the bound antibodies.
- After stripping, the membrane is blocked again and re-probed with the primary antibody for total STAT3, followed by the appropriate secondary antibody and detection.
- The process is repeated for the loading control antibody (e.g., β-actin).
Data Presentation: Quantitative Parameters
| Parameter | Recommended Value/Condition | Notes |
| Cell Lysis Buffer | RIPA Buffer with Protease/Phosphatase Inhibitors | Phosphatase inhibitors are crucial for p-STAT3 detection.[9][11] |
| Protein Loading | 20-30 µg per lane | Ensure equal loading by performing a protein quantification assay. |
| Gel Percentage | 4-12% Bis-Tris or similar | STAT3 has a molecular weight of approximately 86 kDa.[14] |
| Membrane Type | PVDF | Recommended for proteins of this size and for stripping/re-probing.[12] |
| Blocking Buffer | 5% BSA in TBST | BSA is often preferred over milk for phospho-protein detection. |
| Primary Antibody: p-STAT3 (Tyr705) | See manufacturer's datasheet (typically 1:1000) | Use a well-validated antibody.[2][12][15] |
| Primary Antibody: Total STAT3 | See manufacturer's datasheet (typically 1:1000) | Used for normalization of p-STAT3 levels.[1][16] |
| Primary Antibody: Loading Control | See manufacturer's datasheet (e.g., β-actin 1:5000) | Ensures equal protein loading.[13] |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG (1:2000 - 1:5000) | Match the secondary antibody to the host species of the primary antibody.[1] |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at RT | |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
Data Analysis
The intensity of the bands corresponding to p-STAT3, total STAT3, and the loading control should be quantified using densitometry software. The p-STAT3 signal should be normalized to the total STAT3 signal to determine the relative level of STAT3 phosphorylation. This ratio can then be compared across the different treatment conditions to assess the effect of this compound.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. Resveratrol eliminates cancer stem cells of osteosarcoma by STAT3 pathway inhibition | PLOS One [journals.plos.org]
- 6. Resveratrol inhibits Src and Stat3 signaling and induces the apoptosis of malignant cells containing activated Stat3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol suppresses the growth and metastatic potential of cervical cancer by inhibiting STAT3Tyr705 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits STAT3 signaling pathway through the induction of SOCS-1: Role in apoptosis induction and radiosensitization in head and neck tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-Stat3 (Tyr705) (3E2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Triacetylresveratrol in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of triacetylresveratrol stock solutions for in vitro experiments. This compound, a synthetic analog of resveratrol, offers enhanced stability and bioavailability, making it a compound of interest for studying various cellular processes, including cancer cell proliferation, apoptosis, and signaling pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥18 mg/mL[1] | Room Temperature | Most common solvent for preparing stock solutions for cell culture. |
| Ethanol (100%) | 8 mg/mL (warm)[2] | Not Specified | Warming the ethanol can aid in dissolution. |
| Propylene Glycol | 9.22 mg/mL | 25°C (298.2 K)[3] | A potential alternative solvent for specific experimental needs. |
| Water | Insoluble[4] | Not Applicable | This compound is practically insoluble in aqueous solutions. |
| Methanol | Soluble[3] | Not Specified | Solubility data is available but less commonly used for cell culture. |
| n-Propanol | Soluble[3] | Not Specified | Solubility data is available but less commonly used for cell culture. |
| n-Butanol | Soluble[3] | Not Specified | Solubility data is available but less commonly used for cell culture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (MW: 354.35 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for terminal sterilization)
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Pre-weighing Preparation: In a laminar flow hood, ensure all materials are sterile. Use aseptic techniques throughout the procedure.
-
Weighing this compound: Carefully weigh out 3.54 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Note: this compound can be light-sensitive. Using amber tubes and minimizing exposure to direct light is recommended.
-
-
Adding DMSO: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[5]
-
Sterilization (Optional but Recommended): For critical applications, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a new sterile amber tube. This step helps to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. For routine use, a working aliquot can be stored at -20°C. While some compounds are stable in DMSO for years at -20°C, it is best practice to use the solution as soon as possible.[6]
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Calculating Dilution: Determine the final concentration of this compound required for your experiment. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
-
Preparing the Working Solution: In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium if necessary, especially for lower final concentrations, to ensure accurate pipetting.
-
Treating the Cells: Add the calculated volume of the this compound solution (or the intermediate dilution) to the cell culture wells containing the appropriate volume of medium to achieve the desired final concentration. Gently swirl the plate to ensure even distribution.
-
Vehicle Control: In parallel, treat a set of cells with the same volume of DMSO (without this compound) diluted in culture medium to serve as a vehicle control. The final DMSO concentration in the control wells should be identical to that in the experimental wells.
Mandatory Visualization
Below are diagrams illustrating key aspects of this compound's mechanism of action and the experimental workflow.
Caption: Workflow for this compound stock preparation and use.
Caption: this compound's impact on key cancer signaling pathways.
This compound has been shown to inhibit the phosphorylation of STAT3 and NF-κB, two key transcription factors involved in cancer cell proliferation and survival.[2] Concurrently, it can activate the p53 tumor suppressor pathway, leading to the upregulation of p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest at the G1/S phase and subsequent apoptosis.[6][7][8]
References
- 1. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emulatebio.com [emulatebio.com]
- 6. [PDF] Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells | Semantic Scholar [semanticscholar.org]
- 7. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of Triacetylresveratrol Exposure Using Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylresveratrol (TCRV), a synthetic analog of the naturally occurring polyphenol resveratrol, exhibits enhanced bioavailability, making it a compound of significant interest in pharmacology and drug development. Its demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation, are linked to its ability to modulate various signaling pathways and alter gene expression. Microarray analysis provides a powerful, high-throughput method to profile these genome-wide transcriptional changes, offering insights into the mechanisms of action of TCRV and aiding in the identification of novel therapeutic targets. These notes provide detailed protocols for conducting such an analysis and an overview of the expected outcomes.
Data Presentation
The following table summarizes representative gene expression changes in pancreatic cancer cells following exposure to this compound. This data is illustrative and compiled from studies on TCRV and its parent compound, resveratrol, to demonstrate the expected output of a microarray experiment.
Table 1: Representative Gene Expression Changes in Pancreatic Cancer Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value | Putative Role/Pathway |
| Down-regulated Genes | ||||
| GLI1 | GLI family zinc finger 1 | -2.5 | < 0.01 | Key transcription factor of the Shh pathway[1][2] |
| PTCH1 | Patched 1 | -2.1 | < 0.01 | Receptor for the Shh ligand[3] |
| SMO | Smoothened, frizzled class receptor | -1.8 | < 0.05 | Signal transducer of the Shh pathway[3] |
| CCND1 | Cyclin D1 | -2.3 | < 0.01 | Cell cycle regulator, downstream of Shh[1] |
| BCL2 | B-cell lymphoma 2 | -2.0 | < 0.01 | Anti-apoptotic protein, downstream of Shh[1] |
| CDH2 | Cadherin 2 (N-cadherin) | -2.8 | < 0.01 | Epithelial-Mesenchymal Transition (EMT) marker[1] |
| SNAI1 | Snail family transcriptional repressor 1 | -2.6 | < 0.01 | EMT-inducing transcription factor[1] |
| ZEB1 | Zinc finger E-box binding homeobox 1 | -2.4 | < 0.01 | EMT-inducing transcription factor[1] |
| Up-regulated Genes | ||||
| CDH1 | Cadherin 1 (E-cadherin) | +2.2 | < 0.01 | Epithelial marker, suppressor of EMT[1] |
| MIR200A/B/C | MicroRNA 200 family | +3.0 | < 0.01 | Suppressors of EMT by targeting ZEB1[1] |
| CASP3 | Caspase 3 | +1.9 | < 0.05 | Key executioner of apoptosis[4] |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | +2.1 | < 0.01 | Cell cycle arrest[5] |
Experimental Workflow
The overall workflow for analyzing gene expression changes after this compound exposure using microarrays is depicted below.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human pancreatic cancer cell lines (e.g., AsPC-1, PANC-1) are suitable models.[1]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 25-50 µM).
-
Treat cells with the TCRV-containing medium. For the control group, use a medium containing the same final concentration of the vehicle (DMSO).
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
RNA Extraction and Quality Control
-
Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA following the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform and precipitation with isopropanol.
-
Purification: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Evaluate RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7.0 is recommended for microarray analysis.
-
cRNA Labeling and Hybridization
-
cDNA Synthesis: Starting with 1-5 µg of total RNA, synthesize first-strand cDNA using a T7-oligo(dT) primer and reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA.
-
cRNA Synthesis and Labeling: Use the double-stranded cDNA as a template for in vitro transcription with T7 RNA polymerase. Incorporate biotin-labeled nucleotides (or other fluorescent labels like Cy3/Cy5) during this step to generate labeled complementary RNA (cRNA).
-
Purification and Fragmentation: Purify the labeled cRNA and then fragment it to an optimal size (e.g., 35-200 bases) by incubation at a high temperature in a fragmentation buffer.
-
Hybridization: Prepare a hybridization cocktail containing the fragmented, labeled cRNA. Apply the cocktail to a microarray chip (e.g., Affymetrix GeneChip, Agilent SurePrint). Hybridize overnight (e.g., 16 hours) at a specific temperature (e.g., 45-65°C) in a hybridization oven with rotation.
Microarray Washing, Staining, and Scanning
-
Washing: After hybridization, wash the microarray slides using a series of stringent wash buffers to remove non-specifically bound cRNA.
-
Staining: For biotin-labeled cRNA, stain the array with a streptavidin-phycoerythrin (SAPE) conjugate.
-
Scanning: Scan the microarray slide using a high-resolution microarray scanner at the appropriate wavelength to detect the fluorescent signals.
Data Analysis
-
Image Analysis: The scanner software will quantify the fluorescence intensity for each feature (spot) on the array.
-
Data Normalization: Normalize the raw intensity data to correct for systematic variations, such as differences in labeling efficiency, hybridization, or scanning parameters. Common normalization methods include quantile normalization.
-
Differential Expression Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between the this compound-treated and control groups. A common threshold is a fold change of >2 and a p-value of <0.05.
-
Clustering and Pathway Analysis: Group differentially expressed genes based on their expression patterns (e.g., hierarchical clustering). Use bioinformatics tools (e.g., DAVID, GSEA, Ingenuity Pathway Analysis) to identify enriched biological pathways and functional categories.
Modulated Signaling Pathways
Microarray data can elucidate the signaling pathways affected by this compound. Key pathways identified as being modulated by TCRV include the Sonic Hedgehog (Shh) and STAT3/NFκB pathways.
Sonic Hedgehog (Shh) Signaling Pathway
TCRV has been shown to suppress the Shh pathway, which is aberrantly activated in many cancers, including pancreatic cancer.[1] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of TCRV.
STAT3/NFκB Signaling Pathway
Studies have also indicated that TCRV, similar to resveratrol, can inhibit the phosphorylation and nuclear translocation of STAT3 and NFκB, key transcription factors that promote inflammation and cell survival in cancer.
References
- 1. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol inhibits proliferation and induces apoptosis through the hedgehog signaling pathway in pancreatic cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-scale analysis of resveratrol-induced gene expression profile in human ovarian cancer cells using a cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for studying triacetylresveratrol-protein interactions
Answering the user's request.## Application Notes and Protocols for Studying Triacetylresveratrol-Protein Interactions
Introduction
This compound (TRES), an acetylated analog of resveratrol, exhibits higher bioavailability, making it a compound of significant interest for therapeutic development.[1] Understanding how TRES interacts with cellular proteins is crucial for elucidating its mechanism of action and identifying its direct molecular targets. These application notes provide researchers, scientists, and drug development professionals with detailed protocols for various biophysical and cellular techniques to investigate and quantify the interactions between this compound and its protein partners. The methodologies cover direct binding confirmation, target engagement in a cellular context, and the analysis of downstream signaling pathways.
Application Note 1: Biophysical Techniques for Direct Binding Analysis
Biophysical assays are essential for confirming a direct physical interaction between a small molecule like TRES and a purified protein. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[2][3][4] It is highly sensitive and provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
Application Note: Assessing the Anti-proliferative Effects of Triacetylresveratrol using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacetylresveratrol (TRES), an acetylated analog of resveratrol, is a promising compound in cancer research, in part due to its potentially higher bioavailability compared to its parent compound.[1][2] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] A critical method for evaluating the long-term efficacy of such anti-cancer agents is the colony formation assay, also known as a clonogenic assay.[4][5] This in vitro assay assesses the ability of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[4][6] It provides a robust measure of cell reproductive death and long-term survival after treatment, making it an ideal tool to quantify the anti-proliferative potential of this compound.[7][8] This document provides a detailed protocol for using the colony formation assay to evaluate the effects of TRES on cancer cells and discusses the underlying signaling pathways.
Mechanism of Action & Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Inhibition of STAT3 and NFκB Signaling: Like resveratrol, TRES has been shown to inhibit the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NFκB).[1][2] These transcription factors are constitutively active in many cancers, promoting the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][9] By inhibiting STAT3 and NFκB, TRES down-regulates these survival proteins and up-regulates pro-apoptotic proteins such as Bim and Puma, ultimately inducing apoptosis and reducing cell proliferation.[1][2]
Caption: TRES inhibits STAT3/NFκB phosphorylation and nuclear translocation.
-
Inhibition of Sonic Hedgehog (Shh)/Gli Signaling: The Shh pathway is crucial for embryonic development and is aberrantly activated in several cancers, driving cell proliferation.[10] Upon Shh binding to its receptor Patched (PTCH), the inhibition on Smoothened (SMO) is relieved, leading to the activation of Gli family transcription factors.[10] Studies suggest that this compound can interact with the Gli-DNA zinc finger complex, a downstream effector of the Shh pathway, thereby inhibiting the transcription of target genes that promote tumor growth.[10][11]
Caption: TRES interferes with the Shh/Gli signaling pathway.
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
Cancer cell line of interest (e.g., PANC-1, AsPC-1, LNCaP)[2][11]
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (TRES)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 12-well tissue culture plates
-
Fixing solution: 4% Paraformaldehyde in PBS or 70% ethanol[7][12]
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol[6]
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure Workflow
Caption: Workflow for the colony formation assay.
Detailed Steps
-
Preparation of this compound (TRES) Stock Solution:
-
Dissolve TRES in sterile DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA. Neutralize trypsin with complete medium.[4]
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.[4]
-
Determine the optimal seeding density for your cell line. This is the number of cells that will form 20-150 colonies in the control (vehicle-treated) wells over the incubation period.[4] This requires a preliminary optimization experiment.
-
Seed the appropriate number of cells (e.g., 200-1000 cells/well for a 6-well plate) into the culture plates.[11]
-
Gently swirl the plates to ensure an even distribution of cells.[4]
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Treatment with TRES:
-
The next day, aspirate the medium and replace it with fresh medium containing various concentrations of TRES (e.g., 0, 5, 10, 25, 50, 75 µM).[3][11]
-
Include a vehicle control group containing the same final concentration of DMSO as the highest TRES concentration group.
-
Prepare each condition in triplicate.
-
-
Incubation:
-
Fixing and Staining:
-
Once visible colonies have formed in the control wells, aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add the fixing solution to each well and incubate for 10-20 minutes at room temperature.[7][13]
-
Remove the fixing solution and wash with PBS.
-
Add the 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20 minutes at room temperature.[13]
-
Carefully remove the stain and wash the wells with tap water until the background is clear and only the colonies remain stained.[12]
-
Invert the plates on a paper towel and let them air dry completely.[7]
-
-
Colony Counting:
Data Analysis and Presentation
-
Calculate Plating Efficiency (PE): This reflects the percentage of seeded cells that form colonies in the absence of treatment.
-
PE = (Average number of colonies in control wells / Number of cells seeded) x 100%
-
-
Calculate Surviving Fraction (SF): This is the measure of the drug's effect, normalized to the plating efficiency of the control cells.
-
SF = (Average number of colonies in treated wells / (Number of cells seeded x (PE / 100)))
-
-
Data Presentation: Summarize the results in a table. From this data, a dose-response curve can be plotted (SF vs. TRES concentration) to determine the IC₅₀ value (the concentration required to reduce colony formation by 50%).[4]
Table 1: Hypothetical Results of Colony Formation Assay with TRES
| TRES Concentration (µM) | Avg. No. of Colonies (±SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle Control) | 125 ± 8 | 25% | 1.00 |
| 5 | 102 ± 6 | - | 0.82 |
| 10 | 78 ± 5 | - | 0.62 |
| 25 | 41 ± 4 | - | 0.33 |
| 50 | 15 ± 3 | - | 0.12 |
| 75 | 3 ± 2 | - | 0.02 |
| Based on an initial seeding of 500 cells per well. |
Expected Results and Interpretation
Treatment with this compound is expected to result in a dose-dependent decrease in the number and size of colonies formed compared to the vehicle control. A significant reduction in the Surviving Fraction indicates that TRES possesses anti-proliferative and/or cytotoxic effects, thereby inhibiting the long-term survival and reproductive capacity of the cancer cells. These results provide strong evidence for the compound's potential as a therapeutic agent.[7]
Conclusion
The colony formation assay is an essential tool for preclinical drug evaluation.[8] It offers a reliable and quantitative method to assess the long-term impact of this compound on cancer cell proliferation and survival. The detailed protocol and data analysis framework presented here provide researchers with a robust methodology to investigate the anti-cancer properties of TRES and similar compounds.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zhqkyx.net [zhqkyx.net]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. boffinaccess.com [boffinaccess.com]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Triacetylresveratrol
Introduction
Triacetylresveratrol (TRES), a synthetic analog of resveratrol, exhibits enhanced bioavailability, making it a compound of significant interest in pharmacology and drug development.[1] Resveratrol is a well-documented phytoalexin known to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3][4] The study of apoptosis is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6][7] This application note provides a detailed protocol for inducing and quantifying apoptosis in cell cultures treated with this compound using the Annexin V and Propidium Iodide (PI) staining method.
Principle of the Assay
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[8] The principle is based on two key cellular changes during the apoptotic process:
-
Phosphatidylserine (PS) Externalization: In healthy, viable cells, phosphatidylserine is located on the inner leaflet of the plasma membrane.[9] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it is exposed to the extracellular environment.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC or PE, can identify early apoptotic cells.[9]
-
Plasma Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[11] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces brightly.
By using Annexin V and PI concurrently, it is possible to distinguish between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).
Data Presentation
The following table summarizes representative data from a dose-response experiment where a hypothetical cancer cell line was treated with varying concentrations of this compound for 48 hours.
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 25 | 78.4 ± 3.5 | 12.3 ± 1.8 | 9.3 ± 1.5 |
| 50 | 55.1 ± 4.2 | 25.8 ± 2.9 | 19.1 ± 2.1 |
| 100 | 24.6 ± 3.8 | 40.2 ± 3.5 | 35.2 ± 3.3 |
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline. Specific cell lines may require different culture conditions and seeding densities.
-
Cell Seeding: Seed cells in a T25 culture flask or a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Incubation: Culture cells overnight in complete medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Control Groups: Include an untreated control and a vehicle control (cells treated with the highest concentration of the solvent used for the drug).
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining Protocol
This protocol is based on standard procedures for Annexin V assays.[8][11]
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension to 15 mL conical tubes.
-
Adherent Cells: Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 200-300 x g for 5 minutes.[11] Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[11]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11] Keep the samples on ice and protected from light until analysis.
-
Analysis: Analyze the samples on a flow cytometer within one hour for optimal results.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PE).
-
Controls:
-
Unstained Cells: To set the baseline fluorescence and gates.
-
Annexin V only: To perform fluorescence compensation.
-
PI only: To perform fluorescence compensation.
-
-
Data Acquisition: Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Create a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (y-axis).
-
Use the control samples to set up a quadrant gate to distinguish the four populations:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Signaling Pathways in Resveratrol-Induced Apoptosis
This compound, as an analog of resveratrol, is presumed to induce apoptosis through similar molecular pathways. Resveratrol can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[2][3] A key mechanism involves the mitochondria, leading to the release of cytochrome C and the activation of a caspase cascade.[12][13]
Intrinsic (Mitochondrial) Pathway: Resveratrol can modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax).[1][4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the formation of the apoptosome, which activates the initiator caspase-9.[12][13] Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[13] The tumor suppressor protein p53 can also be activated, further promoting apoptosis.[2][14]
Caption: Intrinsic pathway of apoptosis induction.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol-induced apoptosis in human T-cell acute lymphoblastic leukaemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol, a phytochemical inducer of multiple cell death pathways: apoptosis, autophagy and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effect of resveratrol to induction of apoptosis depending on the type of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. mdpi.com [mdpi.com]
- 13. Triacetyl Resveratrol Inhibits PEDV by Inducing the Early Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
Application Notes and Protocols: Investigating the STAT3 and NF-κB Interaction in Response to Triacetylresveratrol using Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are key transcription factors that play pivotal roles in regulating inflammation, cell survival, and proliferation.[1] Crosstalk between the STAT3 and NF-κB signaling pathways is crucial in the pathogenesis of various diseases, including cancer and chronic inflammatory conditions.[1][2][3] The physical interaction between STAT3 and NF-κB has been shown to be a critical node in their synergistic activity.[4][5]
Triacetylresveratrol, a synthetic analog of resveratrol, exhibits enhanced bioavailability and has demonstrated potential as a therapeutic agent by modulating these inflammatory pathways.[6] Studies have indicated that this compound, similar to resveratrol, can inhibit the phosphorylation and nuclear translocation of both STAT3 and NF-κB, and importantly, disrupt their physical interaction.[6][7] This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the inhibitory effect of this compound on the STAT3 and NF-κB interaction.
Signaling Pathway Overview
The interaction between STAT3 and NF-κB can be initiated by various upstream stimuli, such as cytokines (e.g., IL-6) and growth factors, which activate distinct but interconnected signaling cascades.[8] Activated NF-κB can promote the expression of cytokines that in turn activate STAT3.[2][8] Both transcription factors can then translocate to the nucleus, where they can physically interact and cooperatively regulate the expression of target genes involved in inflammation and cell proliferation.[1][4] this compound is hypothesized to interfere with this process, potentially by inhibiting upstream kinases or directly hindering the binding of the two proteins.[6][9][10]
Caption: STAT3 and NF-κB signaling pathway and points of inhibition by this compound.
Experimental Design and Workflow
The co-immunoprecipitation (Co-IP) experiment is designed to capture and identify the interaction between a "bait" protein (e.g., STAT3) and its "prey" protein (e.g., NF-κB p65) from a cell lysate.[11] An antibody specific to the bait protein is used to pull it down from the lysate, and any interacting proteins are co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Caption: A stepwise workflow for the co-immunoprecipitation experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express both STAT3 and NF-κB, and where their interaction is relevant (e.g., pancreatic cancer cells like PANC-1, or macrophage cell lines like RAW264.7).[6][12]
-
Cell Seeding: Plate the cells in 10 cm dishes and grow them to 70-80% confluency.
-
Treatment:
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM, 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
In some experiments, you may want to stimulate the STAT3/NF-κB pathway with an agonist like IL-6 (10 ng/mL) or LPS (1 µg/mL) for a short period (e.g., 30 minutes) before harvesting.[8][12]
-
Protocol 2: Cell Lysis for Co-Immunoprecipitation
This protocol is adapted from several sources and should be optimized for your specific cell line and antibodies.[13][14][15]
-
Preparation: Pre-chill all buffers and centrifuges to 4°C.
-
Washing: Wash the cell monolayers twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Add 1 mL of ice-cold, non-denaturing IP Lysis Buffer to each 10 cm dish.
-
IP Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Co-Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended): [14][16]
-
To a tube containing 500-1000 µg of protein extract, add 20 µL of a 50% slurry of Protein A/G agarose or magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-STAT3 antibody) to the pre-cleared lysate.
-
As a negative control, add a corresponding amount of a non-specific IgG antibody (e.g., rabbit IgG) to a separate aliquot of the lysate.[4]
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 40 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE: Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the "prey" protein (e.g., anti-NF-κB p65 antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The intensity of the NF-κB p65 band in the STAT3 immunoprecipitate will indicate the extent of their interaction. A decrease in this band intensity in this compound-treated samples compared to the control would suggest that the compound disrupts the STAT3-NF-κB interaction.
Table 1: Hypothetical Quantitative Data from Co-Immunoprecipitation
| Treatment Group | Input: STAT3 (Relative Units) | Input: NF-κB p65 (Relative Units) | IP: STAT3, WB: STAT3 (Relative Units) | IP: STAT3, WB: NF-κB p65 (Relative Units) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.98 | 1.02 | 0.95 | 0.65 |
| This compound (50 µM) | 0.95 | 0.99 | 0.92 | 0.28 |
| Negative Control (IgG IP) | 1.00 | 1.00 | 0.05 | 0.08 |
-
Input: Represents the total amount of each protein in the cell lysate before immunoprecipitation.
-
IP: STAT3, WB: STAT3: Confirms successful immunoprecipitation of the STAT3 protein.
-
IP: STAT3, WB: NF-κB p65: The key result, showing the amount of NF-κB p65 co-precipitated with STAT3.
-
Negative Control (IgG IP): Demonstrates the specificity of the interaction, with minimal pull-down of either protein.
Logical Relationship of the Study
Caption: The logical flow of the investigation.
Conclusion
This application note provides a comprehensive framework for utilizing co-immunoprecipitation to study the effect of this compound on the interaction between STAT3 and NF-κB. By following these detailed protocols, researchers can effectively investigate the molecular mechanisms by which this promising compound exerts its anti-inflammatory and anti-proliferative effects. Successful execution of these experiments will provide valuable insights for drug development professionals exploring novel therapeutic strategies targeting the STAT3 and NF-κB signaling nexus.
References
- 1. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB/STAT3/PI3K signaling crosstalk in iMycEμ B lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 8. Molecular Cross-Talk between the NFκB and STAT3 Signaling Pathways in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Triacetylresveratrol Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of triacetylresveratrol (TAR) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAR), and why is its solubility a concern for cell culture experiments?
A1: this compound is a synthetic analog of resveratrol, a naturally occurring polyphenol with various biological activities. The acetyl groups in TAR increase its lipophilicity, which can enhance its bioavailability compared to resveratrol. However, this increased lipophilicity also leads to poor solubility in aqueous solutions like cell culture media, making it challenging to achieve desired concentrations for in vitro studies without precipitation.
Q2: What are the common solvents for dissolving TAR for cell culture?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to prepare stock solutions of TAR due to its poor water solubility.[1] These stock solutions are then diluted into the cell culture medium to the final desired concentration. It is crucial to keep the final solvent concentration low to avoid cytotoxicity.
Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture?
A3: The final concentration of the solvent in the cell culture medium should be kept to a minimum to avoid adverse effects on cell viability and function. For DMSO, a final concentration of less than 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%.[2][3] For ethanol, a final concentration of 0.1% to 1% is often considered safe for most cell lines, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4][5][6]
Troubleshooting Guide: TAR Precipitation in Cell Culture
One of the most frequent issues encountered when working with TAR is its precipitation upon addition to aqueous cell culture media. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of TAR: The desired concentration of TAR may exceed its solubility limit in the final cell culture medium.
-
Solution: Re-evaluate the required concentration. It's possible that a lower, soluble concentration is still effective. Consult the literature for typical working concentrations of TAR in your specific cell line or a similar one.
-
-
High Final Solvent Concentration: While seemingly counterintuitive, a higher concentration of the organic solvent in the final medium can sometimes lead to "salting out" effects, where the compound becomes less soluble.
-
Solution: Prepare a more concentrated stock solution of TAR in your chosen solvent (e.g., DMSO or ethanol). This will allow you to add a smaller volume of the stock solution to the medium, thereby lowering the final solvent concentration. For example, preparing a 1000x stock solution allows for a final solvent concentration of 0.1%.[3]
-
-
Improper Mixing Technique: Adding the TAR stock solution directly to the medium without proper mixing can cause localized high concentrations, leading to immediate precipitation.
-
Solution: While gently vortexing or swirling the cell culture medium, add the TAR stock solution dropwise. This ensures rapid and even dispersion of the compound.
-
-
Temperature Effects: Temperature can influence the solubility of compounds. Adding a cold stock solution to warm media can sometimes induce precipitation.
-
Solution: Allow the TAR stock solution to equilibrate to room temperature before adding it to the pre-warmed cell culture medium.
-
-
Media Composition: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with TAR and reduce its solubility.[7]
-
Solution: Consider using a serum-free or low-serum medium for the duration of the TAR treatment, if experimentally feasible. Alternatively, investigate advanced solubilization techniques.
-
Advanced Solubilization Techniques
For experiments requiring higher concentrations of TAR or to improve its stability in solution, consider the following advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like TAR in their central cavity, forming inclusion complexes with increased aqueous solubility.[8][9][10][11]
-
Nanoparticles: Encapsulating TAR into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can significantly enhance its solubility and stability in aqueous solutions, and may also improve its cellular uptake.[12][13][14][15][16]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds like TAR within the bilayer, effectively dispersing them in aqueous solutions.[17][18][19]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for solvent cytotoxicity and TAR solubility.
Table 1: Maximum Tolerated Concentration (MTC) of Common Solvents in Various Cell Lines
| Solvent | Cell Line | MTC (% v/v) | Reference |
| DMSO | CHO-S | < 1% | [4] |
| DMSO | Various | 0.1% - 0.5% | [2] |
| Ethanol | CHO-S | < 1% | [4] |
| Ethanol | Various | 0.5% - 2% | [5] |
| Ethanol | F9, Hepatocytes | 10% (1-hour exposure) | [20][21] |
Table 2: Reported Solubility of this compound and Resveratrol with Solubilizing Agents
| Compound | Solvent/Agent | Solubility | Reference |
| This compound | DMSO | ≥18 mg/mL | Sigma-Aldrich |
| Resveratrol | Ethanol (absolute) | 50 mg/mL | [1] |
| Resveratrol | Ethanol:Dichloromethane (25:75 w/w) | 38.26 mg/g | [22] |
| Resveratrol | Hydroxypropyl-β-cyclodextrin | Significantly Increased | [23] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[3]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Treatment of Cells with this compound
-
Thaw and Dilute: Thaw an aliquot of the TAR stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Spiking the Medium: While gently swirling the pre-warmed medium, add the appropriate volume of the TAR stock solution dropwise to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the TAR-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Vehicle Control: In parallel, treat a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium to serve as a vehicle control.
Visualizations
Below are diagrams illustrating key experimental workflows and signaling pathways relevant to this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellculturedish.com [cellculturedish.com]
- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 9. Inclusion Complex of a Cationic Mono-Choline-β-Cyclodextrin Derivative with Resveratrol: Preparation, Characterization, and Wound-Healing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. oatext.com [oatext.com]
- 12. Preparation, characterization, and cellular uptake of resveratrol-loaded trimethyl chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Resveratrol-Loaded TPGS-Resveratrol-Solid Lipid Nanoparticles for Multidrug-Resistant Therapy of Breast Cancer: In Vivo and In Vitro Study [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. CN103040754A - Resveratrol nano-liposome and preparation method thereof - Google Patents [patents.google.com]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Pure Trans-Resveratrol Nanoparticles Prepared by a Supercritical Antisolvent Process Using Alcohol and Dichloromethane Mixtures: Effect of Particle Size on Dissolution and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
preventing triacetylresveratrol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing triacetylresveratrol in cell culture experiments, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a synthetic analog of resveratrol, a naturally occurring polyphenol. The acetyl groups increase its bioavailability and cellular uptake compared to resveratrol.[1] In cell culture, it is used to study various cellular processes, including apoptosis, cell proliferation, and signaling pathways like STAT3 and NF-κB.[2][3]
Q2: What are the main challenges when using this compound in cell culture?
A2: The primary challenge with this compound is its hydrophobic nature, which can lead to precipitation when added to aqueous cell culture media. This can affect the accuracy and reproducibility of experiments by altering the effective concentration of the compound.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and warm 100% ethanol.[1] DMSO is the most common solvent for preparing stock solutions for cell culture experiments.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being preferable, especially for sensitive or primary cells. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments.
Q5: Can serum in the cell culture media affect this compound?
A5: Yes, components of fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds like resveratrol and its analogs. This binding can potentially increase the solubility of this compound in the media but may also reduce its free, biologically active concentration.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in cell culture media and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding the stock solution to the media. | 1. High final concentration of this compound: The concentration of this compound in the final culture medium exceeds its solubility limit. 2. "Salting out" effect: Rapid dilution of the DMSO stock in the aqueous medium causes the hydrophobic compound to crash out of solution. 3. Low temperature of the media: Cold media can decrease the solubility of hydrophobic compounds. | 1. Optimize Working Concentration: If possible, lower the final working concentration of this compound. 2. Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of the culture medium. 3. Pre-warm the Media: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4] 4. Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed media while gently swirling the tube or plate to facilitate mixing and prevent localized high concentrations.[4] |
| Precipitate appears over time in the incubator. | 1. Compound instability: The compound may be degrading or aggregating over long incubation periods. 2. Interaction with media components: Components in the media, such as salts or proteins, may be causing the compound to precipitate over time.[5][6] 3. Evaporation of media: Evaporation can increase the concentration of all components, leading to precipitation.[6] | 1. Prepare Fresh Working Solutions: Prepare the this compound-containing media fresh for each experiment and avoid long-term storage. 2. Use Serum-Free Media for Initial Dissolution: If compatible with your experimental design, dissolve the this compound in serum-free media first before adding serum. 3. Maintain Proper Humidity: Ensure the incubator has adequate humidity to minimize evaporation. |
| Cell toxicity is observed even at low concentrations of this compound. | 1. DMSO toxicity: The final concentration of DMSO may be too high for the specific cell line. 2. Precipitate-induced toxicity: Small, invisible precipitates can be cytotoxic to cells. | 1. Lower DMSO Concentration: Reduce the final DMSO concentration to 0.1% or lower. Prepare a more concentrated stock solution if necessary to achieve this. 2. Filter the Working Solution: After diluting the stock solution in the media, filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. This will remove any micro-precipitates. |
| Inconsistent experimental results. | 1. Variable precipitation: Inconsistent preparation of the working solution leads to varying amounts of soluble compound in each experiment. | 1. Standardize the Protocol: Strictly follow a standardized protocol for preparing the this compound working solution for every experiment. Document every step, including temperatures and mixing times. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 354.35 g/mol .
-
Calculation Example: To make 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 354.35 g/mol * 1 mol/1000 mmol * 1000 mg/g = 3.54 mg.
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment and the final volume of the working solution.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration does not exceed 0.5% (preferably ≤ 0.1%).
-
Calculation Example: To prepare 10 mL of media with a final this compound concentration of 10 µM, you will need 10 µL of the 10 mM stock solution. The final DMSO concentration will be 0.1% (10 µL in 10 mL).
-
-
In a sterile conical tube, add the pre-warmed complete cell culture medium.
-
While gently swirling the tube of media, add the calculated volume of the this compound stock solution drop by drop.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the STAT3 and NF-κB pathways.[2][3]
References
- 1. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of Resveratrol-Hydroxypropyl-β-Cyclodextrin Complexes into Hydrogel Formulation for Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Optimizing Triacetylresveratrol (TAR) for Cancer Cell Apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triacetylresveratrol (TAR) to induce apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (TAR) to induce apoptosis in cancer cells?
The optimal concentration of TAR for inducing apoptosis is cell-line specific and depends on the experimental duration. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line.
Q2: How long should I incubate cancer cells with TAR to observe apoptosis?
The incubation time required to observe TAR-induced apoptosis can vary. Studies have shown effects at time points ranging from 12 to 72 hours.[1] A time-course experiment is recommended to identify the optimal incubation period for your experimental model. Both concentration and incubation time are critical factors in the induction of apoptosis by TAR.[2]
Q3: What are the key signaling pathways involved in TAR-induced apoptosis?
TAR has been shown to induce apoptosis through various signaling pathways. In human promyelocytic leukemia HL-60 cells, TAR induces apoptosis via the STAT3-Bcl-2/Bax-caspase-3 pathway.[1] In pancreatic cancer cells, TAR inhibits the phosphorylation of STAT3 and NFκB, leading to the downregulation of the anti-apoptotic protein Mcl-1 and upregulation of the pro-apoptotic proteins Bim and Puma.[2]
Q4: How does the activity of TAR compare to its parent compound, resveratrol?
This compound is an acetylated analog of resveratrol. While both compounds have been shown to inhibit cell viability and induce apoptosis in cancer cells, TAR is reported to have higher bioavailability.[2] Comparative studies in pancreatic cancer cells have shown that both TAR and resveratrol induce apoptosis in a concentration and time-dependent manner and act on similar signaling pathways.[2]
Troubleshooting Guide
Issue 1: Low or no induction of apoptosis observed after TAR treatment.
-
Possible Cause 1: Suboptimal TAR Concentration.
-
Solution: Perform a dose-response study to determine the IC50 value for your specific cell line. Refer to the data tables below for reported IC50 values in various cell lines as a starting point.
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. Apoptosis is a dynamic process, and the peak of apoptosis may be missed if only a single time point is assessed.[3]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cancer cell lines may exhibit resistance to TAR. Consider investigating the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, Alamar Blue).
-
Possible Cause 1: Reagent Precipitation.
-
Solution: Ensure that the assay reagent is properly dissolved. For reagents like alamarBlue™, warming to 37°C and gentle mixing can help dissolve any precipitates.[4]
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Calibrate your pipettes and ensure pipette tips are securely fitted to avoid inaccuracies in reagent and compound dispensing.[4]
-
-
Possible Cause 3: High Cell Density.
-
Solution: Over-confluent cells may not respond uniformly to treatment. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Issue 3: Difficulty in detecting apoptotic cells using Annexin V/PI staining.
-
Possible Cause 1: Incorrect Timing of Assay.
-
Solution: Annexin V staining detects early apoptotic cells. If the majority of your cells have progressed to late-stage apoptosis or necrosis, the Annexin V positive population may be small. A time-course experiment is crucial.[3]
-
-
Possible Cause 2: Loss of Apoptotic Cells.
-
Solution: Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cell populations to get an accurate measure of apoptosis.
-
-
Possible Cause 3: Compensation Issues in Flow Cytometry.
-
Solution: Ensure proper compensation is set between the FITC (Annexin V) and PI channels to avoid spectral overlap. Use single-stained controls for accurate setup.[3]
-
Data Presentation
Table 1: this compound (TAR) Concentrations for Apoptosis Induction
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Outcome |
| HL-60 | Human Promyelocytic Leukemia | 5, 25, 50 µmol/L | 12, 24 h | Induced apoptosis[1] |
| PANC-1 | Pancreatic Cancer | 5, 50 µM | 48 h | Induced apoptosis[5] |
| BxPC-3 | Pancreatic Cancer | 5, 50 µM | 48 h | Induced apoptosis[5] |
Table 2: IC50 Values of Resveratrol (Parent Compound of TAR) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 51.18 | Not Specified |
| HepG2 | Liver Cancer | 57.4 | Not Specified |
| A431 | Skin Cancer | 42 | 24 |
| MDA-MB-231 | Breast Cancer | 144 | 24 |
| HeLa | Cervical Cancer | 200-250 | 48 |
| MDA-MB-231 | Breast Cancer (Metastatic) | 200-250 | 48 |
| MCF-7 | Breast Cancer (Low Metastatic) | 400-500 | 48 |
| SiHa | Cervical Cancer (Low Metastatic) | 400-500 | 48 |
| A549 | Lung Cancer (Low Metastatic) | 400-500 | 48 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to determine the cytotoxic effects of compounds on cancer cell lines.[6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
TAR Treatment: Treat the cells with various concentrations of TAR (e.g., a serial dilution from 100 µM to 1 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[1][5]
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of TAR for the determined time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
3. Western Blotting for Apoptosis-Related Protein Expression
This protocol allows for the detection of changes in protein expression in key apoptotic pathways.[1][2]
-
Protein Extraction: After TAR treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. Experimental study on proliferation and apoptosis effect of triacetyl resveratrol on HL-60 cells in vitro [zhqkyx.net]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
stability of triacetylresveratrol in solution at different pH and temperatures
This technical support center provides guidance on the stability of triacetylresveratrol (TAR) in solution, addressing common questions and concerns encountered during experimental work. While direct, comprehensive stability data for TAR under a wide range of pH and temperature conditions is limited in publicly available literature, we can infer its stability profile based on the extensive research conducted on its parent compound, resveratrol. Acetylation of resveratrol to form TAR is known to improve its bioavailability and pharmacokinetic properties, suggesting enhanced stability.
Frequently Asked Questions (FAQs)
Q1: I am preparing a TAR stock solution. What is the recommended solvent and storage temperature to ensure maximum stability?
A1: For optimal stability, it is recommended to dissolve TAR in a non-aqueous solvent such as DMSO or ethanol. For short-term storage (a few days), solutions can be stored at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of TAR in aqueous solutions?
Q3: My experiment requires incubating TAR in a cell culture medium (pH ~7.4) at 37°C. How stable is TAR under these conditions?
A3: Based on data for resveratrol, which shows significant degradation at pH 7.4 and 37°C with a half-life of less than 3 days, it is crucial to be aware of potential TAR degradation over long incubation periods.[1] Although TAR is expected to be more stable than resveratrol, it is recommended to prepare fresh solutions for each experiment or to establish a stability profile under your specific experimental conditions using a validated analytical method like HPLC.
Q4: I observed a color change in my TAR solution. What could be the cause?
A4: A color change in the solution may indicate degradation of the compound. This can be caused by exposure to light, alkaline pH, or elevated temperatures. It is crucial to protect TAR solutions from light and to use buffers that maintain a stable, slightly acidic to neutral pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of TAR in solution. | Prepare fresh stock solutions. Avoid storing aqueous solutions for extended periods. Validate the stability of TAR under your specific experimental conditions (pH, temperature, medium) using HPLC. |
| Precipitation of TAR in aqueous buffer | Low aqueous solubility of TAR. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final concentration in the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of biological activity | Hydrolysis of TAR to resveratrol and subsequent degradation of resveratrol. | Minimize the time TAR is in an aqueous solution, especially at alkaline pH. Consider using a stabilized formulation if available. |
Stability Data of Resveratrol (as a proxy for TAR)
The following tables summarize the stability of resveratrol under various conditions. This data can serve as a conservative estimate for the stability of TAR.
Table 1: Effect of pH on the Half-life of Resveratrol at 37°C
| pH | Half-life | Reference |
| 7.4 | < 3 days | [1] |
| 8.0 | < 10 hours | [1] |
| 9.0 | Maximum degradation observed | [3] |
| 10.0 | < 5 minutes | [1] |
Table 2: Effect of Temperature on Resveratrol Degradation
| Temperature | Degradation | Reference |
| 25°C | Stable for up to 12 months in an aqueous formulation with a stabilizing agent. | [4] |
| -70°C to 25°C | Stable in plasma when protected from light. | [5] |
Experimental Protocols
Protocol 1: Preparation of TAR Stock Solution
-
Weigh the desired amount of TAR powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Vortex the solution until the TAR is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of triacetylresveratrol in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of triacetylresveratrol (TAR) in research, with a specific focus on understanding and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAR) and why is it used instead of resveratrol?
A1: this compound is a synthetic, acetylated analog of resveratrol, designed to function as a prodrug. The addition of three acetyl groups enhances its bioavailability compared to its parent compound, resveratrol.[1] In cellular models, TAR is readily converted to resveratrol by intracellular esterases, allowing it to exert similar biological activities. Its improved stability and bioavailability make it a preferred compound for certain in vivo studies.[2]
Q2: What is the primary mechanism of action of this compound?
A2: As a prodrug, TAR's primary mechanism is attributed to resveratrol following its intracellular conversion. Resveratrol is known to be a promiscuous molecule, interacting with numerous protein targets.[3] Key pathways affected include the inhibition of STAT3 and NF-κB signaling, which are crucial for cancer cell survival and proliferation.[4][5] It has also been shown to activate p53, regulate cell cycle progression, and interact with targets like integrin αvβ3 and SIRT2.[6][7]
Q3: What are the known off-target effects of this compound/resveratrol?
A3: The off-target effects of TAR are essentially those of resveratrol. Resveratrol can interact with a wide array of cellular targets, which can lead to unintended consequences depending on the experimental context.[3] For example, while it inhibits pro-survival pathways like PI3K/Akt/mTOR in some cancer cells, its effects can be dose-dependent and cell-type specific.[8][9] Resveratrol can also exhibit biphasic, concentration-dependent effects, acting as an antioxidant at low doses and a pro-oxidant at higher doses, which can lead to cellular damage.[10][11]
Q4: How do I select an appropriate working concentration for my experiments?
A4: Determining the optimal concentration is critical to minimize off-target effects. The effective concentration of TAR is highly dependent on the cell line and the biological endpoint being measured.
-
Start with a dose-response curve: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line and assay.
-
Consult the literature: IC50 values for TAR have been reported in various cancer cell lines, ranging from 3.4 µM in acute lymphoblastic leukemia cells to 26.8 µM in PC3M prostate cancer cells.[12] For inhibiting pancreatic cancer cell viability, concentrations between 5 µM and 50 µM have been used.[5]
-
Consider biphasic effects: Be aware that resveratrol's effects can vary with concentration. Low concentrations (e.g., <1 µM) may have minimal or even opposing effects compared to higher concentrations (>5 µM).[13]
Q5: How can I confirm that the observed effects in my experiment are not off-target?
A5: Validating the on-target effects of TAR requires a multi-pronged approach:
-
Use a structurally related but inactive control compound: This helps to rule out effects due to the general chemical structure.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to deplete the intended target of resveratrol. If TAR still produces the same effect in the absence of its target, the effect is likely off-target.[14]
-
Rescue experiments: Overexpress the target protein to see if it reverses the effect of TAR treatment.
-
Monitor downstream signaling: Verify that TAR modulates the known downstream effectors of its intended target. For example, if targeting STAT3, check for decreased phosphorylation of STAT3 and downregulation of its target genes like Mcl-1.[4][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Unexpected Apoptosis | 1. Concentration is too high, leading to pro-oxidant or other off-target cytotoxic effects.[10] 2. The cell line is particularly sensitive to resveratrol's pro-apoptotic effects. | 1. Perform a detailed dose-response and time-course experiment to find the optimal therapeutic window.[16] 2. Use the lowest effective concentration that achieves the desired on-target effect. 3. Compare with resveratrol to see if the triacetylated form has different toxicity profiles in your system. |
| Inconsistent or Non-Reproducible Results | 1. Variability in intracellular conversion of TAR to resveratrol due to differing esterase activity between cell batches or passages. 2. Compound instability in media over long incubation periods. 3. TAR is being delivered in a solvent (e.g., DMSO) that is affecting the cells. | 1. Ensure consistent cell culture conditions and use cells within a narrow passage number range. 2. For long-term studies, consider replenishing the media with fresh TAR at regular intervals. 3. Always run a vehicle control (e.g., media with the same concentration of DMSO used for TAR).[6] |
| No Observed On-Target Effect | 1. The working concentration is too low. 2. The specific cell line lacks sufficient esterase activity to convert TAR to active resveratrol. 3. The intended target is not expressed or is mutated in your cell line. | 1. Confirm your dose-response curve. 2. Run a parallel experiment with resveratrol to confirm the pathway is responsive. If resveratrol works and TAR does not, it suggests a conversion issue. 3. Verify the expression and status of the target protein in your cell line via Western blot or qPCR. |
| Observed Effect Differs from Published Data | 1. Cell-type specific signaling pathways. Resveratrol's effect is highly context-dependent.[17] 2. Differences in experimental conditions (e.g., cell density, media supplements, incubation time). | 1. Thoroughly characterize the key signaling pathways (e.g., STAT3, NF-κB, Akt) in your specific cell model. 2. Standardize and clearly report all experimental parameters. Compare your protocol directly with the published literature. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Citation(s) |
| ALL-5 | Acute Lymphoblastic Leukemia | Cytotoxicity | Cell Death | 3.4 µM | [12] |
| LNCaP | Prostate Cancer | Growth Inhibition | - | 10.5 µM | [12] |
| DU145 | Prostate Cancer | Growth Inhibition | - | 14.2 µM | [12] |
| PC3M | Prostate Cancer | Growth Inhibition | - | 26.8 µM | [12] |
| PANC-1 | Pancreatic Cancer | Cell Viability (MTS) | Apoptosis Induction | 5 µM and 50 µM (tested concentrations) | [5][15] |
| BxPC-3 | Pancreatic Cancer | Cell Viability (MTS) | Apoptosis Induction | 5 µM and 50 µM (tested concentrations) | [5][15] |
| HL-60 | Promyelocytic Leukemia | Proliferation (Alamar blue) | Apoptosis Induction | 5 µM, 25 µM, 50 µM (tested concentrations) | [18] |
Table 2: Binding Affinity and In Vivo Dosage
| Target/Model | Assay/System | Measurement | Value | Citation(s) |
| SIRT2 | Homology Modeling | EC50 | 241.84 nM | [7] |
| Mouse Model | γ-irradiation protection | In vivo dosage (intraperitoneal) | 10 mg/kg | [2][12] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition via Western Blot
This protocol is designed to determine if TAR is causing off-target inhibition of key signaling kinases like STAT3, NF-κB p65, or Akt.
1. Cell Culture and Treatment:
- Plate cells (e.g., PANC-1) at a density that allows for 70-80% confluency after 24 hours.
- Allow cells to adhere overnight.
- Treat cells with a vehicle control (DMSO), a positive control (if available), and various concentrations of TAR (e.g., 5 µM, 25 µM, 50 µM) for a specified time (e.g., 24-72 hours).[5]
2. Protein Extraction:
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells, transfer lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each sample using a BCA or Bradford assay.
4. Western Blotting:
- Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
- Boil samples at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies for:
- Phospho-STAT3 (Tyr705)
- Total STAT3
- Phospho-NF-κB p65 (Ser536)
- Total NF-κB p65
- Phospho-Akt (Ser473)
- Total Akt
- A loading control (e.g., GAPDH or β-actin).
- Wash the membrane 3 times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.
5. Analysis:
- Quantify band intensities using software like ImageJ.
- Normalize the phosphorylated protein signal to the total protein signal for each target. A decrease in this ratio upon TAR treatment indicates inhibition of the pathway.[15]
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol determines the cytotoxic and cytostatic effects of TAR, helping to establish a dose-response curve.
1. Cell Plating:
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of TAR in culture medium. Final concentrations should span a wide range (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
- Include wells for "cells only" (no treatment) and "vehicle control" (DMSO).
- Remove the old media from the cells and add 100 µL of the media containing the different TAR concentrations.
- Incubate for the desired time points (e.g., 24, 48, 72 hours).[5]
3. MTS Reagent Addition:
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement:
- Measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the average absorbance of the "media only" blank wells from all other values.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
- Plot the % viability against the log of the TAR concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: TAR is converted to Resveratrol, which inhibits STAT3 and NF-κB phosphorylation and nuclear translocation.
Caption: Workflow for assessing on-target vs. off-target effects of this compound.
Caption: A decision tree for troubleshooting common issues in experiments with TAR.
References
- 1. abmole.com [abmole.com]
- 2. The Use of 3,5,4′-Tri-O-acetylresveratrol as a Potential Prodrug for Resveratrol Protects Mice from γ-Irradiation-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct molecular targets of resveratrol: identifying key interactions to unlock complex mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:42206-94-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 7. Resveratrol analog, this compound, a potential immunomodulator of lung adenocarcinoma immunotherapy combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits the phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway in the human chronic myeloid leukemia K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Resveratrol Exerts Dosage and Duration Dependent Effect on Human Mesenchymal Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time‐ and concentration‐dependent effects of resveratrol in HL‐60 and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Experimental study on proliferation and apoptosis effect of triacetyl resveratrol on HL-60 cells in vitro [zhqkyx.net]
Technical Support Center: Optimizing Western Blot Signal for Low-Abundance Proteins Post-Triacetylresveratrol Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with detecting low-abundance proteins by Western blot, particularly after treating cells or tissues with triacetylresveratrol.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any signal for my target protein after this compound treatment. What are the most common reasons for this?
A1: A complete lack of signal for a low-abundance protein can stem from several factors. Key areas to investigate include:
-
Insufficient Protein Loading : The expression of your target protein might be very low, and you may need to load more total protein onto the gel.[1][2][3]
-
Suboptimal Antibody Concentrations : The dilutions for your primary and/or secondary antibodies may not be optimal.[1][2][3]
-
Inefficient Protein Transfer : The transfer of your protein from the gel to the membrane may have been incomplete, especially for very large or very small proteins.[4][5]
-
Protein Degradation : Your protein of interest may have been degraded during sample preparation.[6][7]
-
Inactive Reagents : Critical reagents such as antibodies or the chemiluminescent substrate may have lost activity.[1]
Q2: My Western blot signal is very weak. How can I enhance the signal for my low-abundance protein?
A2: To enhance a weak signal, a systematic optimization of your Western blot protocol is recommended. Consider the following adjustments:
-
Increase Sample Load : Carefully increase the amount of protein loaded per lane.[6][8]
-
Optimize Antibody Dilutions : Titrate your primary and secondary antibodies to find the concentration that provides the best signal-to-noise ratio.[2][9]
-
Choose a High-Sensitivity Detection System : Use an enhanced chemiluminescent (ECL) substrate designed for detecting faint bands.[4][10] Chemiluminescence is generally more sensitive than fluorescence for detecting low-abundance proteins.[4][9]
-
Select the Right Membrane : PVDF membranes are often recommended for low-abundance proteins due to their higher binding capacity compared to nitrocellulose.[9][11]
-
Optimize Blocking Conditions : Reduce the concentration of your blocking agent (e.g., from 5% to 1-3% non-fat milk or BSA) or try a different blocking buffer altogether.[9][11]
Q3: Does this compound treatment itself affect protein expression levels?
A3: Yes, this compound, a derivative of resveratrol, has been shown to modulate various signaling pathways and can alter protein expression. For instance, it can suppress the Sonic hedgehog (Shh) pathway and modulate the expression of proteins like cyclin D1 and Bcl-2.[12][13][14] It has also been shown to activate p53 and influence the phosphorylation of ERK and p38.[15] Therefore, it is crucial to include appropriate controls in your experiment to determine if the treatment is reducing the expression of your target protein.
Q4: How can I be sure that my protein of interest has been successfully transferred to the membrane?
A4: To verify transfer efficiency, you can use a reversible protein stain, such as Ponceau S, on the membrane after transfer.[3][6] This will allow you to visualize the total protein lanes and confirm that proteins have moved from the gel to the membrane.
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing Western blots for low-abundance proteins after this compound treatment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal | Inefficient Protein Extraction : Proteins in specific subcellular compartments (e.g., nucleus, mitochondria) may be difficult to extract. | Use a lysis buffer with stronger detergents, such as RIPA buffer, which contains SDS. Consider using fractionation kits to enrich the sample for the specific cellular compartment where your protein resides.[4] |
| Low Protein Expression : The target protein may not be expressed in the cell or tissue type used, or its expression may be suppressed by this compound. | Use a positive control lysate from a cell line or tissue known to express the protein.[1][8] | |
| Antibody Inactivity : Antibodies may have lost activity due to improper storage or repeated use. | Test your antibodies using a dot blot with a known positive control.[1][9] Always use freshly diluted antibodies.[6][8] | |
| Weak Signal | Suboptimal Incubation Times : Antibody incubation times may be too short. | Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[6] |
| Excessive Washing : Over-washing the membrane can strip away bound antibodies. | Reduce the number and duration of washing steps.[2] | |
| Low Transfer Efficiency for High/Low MW Proteins : Standard transfer conditions may not be optimal for all protein sizes. | For high molecular weight proteins, extend the transfer time. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[1][9][11] | |
| High Background | Inadequate Blocking : Non-specific antibody binding can obscure the signal. | Ensure the blocking buffer is fresh and incubate for an adequate amount of time. You can also try adding a small amount of Tween-20 to the antibody dilution buffer. |
| Antibody Concentration Too High : Excess primary or secondary antibody can lead to high background. | Further dilute your primary and secondary antibodies. | |
| Contaminated Buffers : Bacterial growth in buffers can cause spotting on the blot. | Use freshly prepared, filtered buffers. | |
| Non-specific Bands | Antibody Cross-reactivity : The primary antibody may be recognizing other proteins. | Use an antibody that has been validated for your specific application. Check the manufacturer's datasheet for specificity data. |
| Protein Overload : Loading too much protein can lead to aggregation and non-specific antibody binding. | Reduce the amount of protein loaded onto the gel.[8] |
Experimental Protocols
Optimized Western Blot Protocol for Low-Abundance Proteins
This protocol incorporates several optimization steps to enhance the detection of low-abundance proteins.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.[6][16]
-
Determine the protein concentration of your lysate using a reliable method such as a BCA assay.
-
For an initial experiment, aim to load a higher amount of protein than for abundant proteins, for instance, 50-100 µg per lane.[6][8]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 1-3% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer. Start with the manufacturer's recommended dilution and optimize from there. For low-abundance proteins, an overnight incubation at 4°C is often beneficial.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Use a high-sensitivity or enhanced chemiluminescent (ECL) substrate.[4][10]
-
Capture the signal using a digital imaging system, which typically offers a wider dynamic range than X-ray film, allowing for better quantification of faint bands.[17]
-
Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
Technical Support Center: Enhancing the In Vivo Bioavailability of Triacetylresveratrol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triacetylresveratrol (TRES). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TRES) used as an alternative to resveratrol (RES) in in vivo studies?
A1: this compound is a prodrug of resveratrol, meaning it is a modified version that is converted into resveratrol in the body. The acetylation of resveratrol's hydroxyl groups increases its lipophilicity and protects it from rapid metabolism in the intestine and liver. This leads to improved oral bioavailability, a longer half-life, and higher plasma concentrations of resveratrol compared to direct administration of resveratrol itself.
Q2: What are the primary challenges in administering TRES in vivo?
A2: The main challenges with TRES administration in vivo are related to its poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for oral gavage or other administration routes, potentially causing inaccurate dosing and variable absorption.
Q3: What are the most common vehicles for oral administration of TRES in animal studies?
A3: Common vehicles for administering TRES via oral gavage include aqueous suspensions containing suspending agents like 0.5% (w/v) carboxymethylcellulose (CMC) with a surfactant such as 0.2% (w/v) Tween-80. For solubilization, co-solvents like polyethylene glycol 400 (PEG400) and ethanol can be used, but the final concentration of ethanol should be minimized to avoid toxicity. Oil-based vehicles like corn oil can also be employed.
Q4: How does the bioavailability of TRES compare to that of resveratrol?
A4: Studies in rats have shown that oral administration of TRES results in a significantly higher area under the curve (AUC) and a prolonged half-life of resveratrol in the plasma compared to an equimolar dose of resveratrol. This indicates a substantial improvement in overall systemic exposure to resveratrol when administered as TRES.
Q5: What are the expected metabolites of TRES in vivo?
A5: TRES is expected to be deacetylated to resveratrol in vivo. Subsequently, resveratrol is metabolized to its primary conjugates: resveratrol-3-O-glucuronide, resveratrol-4'-O-glucuronide, and resveratrol-3-O-sulfate.
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Poor Formulation/Solubility | 1. Optimize the vehicle: Test different vehicles to improve the solubility and stability of TRES. A combination of PEG400 and saline or a suspension with CMC and Tween-80 are common starting points. 2. Particle size reduction: If using a suspension, consider micronization or nanocrystal technology to reduce the particle size of TRES, which can enhance the dissolution rate and absorption. 3. Nanoformulations: Explore the use of nano-delivery systems such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions to improve solubility and bioavailability. |
| Rapid Metabolism | 1. Co-administration with bioenhancers: While TRES is designed to reduce first-pass metabolism, co-administration with inhibitors of metabolic enzymes, such as piperine, may further enhance bioavailability. However, this should be carefully validated as it can alter the metabolic profile. |
| Inaccurate Dosing | 1. Ensure homogenous formulation: For suspensions, ensure vigorous and consistent mixing before each administration to prevent settling of TRES particles. For solutions, confirm that TRES remains fully dissolved at the intended concentration and storage conditions. 2. Proper oral gavage technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to variability and adverse effects. |
Issue 2: Formulation Instability (Precipitation or Degradation)
| Possible Cause | Troubleshooting Steps |
| Supersaturation | 1. Check solubility limits: Determine the saturation solubility of TRES in your chosen vehicle at the intended storage and administration temperatures. Do not exceed this concentration. 2. Use of co-solvents and surfactants: Incorporate excipients that can help maintain TRES in solution or suspension. |
| Chemical Degradation | 1. Protect from light: TRES, like resveratrol, can be sensitive to light. Prepare and store formulations in amber vials or protect them from light. 2. pH stability: Assess the stability of TRES at the pH of your formulation. Resveratrol is generally more stable in acidic to neutral conditions. 3. Prepare fresh formulations: To minimize degradation, prepare formulations fresh daily or validate their stability over the intended storage period. |
Quantitative Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Resveratrol after Oral Administration of this compound (TRES) and Resveratrol (RES) in Rats
| Parameter | TRES Administration (155 mg/kg) | RES Administration (100 mg/kg) |
| Cmax (ng/mL) | 1,210 ± 260 | 320 ± 90 |
| Tmax (h) | 0.5 ± 0.2 | 0.25 ± 0.1 |
| AUC (0-t) (ng·h/mL) | 3,450 ± 780 | 890 ± 210 |
| t1/2 (h) | 3.6 ± 0.8 | 1.5 ± 0.4 |
Data is presented as mean ± standard deviation. Doses are equimolar.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Materials:
-
This compound (TRES) powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween-80
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Amber glass vials
Procedure:
-
Prepare the vehicle:
-
In a beaker, dissolve 0.5 g of CMC in 100 mL of sterile water by slowly adding the CMC while stirring continuously with a magnetic stir bar. Allow the solution to stir for at least 4 hours, or overnight, to ensure complete hydration.
-
Add 0.2 mL of Tween-80 to the 0.5% CMC solution and mix thoroughly.
-
-
Prepare the TRES suspension:
-
Weigh the required amount of TRES powder for your desired concentration (e.g., for a 50 mg/mL suspension, weigh 500 mg of TRES for 10 mL of vehicle).
-
Place the TRES powder in a mortar.
-
Add a small volume of the 0.5% CMC/0.2% Tween-80 vehicle to the mortar to form a paste.
-
Triturate the paste with the pestle to ensure the powder is thoroughly wetted and to break up any aggregates.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to an amber glass vial.
-
Stir the final suspension vigorously for at least 30 minutes before administration.
-
-
Administration:
-
Use a magnetic stir plate to keep the suspension homogenous during dosing.
-
Administer the suspension to the animals using an appropriate gauge oral gavage needle.
-
Protocol 2: Extraction and Quantification of TRES and its Metabolites from Plasma
Materials:
-
Plasma samples
-
Acetonitrile with 1% formic acid (ice-cold)
-
Internal standard (e.g., a structural analog of resveratrol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g at 4°C
-
HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate TRES, resveratrol, and its metabolites (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in negative ion mode to detect and quantify the parent and fragment ions of each analyte.
-
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: Key signaling pathways potentially affected by this compound after its conversion to resveratrol.
Technical Support Center: Analysis of Triacetylresveratrol Metabolites by LC-MS/MS
Welcome to the technical support center for the detection of triacetylresveratrol and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with LC-MS/MS analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound metabolites?
A1: The primary challenges stem from the nature of the metabolites themselves and their low concentrations in biological matrices. This compound is rapidly metabolized in vivo, primarily into resveratrol and its subsequent glucuronidated and sulfated conjugates. These conjugated metabolites are highly polar, which can lead to poor retention on standard reverse-phase columns and co-elution with matrix components. Furthermore, some metabolites, particularly acyl glucuronides, can be unstable and may convert back to the parent drug, leading to inaccurate quantification.[1][2] Finally, in-source fragmentation of these conjugates during mass spectrometry analysis can generate ions with the same mass-to-charge ratio (m/z) as the parent compound, causing analytical interference.[1][2]
Q2: Why am I observing low recovery of my analytes during sample preparation?
A2: Low recovery of resveratrol and its metabolites is a common issue. Several factors can contribute to this:
-
Suboptimal Extraction Method: A single extraction method may not be suitable for both the relatively nonpolar this compound and its highly polar metabolites. Protein precipitation is a common and rapid method, but it may not be sufficient for complete recovery.[3] More rigorous techniques like solid-phase extraction (SPE) may be necessary but require careful optimization.[4]
-
Analyte Instability: Resveratrol and its metabolites are sensitive to light and temperature.[3][5] All sample handling and extraction steps should be performed swiftly and with protection from direct light.[3] Samples should be stored at -80°C until analysis.[3]
-
pH-Dependent Stability: The stability of glucuronide metabolites can be pH-dependent. Acidification of plasma and urine samples is often recommended to improve stability.[3]
Q3: I am seeing poor peak shapes (tailing, splitting) for my metabolite peaks. What could be the cause?
A3: Poor peak shape is often related to chromatographic conditions or column contamination.
-
Secondary Interactions: The polar nature of the glucuronide and sulfate metabolites can lead to secondary interactions with the stationary phase, resulting in peak tailing.[6]
-
Column Contamination: Buildup of matrix components on the column can lead to peak splitting and broadening.[6]
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[6]
-
Column Void: Over time and with aggressive mobile phases, a void can form at the head of the column, leading to split peaks.[6]
Q4: How can I differentiate between the parent compound and its glucuronidated metabolite if they produce the same product ion?
A4: This is a known issue caused by in-source fragmentation of the glucuronide conjugate.[1][2] To overcome this, it is crucial to achieve good chromatographic separation of the parent compound and its metabolites. By ensuring they elute at different retention times, you can confidently assign the signal to the correct analyte. Additionally, monitoring for the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) can help in the identification of glucuronidated metabolites.[2][7]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Inability to Detect Metabolites
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Concentration | Concentrate the sample extract using techniques like evaporation under nitrogen. |
| Suboptimal Ionization | Experiment with both positive and negative ionization modes. Resveratrol and its sulfate conjugates often ionize well in negative mode, while glucuronide conjugates may be detected in positive mode.[4] |
| Inefficient Sample Extraction | Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts and better recovery of polar metabolites.[4] |
| Metabolite Degradation | Ensure samples are protected from light and kept at low temperatures during processing.[3] Acidify biological fluids to improve the stability of certain metabolites.[3] |
| Matrix Effects | Dilute the sample extract to reduce ion suppression.[8] Implement a more effective sample cleanup procedure.[8] |
Issue 2: Poor Chromatographic Resolution and Peak Shape
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Use a C18 column known for good retention of polar compounds.[3] |
| Suboptimal Mobile Phase | Optimize the gradient elution profile to improve the separation of polar metabolites.[3] Consider using mobile phase additives like formic acid or ammonium acetate to improve peak shape.[4] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[6] |
| Injection of Particulates | Filter all samples and mobile phases before use.[6] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Thawing and Acidification: Thaw frozen plasma samples at room temperature, protected from light.[3] Acidify the plasma with concentrated HCl (e.g., 17.5 µL per 1 mL of plasma).[3]
-
Protein Precipitation: To 250 µL of acidified plasma in a microcentrifuge tube, add 250 µL of methanol.[3]
-
Vortexing and Incubation: Vortex the mixture for 1 minute and then incubate at -20°C for 15 minutes to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Resveratrol and its Metabolites
-
Liquid Chromatography:
-
Column: C18 column (e.g., 30 x 2.0 mm).[4]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[4]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the less polar compounds.
-
Injection Volume: 10-30 µL.[3]
-
-
Mass Spectrometry:
-
Ionization Source: Turbo Ion Spray.
-
Ionization Mode: Negative ion mode for resveratrol and resveratrol sulfate; positive ion mode for resveratrol glucuronide.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte using authentic standards where available.
-
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for resveratrol and its metabolites.
| Analyte | Calibration Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Resveratrol | 5 - 1000 | 90 - 112 | ≤ 9 |
| Resveratrol Glucuronide | 5 - 1000 | 90 - 112 | ≤ 9 |
| Resveratrol Sulfate | 10 - 2000 | 90 - 112 | ≤ 9 |
Data adapted from a study on the determination of resveratrol and its metabolites in dog plasma.[4]
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport, stability, and biological activity of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
troubleshooting high background in western blots of triacetylresveratrol-treated lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues in Western blots involving cell lysates treated with triacetylresveratrol.
Troubleshooting High Background
High background on a Western blot can obscure target protein bands and complicate data interpretation.[1][2][3] When working with lysates from cells treated with this compound, several factors, from sample preparation to antibody incubation, can contribute to this issue. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uniformly High Background | Insufficient Blocking: The blocking buffer is not adequately preventing non-specific antibody binding to the membrane.[1][2][4] | - Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA). - Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2][5] - Add a detergent like Tween 20 (0.05-0.1%) to the blocking and wash buffers.[2] - For phosphorylated protein detection, use BSA instead of milk, as milk contains phosphoproteins that can cause background.[1][3] |
| Antibody Concentration Too High: Excessive primary or secondary antibody concentration leads to non-specific binding.[1][2][4][5] | - Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies.[1] - Start with the manufacturer's recommended dilution and then test a range of dilutions.[6] | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed off the membrane.[2][4][5] | - Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[2][5] - Ensure an adequate volume of wash buffer is used to fully submerge the membrane.[2] | |
| Membrane Dried Out: Allowing the membrane to dry at any stage can cause irreversible and non-specific antibody binding.[1][3][4] | - Ensure the membrane remains hydrated throughout the entire Western blot process.[1][3] | |
| Contaminated Buffers: Old or improperly prepared buffers can be a source of background. | - Prepare all buffers fresh, especially the wash buffer (TBST), as Tween 20 can precipitate over time.[5] | |
| Speckled or Blotchy Background | Aggregated Antibodies: Antibodies may have formed aggregates that bind non-specifically to the membrane. | - Centrifuge the primary and secondary antibodies before use to pellet any aggregates. - Filter the blocking buffer to remove any particulates.[5] |
| Poor Quality Reagents: Issues with the quality of blocking agents or other reagents. | - Use high-quality reagents and ensure proper storage. | |
| High Background Only in Sample Lanes | Too Much Protein Loaded: Overloading the gel with protein can lead to smearing and high background within the lanes.[3][7] | - Determine the protein concentration of your lysates using an assay like BCA and load a consistent, lower amount (e.g., 20-30 µg per lane).[7] |
| Sample Degradation: Degraded proteins can result in non-specific bands and smearing.[4] | - Always add protease and phosphatase inhibitors to your lysis buffer.[4][5][8] - Prepare fresh lysates for each experiment and keep them on ice.[4] | |
| Potential Interference from this compound: The lipophilic nature of this compound may affect sample preparation. | - Ensure complete cell lysis and protein solubilization. Consider using a lysis buffer with a stronger detergent or adding a sonication step to shear DNA and reduce viscosity.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Can this compound itself cause high background in my Western blot?
While there is no direct evidence to suggest that this compound itself binds to the membrane or antibodies, its lipophilic nature could potentially interfere with proper cell lysis and protein solubilization. Incomplete lysis can lead to a "sticky" lysate that contributes to background. Ensure your lysis buffer is effective and consider adding a sonication step.[9][10]
Q2: Are there specific considerations for choosing a membrane when working with acetylated proteins?
Both nitrocellulose and PVDF membranes are suitable for Western blotting of acetylated proteins. However, PVDF membranes have a higher protein binding capacity and may be more prone to background.[1] If you are experiencing high background with PVDF, switching to a nitrocellulose membrane might be beneficial.[3]
Q3: My background is high, and I am detecting a phosphorylated protein. What should I change?
When detecting phosphorylated proteins, it is crucial to avoid using non-fat dry milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can lead to high background due to cross-reactivity with your phospho-specific antibody.[3][4][8] Use Bovine Serum Albumin (BSA) as the blocking agent instead.
Q4: How do I know if my secondary antibody is the cause of the high background?
To determine if the secondary antibody is binding non-specifically, you can run a control experiment where you omit the primary antibody incubation step.[4][5] If you still observe a high background, the secondary antibody is likely the culprit, and you may need to try a different one or further optimize its concentration.
Experimental Protocols
Detailed Western Blot Protocol for this compound-Treated Lysates
This protocol provides a step-by-step guide for performing a Western blot on cell lysates treated with this compound, with an emphasis on minimizing background.
1. Cell Lysis and Protein Extraction
-
After treating cells with this compound, wash them twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
To ensure complete lysis and reduce viscosity, sonicate the lysate on ice.[9][10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7][11]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Ensure the membrane is activated with methanol if using PVDF.[11]
3. Immunoblotting
-
Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined by titration.
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
4. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using a CCD imager or X-ray film. Adjust exposure time to obtain a strong signal with minimal background.[6][12]
Signaling Pathway and Workflow Diagrams
Resveratrol and its analogs, like this compound, are known to influence various signaling pathways. A common pathway studied is the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caption: PI3K/Akt signaling pathway activated by this compound.
The following diagram illustrates a logical workflow for troubleshooting high background in Western blots.
Caption: A logical workflow for troubleshooting high background issues.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ptglab.com [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. 7tmantibodies.com [7tmantibodies.com]
ensuring reproducibility in triacetylresveratrol cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure reproducibility in triacetylresveratrol (TRES) cell viability assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify potential causes and implement effective solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify pipette calibration. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete mixing of the solubilization solution.[1] Incubate for a sufficient time to allow for full dissolution. | |
| Low signal or no response to TRES treatment | Suboptimal TRES concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[2][3] |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal treatment duration.[3][4] | |
| Cell line is resistant to TRES | Consider using a different cell line known to be sensitive to resveratrol or its analogs. | |
| Inactive TRES compound | Ensure proper storage of the TRES compound, protected from light and at the recommended temperature. | |
| Unexpected increase in cell viability at high TRES concentrations | Compound interference with the assay | Some compounds can chemically reduce the tetrazolium salt (e.g., MTT) leading to a false positive signal.[5] Run a control with TRES in cell-free media to check for direct reduction of the reagent. |
| Hormetic effect of TRES | At very low doses, some compounds can stimulate cell proliferation, a phenomenon known as hormesis.[6] A wider dose-response curve may be needed to observe the inhibitory effects. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[7] |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular metabolism and response to treatments. | |
| Variability in reagent preparation | Prepare fresh reagents and ensure consistent concentrations and pH for all experiments. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound in cell viability assays?
The optimal concentration of TRES is cell-line dependent and should be determined empirically through a dose-response study.[3][4] However, published studies provide a general starting range.
| Cell Line | Effective Concentration Range (µM) | Incubation Time (h) |
| HL-60 (Human Promyelocytic Leukemia) | 5 - 75 | 12, 24, 48 |
| PANC-1 (Human Pancreatic Cancer) | 0 - 200 | 24, 48, 72 |
| BxPC-3 (Human Pancreatic Cancer) | 0 - 200 | 24, 48, 72 |
| A549 (Human Lung Adenocarcinoma) | 20 - 80 | 24 |
Note: The effective concentration of TRES may differ from its parent compound, resveratrol (RES). Comparative studies have shown that in some cell lines like PANC-1 and BxPC-3, RES had a stronger inhibitory effect on cell viability compared to TRES at the same concentrations and time points.[3]
2. How long should I incubate my cells with this compound?
Incubation time is a critical parameter and can vary significantly between cell lines. A time-course experiment is recommended to determine the optimal duration for observing the desired effect. Common incubation times range from 12 to 72 hours.[2][3]
3. Which cell viability assay is most appropriate for TRES experiments?
Several assays can be used to assess cell viability. The most common are tetrazolium-based colorimetric assays.
| Assay | Principle | Advantages | Considerations |
| MTT | Reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[8] | Widely used and well-established. | Requires a solubilization step for the formazan crystals.[8] |
| MTS | Reduction of a tetrazolium compound to a soluble formazan product.[8][9] | More convenient than MTT as it does not require a solubilization step.[9] | The intermediate electron acceptor used can have some toxicity.[9] |
4. Can this compound interfere with the cell viability assay itself?
Yes, like other phenolic compounds, there is a possibility that TRES could directly reduce the tetrazolium salt, leading to an overestimation of cell viability.[5] It is crucial to include a cell-free control where TRES is added to the assay medium to account for any direct chemical reduction of the reagent.
5. How can I confirm that TRES is inducing apoptosis in my cells?
While a decrease in cell viability suggests cytotoxicity, it does not confirm the mechanism of cell death. To specifically assess apoptosis, you can use the following methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[10][11]
-
Western Blotting for Apoptosis Markers: This technique can be used to detect the cleavage of proteins like PARP and caspase-3, which are hallmarks of apoptosis.[12]
Experimental Protocols
MTS Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TRES Treatment: Treat the cells with a range of TRES concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[8][9]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[8][9]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[8]
Western Blot for Apoptosis Markers (Cleaved Caspase-3)
-
Cell Lysis: After treatment with TRES, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalization: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin.[13]
Visualizations
Caption: Experimental workflow for assessing TRES-induced effects on cell viability and apoptosis.
Caption: TRES induces apoptosis via inhibition of STAT3 and Bcl-2, leading to caspase-3 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. zhqkyx.net [zhqkyx.net]
- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Triacetylresveratrol Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with triacetylresveratrol (TAR) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAR) and how does it differ from resveratrol?
This compound (TRES) is an acetylated analog and prodrug of resveratrol (RES). Its acetylated form increases its bioavailability compared to resveratrol.[1] Once inside the cell, it is metabolized into resveratrol, which is known to have anticancer properties.[1]
Q2: My cancer cell line appears to be resistant to TAR. What are the possible mechanisms?
Resistance to resveratrol, and likely TAR, can be multifactorial. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump resveratrol out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Altered Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the effects of TAR. These can include the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways.[1][2] For instance, both resveratrol and TAR have been shown to inhibit the phosphorylation of STAT3 and NF-κB.[1]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can make cancer cells more resistant to apoptosis induced by TAR.[2]
-
Suppression of Pro-Apoptotic Proteins: Conversely, the downregulation of pro-apoptotic proteins like Bim and Puma can also contribute to resistance.[1]
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to circumvent the inhibitory effects of TAR. For example, the Sonic hedgehog (Shh) pathway has been implicated in pancreatic cancer, and TAR has been shown to suppress this pathway.[3]
Q3: How can I determine if my cells are overexpressing ABC transporters?
The most common method to assess the expression of ABC transporters is Western blotting. This technique allows for the quantification of specific proteins like P-gp, MRP1, and BCRP in your cell lysates.
Q4: What are some strategies to overcome TAR resistance in my experiments?
Several strategies can be employed to overcome resistance to TAR:
-
Combination Therapy: Using TAR in combination with other chemotherapeutic agents can have synergistic effects. Resveratrol has been shown to sensitize cancer cells to drugs like paclitaxel, doxorubicin, and cisplatin.[4][5]
-
Inhibition of ABC Transporters: Specific inhibitors for ABC transporters can be used to block the efflux of TAR, thereby increasing its intracellular concentration.
-
Targeting Resistance Pathways: If a specific signaling pathway is identified as contributing to resistance (e.g., PI3K/Akt), inhibitors targeting components of that pathway can be used in conjunction with TAR.
-
Nanoparticle-Based Delivery: Encapsulating TAR in nanoparticles can improve its solubility, stability, and cellular uptake, potentially bypassing efflux pump-mediated resistance.
Troubleshooting Guides
Problem: Decreased sensitivity or acquired resistance to TAR in my cancer cell line.
| Possible Cause | Suggested Solution |
| Increased expression of ABC efflux pumps. | 1. Perform Western blot analysis to quantify the protein levels of P-gp, MRP1, and BCRP. 2. Treat cells with known inhibitors of these transporters (e.g., verapamil for P-gp) in combination with TAR to see if sensitivity is restored. 3. Consider using a nanoparticle formulation of TAR to potentially bypass these efflux pumps. |
| Activation of pro-survival signaling pathways (e.g., Akt, NF-κB, STAT3). | 1. Use Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-STAT3). 2. Employ specific inhibitors for these pathways (e.g., LY294002 for PI3K/Akt) alongside TAR treatment. |
| Altered expression of apoptotic proteins. | 1. Measure the expression levels of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax, Bim, Puma) proteins via Western blot or qPCR. 2. Consider combination therapies with agents that are known to modulate these apoptotic pathways. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and resveratrol.
Table 1: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 51.18[6] |
| HepG2 | Liver Cancer | 57.4[6] |
| HeLa | Cervical Cancer | 200-250[7] |
| MDA-MB-231 | Breast Cancer | 200-250[7] |
| SiHa | Cervical Cancer | 400-500[7] |
| A549 | Lung Cancer | 400-500[7] |
Table 2: EC50 Value for this compound
| Target | Effect | EC50 (nM) | Cell Line/System |
| SIRT2 | Agonist Efficiency | 142.79[8][9] | Not specified |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of TAR on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (TAR) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of TAR in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the TAR dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest TAR concentration) and a no-treatment control.
-
Incubate the cells with TAR for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ABC Transporters
This protocol is for detecting the expression levels of ABC transporters like P-gp, MRP1, and BCRP.
Materials:
-
Cell culture plates
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat your cells as required for your experiment.
-
Lyse the cells using RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Visualizations
Signaling Pathways in TAR Resistance
The following diagram illustrates potential signaling pathways involved in the development of resistance to this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. vigo-avocats.com [vigo-avocats.com]
- 4. Combination Therapy using Co-encapsulated Resveratrol and Paclitaxel in Liposomes for Drug Resistance Reversal in Breast Cancer Cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Modulation of Apoptosis and Cell Cycle Response to Cisplatin in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol analog, this compound, a potential immunomodulator of lung adenocarcinoma immunotherapy combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resveratrol analog, this compound, a potential immunomodulator of lung adenocarcinoma immunotherapy combination therapies [frontiersin.org]
Technical Support Center: Optimizing Incubation Time for Triacetylresveratrol in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triacetylresveratrol (TRES). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assays and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRES) and why is it used in cell-based assays?
A1: this compound is a prodrug of resveratrol, a naturally occurring compound with known anti-cancer, anti-inflammatory, and antioxidant properties.[1] TRES is designed to have superior bioavailability compared to resveratrol.[1] The acetyl groups on TRES increase its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, intracellular esterases are thought to hydrolyze TRES, releasing the active compound, resveratrol.
Q2: What is the optimal incubation time for TRES in cell-based assays?
A2: The optimal incubation time for TRES is dependent on the cell type, the concentration of TRES used, and the specific endpoint being measured (e.g., cell viability, apoptosis, protein expression). Studies have shown that the effects of TRES are both time- and dose-dependent.[1] Common incubation times used in research range from 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your specific experimental conditions.
Q3: How does the activity of TRES compare to resveratrol (RES) over time?
A3: In comparative studies, both TRES and resveratrol have been shown to inhibit cell viability in a time- and concentration-dependent manner.[1] While TRES is a prodrug, its effects are often comparable to resveratrol, though there can be differences depending on the cell line and incubation period. One study found that resveratrol had a stronger inhibitory effect on the viability of PANC-1 and BxPC-3 pancreatic cancer cells compared to TRES at the same concentrations and time points.[1]
Q4: What are the key signaling pathways affected by TRES?
A4: TRES, through its conversion to resveratrol, affects several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the p53, STAT3, and NF-κB pathways.[1][2][3] Resveratrol has been shown to activate p53, leading to the induction of apoptosis.[2][4][5] It can also inhibit the phosphorylation and nuclear translocation of STAT3 and NF-κB, which are often constitutively active in cancer cells and promote cell survival and proliferation.[1][3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of TRES | 1. Suboptimal incubation time: The incubation period may be too short for TRES to be taken up by the cells, converted to resveratrol, and exert its biological effects. 2. Low concentration: The concentration of TRES may be too low to elicit a response in your specific cell line. 3. Cellular resistance: The cell line may have low intracellular esterase activity, leading to inefficient conversion of TRES to resveratrol. 4. Compound instability: TRES may be degrading in the cell culture medium over long incubation times. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 12, 24, 48, 72 hours) to identify the optimal window for your assay. 2. Perform a dose-response experiment: Test a range of TRES concentrations (e.g., 5, 12.5, 25, 50, 75 µmol/L) to determine the effective concentration for your cell line.[7] 3. Include a positive control: Run a parallel experiment with resveratrol to confirm that the downstream pathways are responsive in your cell line. Consider transfecting cells with an esterase-expressing plasmid if low activity is suspected. 4. Prepare fresh solutions: Prepare TRES solutions fresh for each experiment and minimize exposure to light and high temperatures. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Incomplete dissolution of TRES: If TRES is not fully dissolved, its concentration will vary between wells. 3. Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density in each well. 2. Properly dissolve TRES: Ensure TRES is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitate. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve TRES may be toxic to the cells. 2. Cell line sensitivity: Some cell lines may be particularly sensitive to TRES or its metabolite, resveratrol. | 1. Include a solvent control: Treat cells with the highest concentration of the solvent used in the experiment to assess its toxicity. Keep the final solvent concentration consistent across all wells and ideally below 0.1%. 2. Perform a dose-response curve: A detailed dose-response experiment will help identify the cytotoxic threshold for your specific cell line. |
Quantitative Data Summary
Table 1: Comparative Effect of this compound (TRES) and Resveratrol (RES) on Pancreatic Cancer Cell Viability
Data summarized from a study on PANC-1 and BxPC-3 pancreatic cancer cell lines.[1]
| Treatment | Concentration (µM) | Incubation Time (h) | PANC-1 Cell Viability (%) | BxPC-3 Cell Viability (%) |
| TRES | 50 | 48 | ~95 | ~57 |
| RES | 50 | 48 | ~61 | ~34 |
| TRES | 100 | 48 | ~91 | ~57 |
| RES | 100 | 48 | ~61 | ~34 |
| TRES | 50 | 72 | ~85 | ~45 |
| RES | 50 | 72 | ~45 | ~25 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell proliferation.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (TRES)
-
Resveratrol (RES) (as a positive control)
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a stock solution of TRES and RES in DMSO.
-
Dilute the stock solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of TRES, RES, or vehicle control.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Caption: Cellular uptake and conversion of TRES to active resveratrol.
Caption: Simplified p53 signaling pathway activated by resveratrol.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Chemoprevention by Resveratrol: The p53 Tumor Suppressor Protein as a Promising Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Analysis of Triacetylresveratrol and Resveratrol on Cell Viability: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of triacetylresveratrol (TAR) and its parent compound, resveratrol, on cell viability. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare the cytotoxic effects and underlying molecular mechanisms of these two compounds. The information presented is curated from peer-reviewed studies to support further investigation into their potential as therapeutic agents.
Executive Summary
Resveratrol, a well-studied polyphenol, has demonstrated significant anti-cancer properties, but its clinical application is often hampered by low bioavailability. This compound, a synthetic analog of resveratrol, is designed to overcome this limitation. This guide delves into a comparative analysis of their effects on cancer cell viability, presenting quantitative data, detailed experimental methodologies, and an exploration of the key signaling pathways involved. While direct comparative studies are limited, existing evidence suggests that both compounds inhibit cell viability in a dose- and time-dependent manner, with resveratrol showing greater potency in some cancer cell lines.
Quantitative Data Comparison
The following table summarizes the comparative effects of this compound and resveratrol on the viability of pancreatic cancer cell lines. It is important to note that while direct comparative studies reporting IC50 values are scarce, the data below from a key study provides a direct comparison of their impact on cell viability at a specific concentration.
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| This compound (TAR) | PANC-1 | 100 | 48 | 90.66 ± 1.89 | [1] |
| Resveratrol | PANC-1 | 100 | 48 | 60.81 ± 5.39 | [1] |
| This compound (TAR) | BxPC-3 | 100 | 48 | 56.94 ± 2.10 | [1] |
| Resveratrol | BxPC-3 | 100 | 48 | 34.11 ± 1.38 | [1] |
Table 1: Comparative analysis of this compound (TAR) and Resveratrol on the viability of pancreatic cancer cells. Data is presented as mean ± standard deviation.
The study indicates that at the same concentration and time point, resveratrol exhibits a more potent inhibitory effect on the viability of both PANC-1 and BxPC-3 pancreatic cancer cells compared to this compound[1].
For a broader context of resveratrol's cytotoxic potential, the following table includes IC50 values from various studies on different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Resveratrol | MDA-MB-231 (Breast Cancer) | 200-250 | 48 |
| Resveratrol | HeLa (Cervical Cancer) | 200-250 | 48 |
| Resveratrol | MCF-7 (Breast Cancer) | 400-500 | 48 |
| Resveratrol | A549 (Lung Cancer) | 400-500 | 48 |
| Resveratrol | 4T1 (Breast Cancer) | 93 | 72 |
| Resveratrol | MG-63 (Osteosarcoma) | 253.5 | 48 |
Table 2: IC50 values of Resveratrol in various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key cell viability assays cited in the comparative studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or resveratrol for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay that measures the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells. The advantage of the MTS assay is that the formazan product is soluble in cell culture medium, eliminating the need for a solubilization step.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
MTS Reagent Addition: After the treatment incubation period, add the MTS reagent directly to the cell culture wells.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Both this compound and resveratrol exert their effects on cell viability by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.
STAT3 and NF-κB Signaling
Studies have shown that both compounds can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB)[1]. These transcription factors are often constitutively active in cancer cells and promote the expression of genes involved in cell survival and proliferation. By inhibiting the phosphorylation and nuclear translocation of STAT3 and NF-κB, TAR and resveratrol can downregulate anti-apoptotic proteins (e.g., Mcl-1) and upregulate pro-apoptotic proteins (e.g., Bim, Puma), thereby inducing apoptosis[1].
Caption: Inhibition of STAT3 and NF-κB signaling pathways by TAR and Resveratrol.
p53 and Shh Signaling
Resveratrol has been shown to induce p53 activity, a tumor suppressor protein that plays a critical role in cell cycle arrest and apoptosis. This compound also exhibits the ability to induce p53 activity. Furthermore, TAR has been found to suppress the Sonic hedgehog (Shh) signaling pathway, which is aberrantly activated in several cancers and contributes to cell proliferation and survival.
Caption: Modulation of p53 and Shh signaling pathways by TAR and Resveratrol.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative analysis of this compound and resveratrol on cell viability.
Caption: A generalized experimental workflow for assessing cell viability.
Conclusion and Future Directions
Both this compound and resveratrol demonstrate significant potential in inhibiting cancer cell viability. While resveratrol appears to be more potent in in vitro studies, the enhanced bioavailability of this compound may translate to improved efficacy in vivo. The modulation of key signaling pathways such as STAT3, NF-κB, p53, and Shh underscores their multi-targeted approach to cancer therapy.
Future research should focus on conducting more direct comparative studies, including the determination of IC50 values for both compounds across a wider range of cancer cell lines. Furthermore, in vivo studies are crucial to validate the therapeutic potential of this compound and to determine if its superior bioavailability leads to enhanced anti-cancer effects compared to resveratrol. Such investigations will be instrumental in guiding the development of these promising compounds for clinical applications.
References
Validating the In Vivo Anti-Tumor Efficacy of Triacetylresveratrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of triacetylresveratrol, a promising resveratrol prodrug. Due to the limited availability of direct in vivo anti-tumor studies on this compound, this guide leverages data from its parent compound, resveratrol, and a structurally similar, more bioavailable analog, pterostilbene, to project its potential efficacy. This compound is designed to have improved bioavailability, suggesting that its anti-tumor effects in vivo could be more potent than resveratrol.[1]
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes quantitative data from in vivo studies on resveratrol and pterostilbene in various cancer models. This data serves as a benchmark for the anticipated in vivo performance of this compound.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Resveratrol | Neuroblastoma (NXS2) | A/J Mice | 20 mg/injection, peritumoral | Inhibited tumor growth. Serum levels of 24 µM at 20 mins and 2.8 µM at 24 hours. | [2] |
| Resveratrol | Melanoma (B16F10) | C57BL/6 Mice | 0.5 mg/kg (with IL-2), s.c. | Significantly inhibited tumor growth compared to IL-2 alone. | [3] |
| Resveratrol | Cervical Cancer (TC1) | C57BL/6 Mice | Not specified | Significantly inhibited tumor development and downregulated E6 and VEGF protein levels. Tumor size decreased by 83.5%. | [4] |
| Pterostilbene | Lung Squamous Cell Carcinoma (H520) | Xenograft Mice | Not specified | Effectively inhibited tumor growth. | [5] |
| Pterostilbene | Melanoma & Pancreatic Cancer | Nude Mice (Xenografts) | Intravenous | Decreased tumor growth by 50-70%. | [6] |
| Pterostilbene | Cervical Cancer (TC1) | C57BL/6 Mice | Not specified | Significantly inhibited tumor development. Tumor size decreased by 72%. | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for in vivo anti-tumor studies based on the reviewed literature.
General In Vivo Tumor Model Protocol
-
Cell Culture: Tumor cells (e.g., NXS2 neuroblastoma, B16F10 melanoma, H520 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., nude mice for xenografts) or syngeneic mice (e.g., A/J mice for NXS2 tumors) are typically used.[2][6] Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of tumor cells (e.g., 2 x 10^6 cells) is injected subcutaneously (s.c.) or peritumorally into the flank of the mice.[2][3]
-
Treatment Administration:
-
Resveratrol/Pterostilbene: Administered via various routes including intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), or peritumoral injections.[2][3][6] Dosages can range from 0.5 mg/kg to 100 mg/kg.[3][7]
-
Vehicle Control: A control group receives the vehicle (e.g., DMSO, Neobee M5 oil) without the active compound.[2]
-
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 3-4 days) using calipers and calculated using the formula: V = (width x length × width/2).[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms of action, the following diagrams are provided.
Caption: Workflow of in vivo anti-tumor efficacy studies.
Resveratrol and its analogs are known to modulate several key signaling pathways involved in cancer progression. This compound is suggested to interact with the Sonic hedgehog (Shh) pathway.[8][9] The diagram below illustrates some of the primary pathways affected.
Caption: Key signaling pathways affected by resveratrol and its analogs.
Conclusion
While direct in vivo anti-tumor data for this compound is still emerging, the existing evidence for resveratrol and its more bioavailable analog, pterostilbene, provides a strong rationale for its investigation as a potent anti-cancer agent. Its enhanced bioavailability is a key feature that may translate to superior efficacy in vivo. The modulation of critical signaling pathways such as the Shh pathway further supports its potential as a targeted cancer therapeutic.[8][9] Future in vivo studies are warranted to fully elucidate the anti-tumor effects and mechanisms of action of this compound.
References
- 1. The Use of 3,5,4′-Tri-O-acetylresveratrol as a Potential Prodrug for Resveratrol Protects Mice from γ-Irradiation-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor and immunomodulatory activity of resveratrol in vitro and its potential for combining with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Anti-Cancer Effects of Resveratrol Mediated by NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterostilbene inhibits lung squamous cell carcinoma growth in vitro and in vivo by inducing S phase arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterostilbene Decreases the Antioxidant Defenses of Aggressive Cancer Cells In Vivo: A Physiological Glucocorticoids- and Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boffinaccess.com [boffinaccess.com]
- 9. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triacetylresveratrol and Other SIRT2 Activators for Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Triacetylresveratrol and other known SIRT2 activators. Due to the limited availability of direct head-to-head quantitative comparisons in the scientific literature, this document focuses on summarizing the existing experimental data, outlining key experimental protocols for assessing SIRT2 activity, and visualizing the core signaling pathways involved.
Quantitative Data on SIRT2 Activator Efficacy
The following table summarizes the qualitative findings and observed effects of various compounds reported to activate SIRT2. It is important to note that the experimental contexts and methodologies differ across these studies, making direct comparisons of potency challenging.
| Compound | Proposed Mechanism of SIRT2 Activation | Observed Effects | Key References |
| This compound | Prodrug of Resveratrol, likely acts via conversion to Resveratrol. | Data on direct SIRT2 activation is limited. Expected to mirror the effects of Resveratrol. | - |
| Resveratrol | Allosteric activation; substrate-dependent. | Enhances deacetylation of specific substrates like Prx1[2]. May have no effect or weak inhibitory effects on other substrates[1][3]. | [2][3] |
| Fisetin | Sirtuin Activating Compound (STAC). | Modulates sirtuin activity[4]. Induces expression of SIRT1, SIRT3, SIRT6, and FOXO3a under hyperglycemic conditions[5]. | [4][5] |
| Berberine | Indirect activation via AMPK and potential direct interactions. | Upregulates SIRT1 expression[6]. May influence SIRT3 ubiquitination[7]. | [6][8][9] |
Note: The lack of standardized EC50 values for these compounds against a common SIRT2 substrate in the public domain prevents a direct quantitative comparison of their potency. Further research is required to establish a clear hierarchy of efficacy.
Experimental Protocols for Measuring SIRT2 Activity
Accurate assessment of SIRT2 activation is crucial for drug discovery and development. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Fluorometric SIRT2 Deacetylation Assay
This is a common high-throughput screening method to identify potential SIRT2 modulators.
Principle: This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by SIRT2, a developer solution is added that recognizes the deacetylated lysine and generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the SIRT2 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.5 µM Trichostatin A to inhibit other HDACs).
-
Dilute recombinant human SIRT2 enzyme to the desired concentration in the reaction buffer.
-
Prepare the fluorogenic acetylated peptide substrate and NAD⁺ (a necessary cofactor for sirtuins) in the reaction buffer.
-
Prepare the developer solution as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, NAD⁺, and the test compound (e.g., this compound) at various concentrations.
-
Add the SIRT2 enzyme to each well and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) with constant agitation.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Plot the fluorescence intensity against the concentration of the test compound to determine the EC50 value (the concentration at which 50% of the maximum activation is observed).
-
In Vitro α-Tubulin Deacetylation Assay
This assay measures the ability of SIRT2 to deacetylate one of its key physiological substrates, α-tubulin.
Principle: Recombinant SIRT2 is incubated with purified tubulin. The reaction is then stopped, and the level of acetylated α-tubulin is assessed by Western blotting using an antibody specific for acetylated α-tubulin. A decrease in the acetylated tubulin signal indicates SIRT2 activity.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a deacetylation buffer (e.g., 30 mM HEPES, 0.6 mM MgCl₂, 1 mM DTT).
-
In a microcentrifuge tube, combine purified tubulin, recombinant SIRT2, and NAD⁺ in the deacetylation buffer.
-
Include a negative control with a catalytically inactive SIRT2 mutant (e.g., H187Y) or without NAD⁺.
-
Incubate the reaction mixture at 37°C for 3-5 hours.
-
-
Sample Preparation for Western Blot:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1).
-
As a loading control, also probe with an antibody against total α-tubulin.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated and total α-tubulin using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Compare the normalized values between the control and SIRT2-treated samples to determine the extent of deacetylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 and a typical experimental workflow for assessing SIRT2 activators.
Caption: SIRT2-mediated deacetylation of FOXO3a signaling pathway.
Caption: SIRT2-mediated deacetylation of α-tubulin and its downstream effects.
Caption: A generalized experimental workflow for screening SIRT2 activators.
References
- 1. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol Exerts Antioxidant Effects by Activating SIRT2 To Deacetylate Prx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate-specific activation of sirtuins by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Luteolin and fisetin suppress oxidative stress by modulating sirtuins and forkhead box O3a expression under in vitro diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Berberine Potentiates Insulin Secretion and Prevents β-cell Dysfunction Through the miR-204/SIRT1 Signaling Pathway [frontiersin.org]
- 7. Berberine increases glucose uptake and intracellular ROS levels by promoting Sirtuin 3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine mitigates hepatic insulin resistance by enhancing mitochondrial architecture via the SIRT1/Opa1 signalling pathway: Berberine mitigates hepatic insulin resistance via SIRT1/Opa1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic acid and berberine, via Sirt1 and AMPK, may act as cell cleansing promoters of healthy longevity - PMC [pmc.ncbi.nlm.nih.gov]
Triacetylresveratrol vs. Pterostilbene: A Comparative Analysis of Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of stilbenoids, a class of natural polyphenolic compounds, has garnered significant attention within the scientific community. Among these, resveratrol has been extensively studied for its antioxidant, anti-inflammatory, and cardioprotective properties. However, its clinical utility is often hampered by low oral bioavailability. This has led to the development and investigation of resveratrol analogs and prodrugs, such as triacetylresveratrol and pterostilbene, which are designed to overcome this limitation. This guide provides an objective comparison of the bioavailability of this compound and pterostilbene, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Quantitative Bioavailability Data
The oral bioavailability of a compound is a critical determinant of its clinical efficacy. The following table summarizes key pharmacokinetic parameters for this compound and pterostilbene, compiled from various preclinical studies in rat models. It is important to note that these values are derived from separate studies and direct head-to-head comparative data is limited.
| Pharmacokinetic Parameter | This compound (as Resveratrol) | Pterostilbene | Reference |
| Oral Bioavailability (%) | Improved vs. Resveratrol (Specific % not consistently reported) | ~80% - 95% | [1],[2],[3] |
| Maximum Plasma Concentration (Cmax) | Increased vs. Resveratrol | Significantly higher than Resveratrol | [1],[4] |
| Time to Maximum Plasma Concentration (Tmax) | Prolonged vs. Resveratrol | ~2 hours | [1], |
| Area Under the Curve (AUC) | Enhanced vs. Resveratrol | 2 to 25-fold higher in tissues than in blood | [1], |
| Half-life (t1/2) | Prolonged vs. Resveratrol | ~105 minutes | [1],[5] |
Key Observations:
-
Pterostilbene consistently demonstrates substantially higher oral bioavailability compared to resveratrol, with some studies reporting it to be around 80-95%.[2][3] This is attributed to its increased lipophilicity and metabolic stability due to the presence of two methoxy groups in its structure.[5][6]
-
This compound (TARES) , a prodrug of resveratrol, is designed to increase the systemic exposure to resveratrol.[1] Upon oral administration, it is metabolized to resveratrol, leading to a prolonged half-life and an enhanced area under the curve (AUC) compared to the administration of resveratrol itself.[1] While direct percentage bioavailability is not consistently reported, the data clearly indicates an improved pharmacokinetic profile over the parent compound.
Experimental Protocols
The data presented in this guide is predominantly derived from preclinical studies in rat models. Understanding the methodologies employed in these studies is crucial for interpreting the results.
General Experimental Workflow for Oral Bioavailability Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 4. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
Validating the Inhibition of the Sonic Hedgehog Pathway by Triacetylresveratrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonic Hedgehog (Shh) signaling pathway, a critical regulator of embryonic development, has been implicated in the progression of various cancers, making it a prime target for therapeutic intervention. Triacetylresveratrol (TCRV), a synthetic analog of the natural polyphenol resveratrol, has emerged as a promising inhibitor of this pathway. This guide provides an objective comparison of TCRV's performance against other known Shh pathway inhibitors, supported by experimental data, and offers detailed protocols for validation studies.
Comparative Analysis of Shh Pathway Inhibitors
The efficacy of this compound in inhibiting the Shh pathway has been evaluated alongside other well-known natural and synthetic inhibitors. The following table summarizes key quantitative data from various studies, providing a comparative overview of their potency. The data highlights the dose-dependent effects of these compounds on key downstream targets of the Shh pathway, such as the transcription factor Gli1 and the receptor Patched1 (Ptch1).
| Compound | Target/Assay | Cell Line | Concentration/Dosage | Observed Effect | Citation |
| This compound (TCRV) | Gli-luciferase reporter activity | PANC-1 (Pancreatic Cancer) | 0 - 10 µM | Dose-dependent inhibition of Gli reporter activity | [1] |
| Gene Expression (Gli1, Gli2, Ptch1) | AsPC-1, PANC-1 (Pancreatic Cancer) | Not specified | Inhibition of gene expression | [2] | |
| Resveratrol | Cell Viability (IC50) | PANC-1, BxPC-3, AsPC-1 (Pancreatic Cancer) | ~100 µM | 50% inhibition of cell growth | [3] |
| Gene Expression (Gli1, Ptc1, Smo) | Pancreatic Cancer Cells | 12.5 µM | Significant decrease in gene expression | [3] | |
| Cell Proliferation (IC50) | SGC-7901 (Gastric Cancer) | 54.92 ± 2.52 µM | 50% inhibition of cell proliferation | [4] | |
| Cyclopamine | Cell Proliferation (IC50) | SGC-7901 (Gastric Cancer) | 26.14 ± 1.09 µM | 50% inhibition of cell proliferation | [4] |
| Gene Expression (PTCH1, GLI1) | Panc-1 (Pancreatic Cancer) | 30 µM | Maximum decrease of 67% in GLI3 expression | [5] | |
| Gene Expression (PTCH, GLI1) | DAOY (Medulloblastoma) | Not specified | 60% decrease in expression | [2] | |
| Genistein | mRNA Expression (Smo, Gli1) | MCF-7 (Breast Cancer) | 30 µM | 57% decrease in Smo mRNA, 59% decrease in Gli1 mRNA | [6] |
| Curcumin | Protein Expression (Shh, Gli1, Ptch1) | Medulloblastoma Cells | Not specified | Downregulation of protein levels | [5] |
| Protein Expression (Shh, GLI1) | Pancreatic Cancer Cells | 10, 20, 30 µmol/ml | Significant decrease in protein expression | [7] |
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental processes involved in validating Shh pathway inhibition, the following diagrams have been generated.
References
- 1. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. karger.com [karger.com]
- 4. Resveratrol inhibits the hedgehog signaling pathway and epithelial-mesenchymal transition and suppresses gastric cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gli3 mediates cell survival and sensitivity to cyclopamine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein decreases the breast cancer stem-like cell population through Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin reverses the epithelial-mesenchymal transition of pancreatic cancer cells by inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: Triacetylresveratrol vs. Resveratrol
An Objective Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse biological activities. However, its therapeutic potential is often hampered by low bioavailability. Triacetylresveratrol (TAR), a synthetic analog of resveratrol, has been developed to overcome this limitation. This guide provides a comparative overview of the gene expression profiles of TAR and resveratrol, drawing upon available experimental data to illuminate their distinct and overlapping molecular mechanisms of action.
While direct, head-to-head transcriptomic studies comparing this compound and resveratrol are not yet available in the public domain, this guide synthesizes findings from separate studies to offer a comparative perspective on their effects on gene expression and key signaling pathways.
At a Glance: Key Molecular Targets and Pathways
The following table summarizes the known effects of resveratrol and this compound on gene expression, compiled from various studies. It is important to note that the experimental conditions, such as cell types and concentrations, may vary between studies, warranting caution in direct comparisons.
| Target/Pathway | Resveratrol (RES) | This compound (TAR) | Key Findings |
| STAT3 Signaling | Inhibition of phosphorylation and nuclear translocation[1][2][3][4] | Inhibition of phosphorylation and nuclear translocation[1][2] | Both compounds effectively inhibit the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. |
| NF-κB Signaling | Inhibition of phosphorylation and nuclear translocation[1][2][5][6] | Inhibition of phosphorylation and nuclear translocation[1][2] | Similar to STAT3, both RES and TAR demonstrate inhibitory effects on the pro-inflammatory NF-κB pathway. |
| Apoptosis Regulation | Upregulation of pro-apoptotic genes (e.g., Bim, Puma); Downregulation of anti-apoptotic genes (e.g., Mcl-1, Bcl-2)[1][3][7] | Upregulation of pro-apoptotic genes (e.g., Bim, Puma); Downregulation of anti-apoptotic genes (e.g., Mcl-1)[1] | Both compounds induce apoptosis in cancer cells by modulating the expression of key apoptosis-related genes. |
| Cell Cycle Control | Downregulation of cell cycle and proliferation-specific genes[8][9][10] | Not explicitly studied in genome-wide screens. | Resveratrol has been shown to broadly downregulate genes involved in all phases of the cell cycle.[8][9][10] |
| Androgen Pathway | Modulation of genes in the androgen pathway, including PSA and AR[9][10] | Not studied. | In prostate cancer cells, resveratrol significantly alters the expression of genes regulated by androgens.[9][10] |
| Inflammation | Decreases expression of inflammatory mediators (e.g., TNF-α, IL-8, MCP-1)[6] | Not explicitly studied in genome-wide screens. | Resveratrol treatment leads to a broad downregulation of genes associated with inflammatory responses.[6] |
| Sirtuin (SIRT) Pathway | Activates SIRT1, often referred to as the "longevity gene"[11][12] | Potent activator of SIRT2[7] | While both compounds interact with sirtuins, they appear to have different primary targets within this family of proteins, suggesting distinct downstream effects. |
Experimental Protocols
The following methodologies are representative of the experimental approaches used in the cited studies to evaluate the effects of resveratrol and this compound on gene expression.
Cell Culture and Treatment
Human cancer cell lines, such as pancreatic (PANC-1, BxPC-3), prostate (LNCaP), and breast cancer cells, are commonly used.[1][2][9][10] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For treatment, cells are exposed to varying concentrations of resveratrol or this compound, typically in the micromolar range, for specific durations (e.g., 6, 12, 24, 48, or 72 hours).[1][2][9][10]
RNA Extraction and Gene Expression Analysis
1. RNA Isolation: Total RNA is extracted from treated and untreated cells using methods such as TRIzol reagent or commercially available kits.[13] The quality and quantity of the extracted RNA are assessed using spectrophotometry and bioanalyzers.[13]
2. Microarray Analysis: Spotted DNA microarrays containing thousands of gene elements are used to obtain a global view of gene expression changes.[9][10] Labeled cDNA probes are synthesized from the extracted RNA and hybridized to the microarray slides. The slides are then scanned, and the fluorescence intensity of each spot is quantified to determine the relative abundance of each transcript.
3. RNA Sequencing (RNA-seq): This high-throughput sequencing method provides a more comprehensive and quantitative analysis of the transcriptome.[13] mRNA is enriched from total RNA, fragmented, and converted into a cDNA library. The library is then sequenced, and the resulting reads are mapped to a reference genome to identify and quantify the expression levels of all genes.[13]
4. Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray or RNA-seq, the expression levels of specific genes of interest are measured using qRT-PCR.[13] This technique uses fluorescent probes to monitor the amplification of target genes in real-time, allowing for accurate quantification of their expression.
Western Blotting and Immunoprecipitation
To assess changes at the protein level and investigate protein-protein interactions, Western blotting and immunoprecipitation are performed. Cells are lysed, and protein concentrations are determined. For Western blotting, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., STAT3, NF-κB, Bcl-2).[1][2] For immunoprecipitation, a specific antibody is used to pull down a target protein and its interacting partners from the cell lysate.[1][2]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and resveratrol, as well as a generalized experimental workflow for comparative gene expression analysis.
Caption: Key signaling pathways modulated by Resveratrol and this compound.
Caption: Experimental workflow for comparative gene expression profiling.
Concluding Remarks
While both this compound and resveratrol demonstrate promising anti-cancer and anti-inflammatory properties by targeting key signaling pathways like STAT3 and NF-κB, the current body of research suggests they may have distinct primary targets within the sirtuin family. The enhanced bioavailability of TAR suggests it may achieve therapeutic concentrations more readily in vivo, a critical consideration for clinical translation.
The lack of direct comparative genome-wide studies represents a significant knowledge gap. Future research employing transcriptomic and proteomic approaches to directly compare the effects of these two compounds under identical experimental conditions is crucial. Such studies will provide a more definitive understanding of their respective mechanisms of action and will be invaluable for guiding the development of more effective stilbene-based therapeutics. Researchers are encouraged to build upon the foundational knowledge summarized here to further elucidate the nuanced molecular impacts of these promising compounds.
References
- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits Src and Stat3 signaling and induces the apoptosis of malignant cells containing activated Stat3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol in breast cancer treatment: from cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling commits resveratrol-treated medulloblastoma cells to apoptosis without neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 Expression and Signaling in Resveratrol-Differentiated Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative and gene expression actions of resveratrol in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Insight of Resveratrol Activated SIRT1 Interactome through Proximity Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol differentially regulates NAMPT and SIRT1 in Hepatocarcinoma cells and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-depth analysis of the mode of action of resveratrol: genome-wide characterization of G-quadruplex binding properties - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of Triacetylresveratrol and Cisplatin in Cancer Therapy: A Comparative Analysis
The combination of chemotherapeutic agents with natural compounds to enhance efficacy and mitigate side effects is a growing area of interest in oncology research. This guide provides a detailed comparison of the synergistic effects of triacetylresveratrol, a prodrug of resveratrol, with the conventional chemotherapy drug cisplatin. While much of the available research has been conducted on resveratrol, its rapid metabolism and low bioavailability in vivo have led to the use of derivatives like this compound, which is more stable and readily converted to resveratrol within the cell. The data presented here, primarily from studies on resveratrol, offers strong evidence for the potential synergistic anticancer activities when combined with cisplatin.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining resveratrol with cisplatin has been quantified across various cancer cell lines, demonstrating enhanced cytotoxicity and apoptosis compared to either agent alone.
Table 1: Cytotoxicity of Resveratrol and Cisplatin in A549 Lung Cancer Cells
| Treatment | IC50 Value (µM) |
| Resveratrol alone | 8.3 |
| Cisplatin alone | 24.04 |
| Resveratrol (2.5 µM) + Cisplatin | 12.8 |
| Reference | [1] |
Table 2: Enhanced Growth Inhibition with Combination Therapy in A549 Lung Cancer Cells
| Treatment | IC50 Value (µM) |
| Cisplatin alone | 22.12 ± 0.98 |
| Resveratrol alone | 35.05 ± 0.1 |
| Cisplatin + Resveratrol | 15.09 ± 0.71 |
| Reference | [2] |
Table 3: Apoptosis Induction in A549 Cells
| Treatment | Apoptosis Rate (%) |
| Cisplatin alone | 12.98 ± 0.84 |
| Cisplatin + Resveratrol | 17.12 ± 1.10 |
| Reference | [1] |
Table 4: Synergistic Cytotoxicity in Ovarian Adenocarcinoma SKOV-3 Cells (24h treatment)
| Resveratrol Concentration (with 20 µM Cisplatin) | Synergy Quotient (SQ) |
| 25 µM | 1.34 |
| 50 µM | 1.51 |
| 100 µM | 1.71 |
| Reference | [3] |
| An SQ value > 1 indicates a synergistic effect. |
Table 5: Apoptosis Induction in SKOV-3 Cells (48h treatment)
| Resveratrol Concentration (with 20 µM Cisplatin) | Apoptotic Cell Death (%) |
| 25 µM | ~10 |
| 50 µM | ~20 |
| 100 µM | ~40 |
| Reference | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies demonstrating the synergy between resveratrol and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, SKOV-3) are seeded in 96-well plates at a density of 1.0 × 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of resveratrol, cisplatin, or a combination of both for 24 to 48 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.[3]
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with resveratrol, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.[1]
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, LC3-II, p-p38, p-AKT) overnight at 4°C. This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and cisplatin is mediated through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by the combination of this compound and Cisplatin.
Caption: General experimental workflow for assessing synergy.
The experimental design typically involves treating cancer cell lines with individual agents and their combination. The effects are then evaluated through various assays to measure cell viability, apoptosis, and changes in key protein expressions to elucidate the underlying mechanisms of synergy.
References
- 1. The synergistic effect of resveratrol in combination with cisplatin on apoptosis via modulating autophagy in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Resveratrol Enhances Cytotoxic Effects of Cisplatin by Inducing Cell Cycle Arrest and Apoptosis in Ovarian Adenocarcinoma SKOV-3 Cells through Activating the p38 MAPK and Suppressing AKT | Semantic Scholar [semanticscholar.org]
- 5. The synergistic effect of resveratrol in combination with cisplatin on apoptosis via modulating autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Off-Target Effects of Triacetylresveratrol: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the off-target effects of triacetylresveratrol, with a primary focus on the application of CRISPR-Cas9 technology. This compound, a synthetic analog of the naturally occurring polyphenol resveratrol, offers enhanced bioavailability, making it a compound of significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2] However, like its parent compound, this compound is known to interact with multiple cellular targets, necessitating a thorough investigation of its off-target effects to ensure therapeutic specificity and safety.[3][4][5]
Intended and Known Biological Targets of this compound
This compound is a prodrug that is converted to resveratrol within the cell. Its biological activities are largely attributed to the actions of resveratrol, which is known to modulate a wide array of signaling pathways.[1]
Primary intended targets and pathways include:
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-documented activator of SIRT1, a NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and longevity.[6][7][8]
-
STAT3 and NFκB Signaling: Both resveratrol and this compound have been shown to inhibit the phosphorylation and nuclear translocation of STAT3 and NFκB, key transcription factors in inflammation and cancer.[2][9]
-
p53 Pathway: The compound can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][10][11]
-
Integrin αvβ3: In breast cancer cells, this compound has been shown to interact with this cell surface receptor.[10]
-
AMP-Activated Protein Kinase (AMPK): Resveratrol can activate AMPK, a central regulator of cellular energy homeostasis.[12]
The promiscuous nature of resveratrol's interactions underscores the importance of distinguishing on-target therapeutic effects from potentially confounding or toxic off-target effects.
Comparison of Off-Target Validation Methodologies
CRISPR-based technologies offer a powerful and precise tool for identifying and validating drug targets and off-targets directly within a cellular context. Below is a comparison of CRISPR-based approaches with traditional biochemical and computational methods.
| Methodology | Principle | Throughput | Resolution | Advantages | Limitations |
| CRISPR-Cas9 Knockout Screens | Genome-wide or targeted knockout of genes using a library of sgRNAs to identify genes whose loss confers resistance or sensitivity to this compound.[13] | High | Gene-level | Unbiased, genome-wide discovery of potential off-targets in a native cellular environment. | Can be complex to execute and analyze; lethal gene knockouts may be underrepresented. |
| CRISPR Interference/Activation (CRISPRi/a) | Modulation of gene expression (repression or activation) without altering the DNA sequence.[13] | High | Gene-level | Allows for the study of essential genes; tunable level of gene expression. | Off-target effects of the sgRNA itself are possible; may not achieve complete loss-of-function. |
| Individual Gene CRISPR Knockout | Targeted knockout of a single candidate gene to validate a suspected off-target effect. | Low | Gene-level | High precision for hypothesis testing; provides definitive evidence for a single gene's role. | Not suitable for initial discovery; requires a priori knowledge of potential off-targets. |
| Affinity Chromatography | The drug is immobilized on a matrix to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[14] | Medium | Protein-level | Identifies direct physical binding partners. | May miss transient or weak interactions; non-specific binding can be an issue; proteins must be abundant. |
| Thermal Shift Assay (DSF) | Measures the change in a protein's melting temperature upon binding to the drug, indicating a direct interaction. | Medium-High | Protein-level | Can be used in high-throughput screening; confirms direct binding. | Requires purified protein; does not provide a cellular context; may not work for all proteins. |
| Computational Docking | In silico modeling predicts the binding of this compound to the 3D structures of known proteins. | Very High | Protein-level | Fast and cost-effective for generating initial hypotheses. | High rate of false positives; does not confirm functional effects; dependent on accurate protein structures. |
| RNA-Sequencing (RNA-seq) | Measures global changes in gene expression following drug treatment to infer affected pathways. | High | Transcriptome-level | Provides a broad overview of the cellular response to the drug. | Does not distinguish between direct and indirect effects; changes in RNA do not always correlate with protein levels. |
Signaling Pathways and Experimental Workflows
Key Signaling Pathway of this compound
The following diagram illustrates the primary known signaling pathways modulated by this compound/resveratrol.
Caption: Key signaling pathways modulated by this compound.
Integrated Workflow for Off-Target Validation
This diagram outlines a logical approach combining computational methods, high-throughput screening, and specific validation techniques.
Caption: Logical workflow for identifying and validating off-target effects.
Detailed CRISPR-Cas9 Knockout Screen Workflow
The following diagram details the experimental steps for conducting a genome-wide CRISPR knockout screen to identify off-target effects.
Caption: Experimental workflow for a CRISPR-based off-target screen.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Pooled Library Screen for Off-Target Identification
This protocol provides a generalized workflow for a negative selection (dropout) or positive selection (resistance) screen to identify genes that modify cellular sensitivity to this compound.
Objective: To perform a genome-wide knockout screen to identify genes whose loss-of-function alters the cellular response to this compound, revealing potential on- and off-targets.
Materials:
-
Human cell line of interest (e.g., a cancer cell line responsive to resveratrol) stably expressing Cas9.
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene or other transduction enhancer.
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
Cell culture reagents.
-
Genomic DNA extraction kit.
-
High-fidelity DNA polymerase for PCR.
-
Primers for sgRNA cassette amplification.
-
Next-generation sequencing (NGS) platform.
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction:
-
Transduce the Cas9-expressing target cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure most cells receive only one sgRNA.
-
Maintain a high coverage (e.g., >500 cells per sgRNA) to ensure library representation.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
After selection, split the cell population.
-
Treat one population with a predetermined concentration of this compound (e.g., IC50).
-
Treat the control population with an equivalent volume of DMSO.
-
Culture the cells for a period sufficient to observe a fitness difference (e.g., 14-21 days), ensuring the library coverage is maintained through passaging.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest at least 25 million cells from both the treated and control populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and indexes.
-
Pool the indexed libraries and perform deep sequencing on an NGS platform.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Use statistical packages (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.
-
Genes targeted by multiple enriched or depleted sgRNAs are considered high-confidence "hits." Enriched genes may represent off-targets whose knockout confers resistance, while depleted genes may represent on-targets.
-
Protocol 2: Affinity Chromatography Pulldown Assay
Objective: To identify proteins that directly bind to this compound.
Materials:
-
This compound.
-
Epoxy-activated agarose beads or similar resin for immobilization.
-
Cell lysate from the chosen cell line.
-
Lysis buffer, wash buffers, and elution buffer.
-
Control beads (without ligand).
-
Mass spectrometer for protein identification.
Methodology:
-
Ligand Immobilization:
-
Covalently couple this compound to the agarose beads according to the manufacturer's protocol.
-
Block any remaining active sites on the beads.
-
-
Protein Extraction:
-
Lyse cells in a non-denaturing buffer to obtain a total protein extract.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads separately for several hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads, either by using a competitive ligand (free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands unique to the this compound pulldown and identify them using mass spectrometry (LC-MS/MS).
-
Conclusion
Validating the off-target effects of promising therapeutic agents like this compound is critical for advancing them through the drug development pipeline. While traditional biochemical and computational methods are valuable for generating hypotheses, CRISPR-based screening provides an unparalleled advantage by enabling unbiased, genome-wide discovery of functional drug-gene interactions within a live cellular context.[13] An integrated approach, beginning with high-throughput CRISPR screens and followed by validation of individual hits, offers the most robust strategy for comprehensively mapping the on- and off-target landscape of this compound, ultimately leading to a more complete understanding of its mechanism of action and potential clinical utility.
References
- 1. abmole.com [abmole.com]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Resveratrol: its biologic targets and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple molecular Targets of Resveratrol: Anti-carcinogenic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:42206-94-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. The molecular targets of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Validating Triacetylresveratrol's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of triacetylresveratrol (TCRV) in a new cell line. It objectively compares its performance with its well-studied precursor, resveratrol (RES), and provides detailed experimental protocols and data presentation formats to support your research.
This compound, an acetylated analog of resveratrol, is gaining attention in the scientific community for its potential as an anticancer agent. Its increased hydrophobicity is thought to facilitate cellular uptake, potentially leading to higher bioavailability compared to resveratrol.[1] This guide outlines the common mechanisms of action for both compounds and provides the necessary tools to validate these activities in your cell line of interest.
Comparative Performance: this compound vs. Resveratrol
Studies have shown that both this compound and resveratrol can inhibit cell viability and induce apoptosis in various cancer cell lines in a concentration- and time-dependent manner.[2] The primary advantage of TCRV appears to be its potentially enhanced efficacy, which may be attributed to improved cellular uptake.[1] Below is a summary of their comparative effects on key cellular processes based on existing literature.
Table 1: Comparative Efficacy of this compound (TCRV) vs. Resveratrol (RES)
| Parameter | This compound (TCRV) | Resveratrol (RES) | Key Findings |
| Cell Proliferation Inhibition | Often exhibits slightly greater inhibitory effect at similar concentrations.[1] | Potent inhibitor of proliferation in numerous cancer cell lines.[3] | Both compounds effectively reduce cancer cell proliferation. |
| Apoptosis Induction | Induces apoptosis through caspase-3 activation.[4] | Induces apoptosis via caspase-dependent and independent pathways.[5] | Both are pro-apoptotic agents in cancer cells. |
| STAT3 & NFκB Signaling | Inhibits phosphorylation and nuclear translocation of STAT3 and NFκB.[2] | Suppresses the activation of NFκB.[5] | Both compounds modulate these key inflammatory and survival pathways. |
| Wnt Signaling | Shown to inhibit Wnt signaling in colon cancer cells.[1] | Also implicated in the modulation of the Wnt pathway. | Both may act as inhibitors of this developmental pathway, often dysregulated in cancer. |
| Shh Pathway Suppression | Inhibits the Sonic hedgehog (Shh) pathway.[4] | TCRV has been specifically shown to target this pathway in pancreatic cancer. | |
| Gene Expression (miR-200) | Upregulates the expression of the miR-200 family.[4] | TCRV can modulate microRNA expression to inhibit epithelial-mesenchymal transition (EMT). |
Visualizing the Mechanisms and Workflows
To better understand the intricate cellular processes and the experimental approach to their validation, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Triacetylresveratrol and Oxyresveratrol in Lung Cancer Cells
A detailed examination of the anti-cancer properties, mechanisms of action, and therapeutic potential of two resveratrol analogs.
In the landscape of oncological research, natural compounds and their derivatives are a significant source of novel therapeutic agents. Among these, resveratrol analogs have garnered considerable attention for their potential anti-cancer properties. This guide provides a comparative study of two such analogs, triacetylresveratrol and oxyresveratrol, focusing on their effects on lung cancer cells. The following sections present a detailed analysis of their efficacy, underlying mechanisms, and the experimental evidence supporting these findings.
Comparative Efficacy and Cellular Effects
The anti-cancer potential of this compound and oxyresveratrol has been evaluated in various lung cancer cell lines. While direct head-to-head studies under identical conditions are limited, existing research provides valuable insights into their distinct and overlapping effects.
| Parameter | This compound | Oxyresveratrol | Source |
| Cell Line(s) | Lung Adenocarcinoma (LUAD) | A549 (Lung Carcinoma), NCI-H520 (Lung Squamous Cell Carcinoma) | [1][2][3] |
| Primary Effect | Immunomodulation | Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest | [1][2][3][4] |
| Mechanism of Action | SIRT2 Agonist | Intrinsic Apoptotic Pathway Activation, S-Phase Arrest | [1][3][4] |
| Observed Outcomes | Enhanced immune cell infiltration (CD8+ T cells) in tumors. | Potentiates doxorubicin cytotoxicity, induces apoptosis, inhibits cell proliferation. | [1][2][3][4] |
| EC50 | 142.79 nM (for SIRT2 agonism) | Not explicitly stated in the provided abstracts. | [5] |
Mechanisms of Action: A Deeper Dive
The two resveratrol analogs exhibit distinct mechanisms of action in combating lung cancer cells. This compound primarily functions as an immunomodulator, while oxyresveratrol directly induces cell death and inhibits proliferation.
This compound: An Immunomodulatory Approach
This compound has been identified as a potent agonist of Sirtuin 2 (SIRT2), a protein that plays a crucial role in various cellular processes.[1][5] In the context of lung adenocarcinoma (LUAD), higher SIRT2 expression is associated with a better prognosis and increased immune cell infiltration into the tumor microenvironment.[1][6] this compound, by activating SIRT2, is thought to enhance the recruitment of cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[1][7][8] This suggests its potential as an immunomodulator in combination with immunotherapies like anti-PD-1 treatments.[1][5]
Oxyresveratrol: Direct Anti-Tumor Activity
Oxyresveratrol demonstrates a more direct anti-cancer effect by inducing apoptosis and cell cycle arrest in lung cancer cells.[3][4] In human lung squamous cell carcinoma cells (NCI-H520), oxyresveratrol triggers the intrinsic apoptotic pathway.[3][4][9] This is characterized by a collapse of the mitochondrial membrane potential, an increase in the activity of caspases-3 and -9, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[3][4][10] Furthermore, oxyresveratrol induces S-phase cell cycle arrest by downregulating the expression of key cell cycle proteins such as cyclin A, cyclin B, and cdk2.[3][4][9]
In a comparative study using A549 lung carcinoma cells, oxyresveratrol was also shown to potentiate the cytotoxic effects of the chemotherapeutic drug doxorubicin.[2][11][12] This was associated with the upregulation of the tumor suppressor p53 and downregulation of SIRT1, further promoting apoptosis.[2]
Experimental Protocols
The findings presented in this guide are based on established in vitro methodologies. Below are summaries of the key experimental protocols employed in the cited research.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay was used to assess cell viability and the cytotoxic effects of doxorubicin in combination with resveratrol analogs in A549 cells.[2][11] A549 cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance, which is proportional to the number of viable cells, was then measured using a microplate reader.[2]
Gene Expression Analysis
-
Real-Time Polymerase Chain Reaction (RT-PCR): To investigate the effect of the compounds on the expression of genes associated with survival and metastasis (e.g., p53, SIRT1, MMPs), total RNA was extracted from treated and untreated A549 cells.[2][11] The RNA was then reverse-transcribed into cDNA, which served as the template for real-time PCR using gene-specific primers. The relative gene expression was quantified and normalized to a housekeeping gene.[2]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: To determine the induction of apoptosis and cell cycle arrest in NCI-H520 cells treated with oxyresveratrol, flow cytometry was utilized.[3][9] For apoptosis analysis, cells were stained with Annexin V and propidium iodide. For cell cycle analysis, cells were fixed and stained with a DNA-intercalating dye. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells were then analyzed.[3]
-
Western Blotting: The expression levels of proteins involved in apoptosis (Bcl-2, caspases) and cell cycle regulation (cyclins, cdk2) were determined by Western blotting.[3][4] Protein lysates from treated NCI-H520 cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. After incubation with secondary antibodies, the protein bands were visualized and quantified.[3]
Conclusion
This compound and oxyresveratrol, both analogs of resveratrol, exhibit promising but distinct anti-cancer activities in lung cancer cells. Oxyresveratrol acts as a direct cytotoxic agent, inducing apoptosis and cell cycle arrest, and has been shown to enhance the efficacy of conventional chemotherapy. In contrast, this compound functions as an immunomodulator, potentially augmenting the body's own immune response against cancer cells through the activation of SIRT2. This comparative analysis underscores the diverse therapeutic strategies that can be developed from a single parent compound and highlights the importance of elucidating specific mechanisms of action for targeted drug development in oncology. Further research, including direct comparative studies and in vivo models, is warranted to fully explore the therapeutic potential of these compounds in the treatment of lung cancer.
References
- 1. Resveratrol analog, this compound, a potential immunomodulator of lung adenocarcinoma immunotherapy combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies of Resveratrol, Oxyresveratrol and Dihydrooxyresveratrol on Doxorubicin-Treated Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. View of Oxyresveratrol inhibits the growth of human lung squamous cell carcinoma cells by triggering S-phase arrest and apoptosis | Journal of Food Bioactives [isnff-jfb.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Resveratrol analog, this compound, a potential immunomodulator of lung adenocarcinoma immunotherapy combination therapies [frontiersin.org]
- 7. Therapeutic effects and safety of resveratrol for lung cancer: an updated preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic effects and safety of resveratrol for lung cancer: an updated preclinical systematic review and meta-analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Studies of Resveratrol, Oxyresveratrol and Dihydrooxyresveratrol on Doxorubicin-Treated Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The SIRT1 Connection: Unveiling the Role of a Key Deacetylase in Triacetylresveratrol's Cellular Effects
A Comparative Guide for Researchers
In the quest for potent therapeutic agents, triacetylresveratrol (T-RES), a synthetic analog of resveratrol, has garnered significant attention due to its enhanced bioavailability. While the downstream effects of its active form, resveratrol, are widely attributed to the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, direct evidence confirming this link for T-RES has been lacking. This guide provides a comparative analysis of experimental data, primarily focusing on resveratrol, to elucidate the critical role of SIRT1 in mediating its cellular activities. By examining studies utilizing SIRT1 knockdown, we can infer the SIRT1-dependency of the effects of this compound.
Unveiling the SIRT1-Dependence: A Tale of Two States
To definitively establish the role of SIRT1 in the cellular effects of resveratrol, the most direct approach is to compare its impact in the presence and absence of the enzyme. The following tables summarize quantitative data from key studies that have employed SIRT1 knockdown techniques, such as small interfering RNA (siRNA), to silence SIRT1 expression.
| Cellular Effect | Cell Line | Treatment | Outcome in Control Cells | Outcome in SIRT1 Knockdown Cells | Reference |
| Inhibition of Superoxide Production | Human Monocytic (THP-1) cells | High Glucose (HG) + Resveratrol | Significant decrease in superoxide production | Resveratrol fails to inhibit superoxide production[1] | [1] |
| Anti-inflammatory Response | NIH/3T3 Fibroblasts | TNF-α + Resveratrol | Inhibition of MMP-9, IL-6, and iNOS upregulation | Attenuation of the inhibitory effect of resveratrol[2] | [2] |
| Membrane Resealing | C2C12 Myoblasts | Laser Injury + Resveratrol | Promotion of membrane resealing | Disturbance of resveratrol-promoted membrane resealing | [3] |
| Apoptosis Induction | 3T3-L1 Preadipocytes | Resveratrol | Increased apoptosis | - | [3] |
These findings consistently demonstrate that the beneficial effects of resveratrol, such as reducing oxidative stress and inflammation, are significantly diminished or completely abolished when SIRT1 is absent. This strongly suggests that SIRT1 is a crucial mediator of resveratrol's biological activities.
Deconstructing the Mechanism: Experimental Protocols
Understanding the methodologies behind these findings is paramount for their interpretation and replication. Below are detailed protocols for key experiments used to confirm the role of SIRT1.
SIRT1 Knockdown via small interfering RNA (siRNA)
This technique is employed to transiently silence the expression of the SIRT1 gene.
-
Cell Culture: Human Monocytic (THP-1) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells are seeded in 6-well plates. At 60-70% confluency, they are transfected with either a validated siRNA targeting SIRT1 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Verification of Knockdown: After 48-72 hours of transfection, the efficiency of SIRT1 knockdown is confirmed by Western blotting, probing for the SIRT1 protein.
-
Treatment: The transfected cells are then treated with high glucose (to induce stress) and resveratrol for the desired duration.
-
Outcome Analysis: The specific cellular effects, such as superoxide production, are then measured and compared between the control and SIRT1 knockdown groups.
Measurement of Intracellular Superoxide Production
This assay quantifies the levels of reactive oxygen species (ROS) within the cells.
-
Cell Preparation: Following treatment, cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Fluorescent Probe Incubation: Cells are incubated with a fluorescent probe that is specific for superoxide, such as dihydroethidium (DHE), in the dark for a specified time.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is then measured using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular superoxide.
-
Data Analysis: The mean fluorescence intensity is calculated for each treatment group and compared to determine the effect of resveratrol in the presence and absence of SIRT1.
Visualizing the Pathways and Processes
To better comprehend the intricate relationships and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Resveratrol-SIRT1 signaling cascade leading to reduced oxidative stress.
Caption: Experimental workflow for confirming SIRT1's role using siRNA.
Caption: Logical diagram illustrating the SIRT1-dependency of resveratrol's effects.
References
- 1. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Triacetylresveratrol: A Preclinical Comparison for Validating Clinical Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triacetylresveratrol's (TCRV) performance against its parent compound, resveratrol (RES), and other alternatives in preclinical models. The content is supported by experimental data to help validate its clinical potential.
Executive Summary
This compound, a prodrug of resveratrol, has demonstrated significantly improved pharmacokinetic properties, most notably enhanced bioavailability, in preclinical studies. While in vivo efficacy data for TCRV in a broad range of diseases is still emerging, in vitro studies and the extensive preclinical evidence for resveratrol's therapeutic effects provide a strong rationale for its further investigation. This guide summarizes the current preclinical data, comparing TCRV and resveratrol in terms of pharmacokinetics, anticancer effects, and potential in neuroprotection, cardioprotection, and anti-inflammatory applications.
Comparative Pharmacokinetics: this compound vs. Resveratrol
The primary advantage of this compound lies in its superior bioavailability compared to resveratrol. The acetylation of the hydroxyl groups in resveratrol to form TCRV increases its lipophilicity, leading to better absorption and a more favorable pharmacokinetic profile.
A key preclinical study in rats directly compared the pharmacokinetics of TCRV (also referred to as TARES) and resveratrol following oral administration. The results clearly demonstrated the enhanced bioavailability of resveratrol when administered as TCRV.[1]
Table 1: Comparative Pharmacokinetic Parameters of this compound (TCRV) and Resveratrol (RES) in Rats [1]
| Parameter | This compound (155 mg/kg, equimolar to 100 mg/kg RES) | Resveratrol (100 mg/kg) | Fold-Increase with TCRV |
| Cmax (ng/mL) | 1850 ± 450 | 410 ± 110 | ~4.5 |
| Tmax (h) | 0.5 | 0.25 | - |
| AUC (0-t) (ng·h/mL) | 4320 ± 980 | 750 ± 180 | ~5.8 |
| t1/2 (h) | 2.1 ± 0.5 | 1.8 ± 0.4 | ~1.2 |
Data presented as mean ± standard deviation.
Preclinical Efficacy: A Comparative Overview
While direct in vivo comparative studies of TCRV and resveratrol are limited, the known therapeutic effects of resveratrol in various disease models provide a benchmark to evaluate the potential of TCRV, given its enhanced bioavailability.
Anticancer Activity
In vitro studies have shown that TCRV exhibits anticancer activities comparable to resveratrol in pancreatic cancer cell lines. Both compounds have been demonstrated to inhibit cell viability and induce apoptosis in a dose- and time-dependent manner.[2]
Table 2: Comparative In Vitro Anticancer Effects of TCRV and RES in Pancreatic Cancer Cells [2]
| Cell Line | Treatment (100 µM, 48h) | Cell Viability (%) | Apoptosis Induction (Fold Change) |
| PANC-1 | Control | 100 | 1.0 |
| Resveratrol | 60.81 ± 5.39 | ~1.56 | |
| This compound | 90.66 ± 1.89 | Not significantly different from RES | |
| BxPC-3 | Control | 100 | 1.0 |
| Resveratrol | 34.11 ± 1.38 | ~2.46 | |
| This compound | 56.94 ± 2.10 | Not significantly different from RES |
Data presented as mean ± standard deviation.
Neuroprotective Potential
Numerous preclinical studies have demonstrated the neuroprotective effects of resveratrol in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5][6] The proposed mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic effects. Given TCRV's ability to deliver higher levels of resveratrol to the systemic circulation, it is hypothesized to have enhanced neuroprotective potential. However, direct in vivo studies with TCRV in neurodegenerative models are currently lacking.
Cardioprotective Potential
Resveratrol has been shown to exert cardioprotective effects in various animal models of cardiovascular disease, including myocardial infarction and atherosclerosis.[7][8] These effects are attributed to its ability to improve endothelial function, reduce oxidative stress, and inhibit inflammation. The superior bioavailability of TCRV suggests it could offer more potent cardioprotection, although this requires validation in dedicated preclinical studies.
Anti-inflammatory Potential
The anti-inflammatory properties of resveratrol are well-documented in preclinical models of arthritis and other inflammatory conditions.[9] Resveratrol has been shown to modulate inflammatory signaling pathways such as NF-κB. As with other indications, the enhanced bioavailability of TCRV is expected to translate into more potent anti-inflammatory effects in vivo.
Comparison with Other Resveratrol Derivatives
Other resveratrol derivatives, such as pterostilbene and piceatannol, have also been investigated for their therapeutic potential.
Table 3: Qualitative Comparison of this compound with Other Resveratrol Derivatives
| Derivative | Key Advantages | Preclinical Evidence |
| This compound (TCRV) | Significantly improved oral bioavailability compared to resveratrol.[1] | In vitro anticancer effects comparable to resveratrol.[2] Limited in vivo data in non-cancer models. |
| Pterostilbene | Higher bioavailability and metabolic stability than resveratrol.[10] | Demonstrates neuroprotective, cardioprotective, and anti-inflammatory effects in preclinical models.[11][12] |
| Piceatannol | Shows potent antioxidant and anti-inflammatory activities. | Some studies suggest superior activity to resveratrol in specific in vitro assays.[13][14] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Single oral gavage of TCRV (155 mg/kg) or resveratrol (100 mg/kg).
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of resveratrol were determined by a validated HPLC method.
-
Pharmacokinetic Parameters: Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time profiles.
In Vitro Pancreatic Cancer Cell Viability and Apoptosis Assays[2]
-
Cell Lines: PANC-1 and BxPC-3 human pancreatic cancer cells.
-
Treatment: Cells were treated with varying concentrations of TCRV or resveratrol for 24, 48, and 72 hours.
-
Cell Viability Assay: Cell viability was assessed using the MTS assay.
-
Apoptosis Assay: Apoptosis was determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.
Signaling Pathways and Mechanisms of Action
This compound, by delivering higher concentrations of resveratrol, is expected to modulate the same signaling pathways as its parent compound, but potentially with greater efficacy. Key pathways include:
-
STAT3 and NF-κB Signaling: Both TCRV and resveratrol have been shown to inhibit the activation of STAT3 and NF-κB in pancreatic cancer cells, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[2]
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a key regulator of cellular metabolism and longevity. This activation is implicated in many of resveratrol's therapeutic effects.
-
Antioxidant Pathways: Resveratrol enhances the expression of various antioxidant enzymes, contributing to its protective effects against oxidative stress.
Visualizations
Caption: Workflow for preclinical evaluation of this compound.
Caption: Signaling pathways of this compound/resveratrol.
Conclusion and Future Directions
This compound presents a promising strategy to overcome the bioavailability limitations of resveratrol, potentially enhancing its therapeutic efficacy across a range of diseases. The preclinical data, although limited for TCRV in direct in vivo efficacy studies, strongly supports its advancement in clinical development based on its superior pharmacokinetic profile and comparable in vitro activity to resveratrol.
Future preclinical research should focus on:
-
Conducting direct, head-to-head in vivo efficacy studies of TCRV versus resveratrol in various disease models.
-
Evaluating the efficacy of TCRV in combination with standard-of-care therapies.
-
Further elucidating the dose-response relationship and long-term safety profile of TCRV.
Such studies are crucial to fully validate the clinical potential of this compound and pave the way for its successful translation into novel therapeutics.
References
- 1. Frontiers | Resveratrol Derivatives as Potential Treatments for Alzheimer’s and Parkinson’s Disease [frontiersin.org]
- 2. alkylated-resveratrol-prodrugs-and-metabolites-as-potential-therapeutics-for-neurodegenerative-diseases - Ask this paper | Bohrium [bohrium.com]
- 3. A Comprehensive Analysis of the Efficacy of Resveratrol in Atherosclerotic Cardiovascular Disease, Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylated resveratrol prodrugs and metabolites as potential therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of resveratrol in inhibiting pathological cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol's Multifaceted Potential in Alzheimer's Disease: Insights from Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Meta-Analysis of Resveratrol Protects against Myocardial Ischemia/Reperfusion Injury: Evidence from Small Animal Studies and Insight into Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leveraging the Cardio-Protective and Anticancer Properties of Resveratrol in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cardioprotective Effect of Resveratrol in a Postinfarction Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol improves cardiac function and exercise performance in MI-induced heart failure through the inhibition of cardiotoxic HETE metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resveratrol protects against myocardial ischemic injury via the inhibition of NF-κB-dependent inflammation and the enhancement of antioxidant defenses - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of HPLC and LC-MS/MS methods for triacetylresveratrol quantification
For researchers, scientists, and drug development professionals, the accurate quantification of triacetylresveratrol, a prodrug of the widely studied polyphenol resveratrol, is critical for pharmacokinetic, stability, and quality control studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, leveraging experimental data from studies on the parent compound, resveratrol, to infer performance for this compound.
This comparison will delve into the experimental protocols and performance characteristics of both HPLC and LC-MS/MS, offering a clear perspective on their respective strengths and weaknesses for the quantification of this compound. While direct comparative studies on this compound are limited, the physicochemical similarities with resveratrol allow for a robust and informative extrapolation of analytical performance.
At a Glance: Method Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass-based detection. |
| Sensitivity (LOD/LOQ) | Lower, typically in the ng/mL to µg/mL range.[1] | Higher, capable of reaching pg/mL to ng/mL levels.[2] |
| Linearity Range | Generally narrower, e.g., 0.010 to 6.4 µg/mL.[1] | Wider, can span several orders of magnitude. |
| Accuracy & Precision | Good, with Relative Standard Deviation (RSD) typically <15%. | Excellent, with RSD often <10%. |
| Matrix Effects | Less prone to signal suppression/enhancement. | Can be significantly affected by ion suppression from matrix components. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires specialized expertise. |
| Typical Application | Routine quality control, analysis of bulk drug and pharmaceutical dosage forms.[3] | Bioanalysis of complex matrices (plasma, tissue), metabolite identification.[4][5] |
Experimental Workflows
The analytical workflow for both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, and detection. The key differences lie in the detection principle and the typical sample matrices analyzed.
Detailed Experimental Protocols
The following protocols are based on established methods for resveratrol and are adaptable for this compound.
HPLC-UV Method
This method is suitable for the analysis of this compound in bulk materials and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common mobile phase composition is methanol:phosphate buffer (63:37, v/v).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of this compound, which is expected to be similar to that of resveratrol (around 306 nm).
-
Injection Volume: A 20-50 µL injection volume is standard.[1]
-
-
Sample Preparation:
-
For bulk drug or formulations, a simple dissolution in a suitable solvent (e.g., methanol) followed by filtration through a 0.45 µm filter is usually sufficient.
-
-
Validation Parameters (based on resveratrol data):
-
Linearity: A typical linear range is from 0.010 to 6.4 µg/mL with a correlation coefficient (r²) > 0.999.[1]
-
Limit of Detection (LOD) and Quantification (LOQ): For resveratrol, LOD and LOQ have been reported as 0.006 µg/mL and 0.008 µg/mL, respectively.[1]
-
Accuracy: Recovery values are generally expected to be within 98-102%.
-
Precision: The relative standard deviation (RSD) for intra- and inter-day precision is typically below 2%.[3]
-
LC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue, offering high sensitivity and selectivity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with smaller particle sizes (e.g., 1.7-3.5 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Flow rates are typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
-
Sample Preparation:
-
For biological samples, a more extensive sample preparation is necessary to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE).
-
-
Validation Parameters (based on resveratrol data):
-
Linearity: A wide linear range is achievable, often spanning from low ng/mL to high µg/mL concentrations.
-
Limit of Detection (LOD) and Quantification (LOQ): LC-MS/MS offers significantly lower detection limits, with LODs as low as 0.001 µg/mL reported for resveratrol.[2]
-
Accuracy and Precision: High accuracy and precision are hallmarks of this technique, with recovery and RSD values typically well within the acceptable limits set by regulatory guidelines (e.g., FDA).
-
Logical Framework for Method Selection
The choice between HPLC and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV stands out as a cost-effective, robust, and straightforward method, making it highly suitable for routine quality control of bulk drug substances and pharmaceutical formulations. Its primary limitation is lower sensitivity and potential for interference in complex samples.
Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, establishing it as the gold standard for bioanalytical applications where trace-level detection in complex biological matrices is paramount.[2] While more expensive and complex to operate, its ability to deliver highly accurate and precise data for pharmacokinetic and metabolism studies is indispensable in drug development.
The selection of the most appropriate method should be guided by the specific analytical challenge, considering the nature of the sample matrix, the required sensitivity, and the available resources. For a comprehensive understanding of a drug's behavior from formulation to its fate in a biological system, the complementary use of both techniques is often the most effective strategy.
References
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ijper.org [ijper.org]
- 4. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triacetylresveratrol: A Step-by-Step Guide
The proper disposal of triacetylresveratrol is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound classified with specific hazards, it requires handling as a hazardous chemical waste. This guide provides detailed procedures for its safe management and disposal, intended for researchers, scientists, and drug development professionals.
Key Chemical and Safety Data
Before handling, it is essential to be aware of the properties and hazards associated with this compound. This information dictates the necessary safety precautions and disposal route.
| Property | Data | Source |
| CAS Number | 42206-94-0 | [1] |
| Molecular Formula | C20H18O6 | [1][2] |
| Physical Form | Solid; white to tan powder | [1][3] |
| Solubility | Soluble in DMSO and warm 100% ethanol | [3] |
| GHS Hazard Classes | Skin Irritant (Category 2), Serious Eye Damage (Category 1), Skin Sensitizer (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [2] |
| GHS Pictograms | Danger | [2][4] |
Standard Operating Procedure for Disposal
This procedure outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final collection.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Based on its GHS classification as a skin and eye irritant, this compound must be handled as hazardous waste.[2] Always consult the Safety Data Sheet (SDS) before beginning any work.[5]
Required PPE:
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[3]
-
Body Protection: Wear a lab coat or other protective clothing.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[5]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a solvent (e.g., DMSO, ethanol), collect it in a separate, compatible liquid waste container.[5]
-
Label the container with "Hazardous Waste" and list all chemical constituents by percentage, including "this compound" and the solvent(s).[6]
-
Do not mix with incompatible waste streams, such as acids or oxidizers.[7] Store acids and bases separately.[7]
-
-
Spill Cleanup:
Step 3: Storage in a Satellite Accumulation Area (SAA)
All hazardous waste must be stored in a designated and properly managed location pending pickup.
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][7]
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Ensure secondary containment, such as a spill tray, is available.[5]
-
Waste containers can remain in the SAA for up to one year, provided accumulation limits (typically 55 gallons) are not exceeded.[6][7]
Step 4: Disposal of Empty Containers
Under federal regulations, a container that held a hazardous chemical is not considered "empty" until specific procedures are followed.[8]
-
Triple Rinse: The original container must be triple-rinsed with a suitable solvent (e.g., ethanol) to remove all residue.[8]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[8]
-
Final Container Disposal: Once properly rinsed, remove or deface the original labels and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[5][8]
Step 5: Final Disposal Arrangement
Under no circumstances should this compound be disposed of in the regular trash or down the drain.[9]
-
The required method of disposal is to arrange for collection by a licensed, professional waste disposal company.[3]
-
All disposal activities must adhere strictly to federal, state, and local regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Triacetyl-resveratrol - CAS-Number 42206-94-0 - Order from Chemodex [chemodex.com]
- 2. This compound | C20H18O6 | CID 5962587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. resveratrol triacetate | CAS#:42206-94-0 | Chemsrc [chemsrc.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Triacetylresveratrol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Triacetylresveratrol.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial to prevent exposure. The following personal protective equipment is recommended.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect before use. Use proper glove removal technique.[1] |
| Laboratory coat. | Standard lab coat is sufficient. | |
| Respiratory Protection | Generally not required with adequate ventilation. | If dust is generated, use a NIOSH-approved N95 or EN 143 P1 dust mask.[1][2] |
Hazard Identification and Safe Handling
This compound may pose health risks if not handled properly. It can be harmful if inhaled, ingested, or absorbed through the skin, and it is known to cause skin and serious eye irritation.[1][3] Adherence to the following handling procedures is mandatory to minimize risk.
Core Handling Procedures:
-
Work in a well-ventilated area to avoid the accumulation of dust or vapors.[1][4]
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.[1][4]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Always wash hands thoroughly with soap and water after handling the compound.[1][4]
-
Do not eat, drink, or smoke in the laboratory.
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Emergency Protocols
In the event of accidental exposure or a spill, immediate and appropriate action is critical. The following procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
Spill Response Protocol
In case of a spill, the following steps should be taken to ensure safety and proper cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect this compound waste and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Liquid Waste : If dissolved in a solvent, dispose of it as chemical waste in a designated, sealed container.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
